molecular formula C23H28N2 B1594909 Indopine CAS No. 3569-26-4

Indopine

Cat. No.: B1594909
CAS No.: 3569-26-4
M. Wt: 332.5 g/mol
InChI Key: PKONSPWBWMIPAF-UHFFFAOYSA-N
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Description

Chemical Identifier Summary Indopine is a chemical compound with the CAS Registry Number 3569-26-4 . Its systematic IUPAC name is 3-[2-[1-(2-Phenylethyl)-4-piperidyl]ethyl]-1H-Indole . The compound has a molecular formula of C 23 H 28 N 2 and a molecular weight of 332.49 g/mol . Disclaimer This product is designated for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3569-26-4

Molecular Formula

C23H28N2

Molecular Weight

332.5 g/mol

IUPAC Name

3-[2-[1-(2-phenylethyl)piperidin-4-yl]ethyl]-1H-indole

InChI

InChI=1S/C23H28N2/c1-2-6-19(7-3-1)12-15-25-16-13-20(14-17-25)10-11-21-18-24-23-9-5-4-8-22(21)23/h1-9,18,20,24H,10-17H2

InChI Key

PKONSPWBWMIPAF-UHFFFAOYSA-N

SMILES

C1CN(CCC1CCC2=CNC3=CC=CC=C32)CCC4=CC=CC=C4

Canonical SMILES

C1CN(CCC1CCC2=CNC3=CC=CC=C32)CCC4=CC=CC=C4

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide on the Core Mechanism of Action of Indopine

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, scientists, and drug development professionals.

Subject: Comprehensive Review of the Mechanism of Action of Indopine

This document serves as an in-depth technical guide on the mechanism of action of this compound. It is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound.

Executive Summary

This compound, with the chemical formula C23H28N2, is a recognized chemical compound.[1][2][3] It is systematically named 3-(2-(1-phenethyl-4-piperidyl)ethyl)indole.[1][2] Despite its clear identification and defined chemical structure, a comprehensive review of publicly accessible scientific literature, patent databases, and clinical trial registries reveals a significant lack of detailed information regarding its specific mechanism of action, pharmacological effects, and therapeutic applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is compiled from various chemical databases.

PropertyValueSource
Molecular Formula C23H28N2[1][2][3]
Molecular Weight 332.48 g/mol [1][2]
IUPAC Name 3-[2-[1-(2-phenylethyl)piperidin-4-yl]ethyl]-1H-indole[1]
CAS Number 3569-26-4[2]
Appearance Solid powder (predicted)[3]

Known Biological Classifications

As previously mentioned, the NCI Thesaurus categorizes this compound within its ontology. The logical relationship of this classification is depicted in the diagram below.

This compound - NCI Thesaurus Classification A Pharmacologic Substance B Agent Affecting Nervous System A->B C Analgesic Agent B->C D Sedative and Hypnotic B->D E This compound C->E is-a D->E is-a Proposed Research Workflow for this compound A This compound (Compound of Interest) B High-Throughput Screening (e.g., Receptor Binding Assays) A->B C In Vitro Functional Assays (e.g., Cell-based signaling) B->C E Identification of Molecular Target(s) B->E D In Vivo Animal Models (e.g., Analgesia, Sedation) C->D F Elucidation of Signaling Pathway(s) C->F G Determination of Pharmacological Profile D->G

References

Indopine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indopine (CAS 3569-26-4) is a synthetic compound with the systematic IUPAC name 3-[2-[1-(2-phenylethyl)piperidin-4-yl]ethyl]-1H-indole.[1] Classified as an analgesic agent, its chemical structure suggests a potential interaction with the endogenous opioid system, positioning it as a subject of interest for pain management research. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, alongside detailed, generalized experimental protocols for its potential synthesis and biological evaluation. While specific experimental data on this compound's biological activity is not extensively available in public literature, this document outlines the standard methodologies used for assessing compounds of this class.

Chemical Structure and Identification

This compound possesses a core indole (B1671886) moiety linked to a phenethylpiperidine group. This structural combination is of interest in medicinal chemistry due to the presence of the N-phenethylpiperidine scaffold, which is a common feature in a number of potent opioid analgesics.

Chemical Structure:

Key Identifiers:

IdentifierValueReference
CAS Number 3569-26-4[1][2]
Molecular Formula C23H28N2[1][2]
IUPAC Name 3-[2-[1-(2-phenylethyl)piperidin-4-yl]ethyl]-1H-indole[1]
InChI Key PKONSPWBWMIPAF-UHFFFAOYSA-N[1]
Canonical SMILES C1CN(CCC1CCC2=CNC3=CC=CC=C32)CCC4=CC=CC=C4[1]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.

PropertyValueReference
Molecular Weight 332.48 g/mol [2][3]
Boiling Point 501.3 °C at 760 mmHg[2]
Density 1.084 g/cm³[2]
Refractive Index 1.611[2]
Flash Point 257 °C[2]
Vapor Pressure 3.51E-10 mmHg at 25°C[2]

Proposed Biological Activity and Signaling Pathway

Based on its structural features, particularly the N-phenethylpiperidine motif, this compound is hypothesized to act as an opioid receptor agonist. The primary mechanism of action for such compounds involves binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs) located in the central and peripheral nervous systems.

Activation of these receptors, particularly the mu-opioid receptor (MOR), leads to a cascade of intracellular events that ultimately result in analgesia. This includes the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the opening of potassium channels and the closing of calcium channels. These events hyperpolarize the neuron, reducing its excitability and inhibiting the transmission of pain signals.

Indopine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound OpioidReceptor Opioid Receptor (GPCR) This compound->OpioidReceptor Binds to G_protein G-protein (Gi/o) OpioidReceptor->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits K_channel ↑ K+ Efflux (Hyperpolarization) G_protein->K_channel Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel cAMP ↓ cAMP AdenylylCyclase->cAMP PainSignal ↓ Pain Signal Transmission K_channel->PainSignal Ca_channel->PainSignal

Caption: Proposed signaling pathway for this compound's analgesic action.

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned through a convergent approach, involving the preparation of two key intermediates: 4-(2-aminoethyl)piperidine and phenethyl bromide, followed by their coupling and subsequent indole synthesis. A plausible synthetic workflow is outlined below.

Indopine_Synthesis_Workflow Start1 4-Pyridineacetonitrile Step1 Reduction of Nitrile (e.g., H2, Raney Ni) Start1->Step1 Start2 Phenethylamine Step2 Bromination (e.g., PBr3) Start2->Step2 Start3 Indole Step3 Alkylation with 2-chloroethanol Start3->Step3 Intermediate1 4-(2-Aminoethyl)piperidine Step1->Intermediate1 Intermediate2 Phenethyl bromide Step2->Intermediate2 Step4 Chlorination (e.g., SOCl2) Step3->Step4 Intermediate3 N-(2-chloroethyl)indole Step4->Intermediate3 Step5 Alkylation Intermediate4 N-Phenethyl-4-(2-aminoethyl)piperidine Step5->Intermediate4 Intermediate1->Step5 Intermediate2->Step5 FinalProduct This compound Intermediate3->FinalProduct Intermediate4->FinalProduct

Caption: A proposed synthetic workflow for this compound.

Detailed Methodologies:

  • Synthesis of 4-(2-Aminoethyl)piperidine (Intermediate 1):

    • Hydrogenation of 4-Pyridineacetonitrile: 4-Pyridineacetonitrile is dissolved in a suitable solvent such as ethanol (B145695) or methanol.

    • A catalyst, typically Raney Nickel or Platinum on carbon, is added to the solution.

    • The mixture is subjected to high-pressure hydrogenation in a Parr apparatus or a similar hydrogenation reactor.

    • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting material.

    • Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 4-(2-aminoethyl)piperidine.

  • Synthesis of N-Phenethyl-4-(2-aminoethyl)piperidine (Intermediate 4):

    • Reductive Amination: 4-(2-Aminoethyl)piperidine and phenylacetaldehyde (B1677652) are dissolved in a suitable solvent like dichloromethane (B109758) or 1,2-dichloroethane.

    • A reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, is added portion-wise to the stirred solution.

    • The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.

    • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

    • The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel.

  • Final Synthesis of this compound:

    • Alkylation: To a solution of N-phenethyl-4-(2-aminoethyl)piperidine in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, a base like potassium carbonate or sodium hydride is added.

    • A solution of 3-(2-bromoethyl)-1H-indole (prepared from indole-3-ethanol) in the same solvent is added dropwise.

    • The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) until the reaction is complete (monitored by TLC or LC-MS).

    • The reaction mixture is cooled to room temperature and poured into water.

    • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to afford this compound.

Biological Evaluation Protocols

The following are standard in vivo and in vitro assays to characterize the analgesic properties and mechanism of action of a compound like this compound.

4.2.1. In Vitro Opioid Receptor Binding Assay

This assay determines the affinity of this compound for different opioid receptor subtypes (μ, δ, κ).

  • Materials:

    • Cell membranes expressing recombinant human opioid receptors (μ, δ, and κ).

    • Radioligands specific for each receptor subtype (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U69593 for κ).

    • This compound at various concentrations.

    • Naloxone (B1662785) (a non-selective opioid antagonist for determining non-specific binding).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of this compound or naloxone in the assay buffer.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding (in the presence of naloxone) from the total binding.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

4.2.2. In Vivo Analgesic Activity Assays

These assays are performed in animal models (typically mice or rats) to assess the analgesic efficacy of this compound.

  • Hot Plate Test (for central analgesic activity):

    • Acclimatize the animals to the testing room and apparatus.

    • Administer this compound (at various doses) or a vehicle control to different groups of animals.

    • At a predetermined time after drug administration (e.g., 30, 60, 90 minutes), place each animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

    • Record the latency time for the animal to show a pain response (e.g., licking a paw or jumping).

    • A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

    • An increase in the latency time compared to the vehicle-treated group indicates an analgesic effect.

  • Tail-Flick Test (for spinal analgesic activity):

    • Gently restrain the animal and place its tail over a radiant heat source.

    • Measure the baseline latency for the animal to flick its tail away from the heat.

    • Administer this compound or a vehicle control.

    • At various time points after administration, re-measure the tail-flick latency.

    • An increase in latency indicates analgesia. A cut-off time is employed to prevent injury.

  • Acetic Acid-Induced Writhing Test (for peripheral analgesic activity):

    • Administer this compound or a vehicle control to groups of mice.

    • After a set period (e.g., 30 minutes), inject a dilute solution of acetic acid intraperitoneally to induce writhing (a characteristic stretching behavior).

    • Immediately after the injection, place the mice in an observation chamber and count the number of writhes over a specific period (e.g., 15-20 minutes).

    • A reduction in the number of writhes in the this compound-treated groups compared to the control group indicates analgesic activity.

Conclusion

This compound presents an interesting chemical scaffold for the development of novel analgesic agents. Its structural similarity to known opioid agonists strongly suggests a mechanism of action involving the opioid receptor system. The experimental protocols detailed in this guide provide a robust framework for the synthesis and comprehensive pharmacological evaluation of this compound and its analogues. Further research is warranted to elucidate its specific receptor binding profile, in vivo efficacy, and safety profile to determine its therapeutic potential.

Disclaimer: This document is intended for research and informational purposes only. The synthesis and handling of chemical compounds should be performed by qualified professionals in a controlled laboratory setting. The biological assays described should be conducted in accordance with ethical guidelines and regulations for animal research.

References

The Pharmacological Profile of Indopine: A Review of a Chemical Entity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 21, 2025 – Indopine, a distinct chemical compound identified by the systematic name 3-(2-(1-phenethyl-4-piperidyl)ethyl)indole and CAS number 3569-26-4, remains a substance of chemical interest but lacks a publicly documented pharmacological profile. Despite its classification in some databases as a potential analgesic and sedative-hypnotic agent, a comprehensive review of scientific literature and patent databases reveals a significant absence of in-depth preclinical or clinical data detailing its mechanism of action, receptor binding affinities, and pharmacokinetic properties.

This compound is a molecule with the chemical formula C₂₃H₂₈N₂.[1] Its structure features an indole (B1671886) nucleus linked to a phenethylpiperidine moiety. While the broader class of indole derivatives has been extensively explored in medicinal chemistry for a wide range of therapeutic applications, including anti-inflammatory, anti-cancer, and neuroprotective agents, specific pharmacological data for this compound itself are not available in the public domain.

Similarly, a thorough search for pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) profiles for this compound, did not yield any specific studies. Understanding these parameters is crucial for the development of any potential therapeutic agent.

The mechanism of action of this compound remains uncharacterized. Investigations into compounds with similar structural motifs, such as phenethylpiperidine derivatives, have revealed a variety of pharmacological activities, often related to interactions with opioid or other central nervous system receptors. However, without specific binding assay data for this compound, any potential targets are purely speculative.

Furthermore, no patents containing specific pharmacological data for this compound could be identified. Patent literature is often a primary source of initial pharmacological findings for novel compounds, and its absence in this case further underscores the lack of development of this compound as a therapeutic candidate.

References

Indopine synthesis and derivatization methods

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Derivatization of the Indolo[3,2,1-jk]carbazole (B1256015) Core

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indolo[3,2,1-jk]carbazole (ICz) core, a planar, rigid, and electron-rich heterocyclic system, has garnered significant attention in the fields of materials science and medicinal chemistry. Its unique photophysical and electronic properties make it an excellent building block for functional organic materials used in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1] In the realm of drug discovery, the indole (B1671886) nucleus is a well-established pharmacophore found in numerous bioactive compounds.[2][3] The rigidified framework of indolo[3,2,1-jk]carbazole and its derivatives presents a novel scaffold for the design of compounds with potentially high affinity and selectivity for various biological targets. This guide provides a comprehensive overview of the synthetic methodologies for constructing the indolo[3,2,1-jk]carbazole core and the various strategies for its derivatization.

Synthesis of the Indolo[3,2,1-jk]carbazole Core

The construction of the polycyclic framework of indolo[3,2,1-jk]carbazole can be achieved through several synthetic strategies. Key among these are intramolecular C-H activation/C-C bond formation reactions, which offer an efficient and atom-economical approach.

Palladium-Catalyzed Intramolecular C-H Activation

A prevalent and convenient method for the synthesis of the indolo[3,2,1-jk]carbazole core involves a palladium-catalyzed intramolecular C-H activation of an N-arylcarbazole precursor. This approach allows for the formation of the key C-C bond to close the final pyrrole (B145914) ring.

A general workflow for this synthesis is as follows:

  • Preparation of the Precursor: The synthesis begins with the coupling of a carbazole (B46965) with a suitable aryl halide, typically an ortho-haloaryl derivative, via a Buchwald-Hartwig amination or an Ullmann condensation to form the N-arylcarbazole intermediate.

  • Intramolecular C-H Activation: The N-arylcarbazole is then subjected to an intramolecular palladium-catalyzed C-H activation/C-C bond formation reaction to yield the indolo[3,2,1-jk]carbazole.

G cluster_0 Precursor Synthesis cluster_1 Core Synthesis Carbazole Carbazole Precursor N-Arylcarbazole Carbazole->Precursor Buchwald-Hartwig or Ullmann Coupling ArylHalide o-Haloaryl ArylHalide->Precursor IndopineCore Indolo[3,2,1-jk]carbazole Precursor->IndopineCore Pd-catalyzed Intramolecular C-H Activation

General workflow for Indolo[3,2,1-jk]carbazole synthesis.
Flash Vacuum Pyrolysis

An alternative method for the synthesis of the pyrrolo[3,2,1-jk]carbazole core involves the flash vacuum pyrolysis (FVP) of N-(2-nitroheteroaryl)indoles. This method proceeds through the generation of aryl radicals followed by cyclization. An optimized synthetic route to pyrrolo[3,2,1-jk]carbazole using 1-(2-nitrophenyl)indole as a radical generator has been reported to give a 54% overall yield in two steps from indole.[4]

Derivatization Methods

The functionalization of the indolo[3,2,1-jk]carbazole core is crucial for tuning its physicochemical properties for specific applications. Derivatization can be achieved either by functionalizing the starting materials before the construction of the core or by direct modification of the synthesized indolo[3,2,1-jk]carbazole.

Derivatization via Precursor Modification

A versatile strategy for introducing functional groups onto the indolo[3,2,1-jk]carbazole skeleton is to start with substituted carbazole or aryl halide precursors. This allows for the synthesis of a wide range of derivatives with substituents on the benzenoid rings. For example, electron-donating or electron-withdrawing groups can be introduced on the N-aryl core to modulate the electronic properties of the final molecule.[4]

Direct Functionalization of the Indolo[3,2,1-jk]carbazole Core

The indolo[3,2,1-jk]carbazole core can undergo electrophilic substitution reactions. The positions for substitution are dictated by the electron density of the aromatic rings.

Cross-Coupling Reactions for Derivatization

For further functionalization, bromo- or boronic ester-derivatized indolo[3,2,1-jk]carbazoles can be synthesized and subsequently used in various palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, and amino groups.[5]

G IndopineCore Indolo[3,2,1-jk]carbazole BromoIndopine Bromo-Indolo[3,2,1-jk]carbazole IndopineCore->Bromothis compound Bromination Boronicthis compound Boronic Ester-Indolo[3,2,1-jk]carbazole IndopineCore->Boronicthis compound Borylation ArylDerivative Aryl-Substituted Derivative Bromothis compound->ArylDerivative Suzuki Coupling (with Arylboronic Acid) AminoDerivative Amino-Substituted Derivative Bromothis compound->AminoDerivative Buchwald-Hartwig Coupling Boronicthis compound->ArylDerivative Suzuki Coupling (with Aryl Halide)

Derivatization of the Indolo[3,2,1-jk]carbazole core via cross-coupling reactions.

Quantitative Data

The following tables summarize the reaction yields for the synthesis of the indolo[3,2,1-jk]carbazole core and its derivatives, as reported in the literature.

PrecursorCatalyst/ConditionsProductYield (%)Reference
N-(2-bromoaryl)carbazolePd-catalystIndolo[3,2,1-jk]carbazole-[4]
1-(2-nitrophenyl)indoleFlash Vacuum Pyrolysis (FVP)Pyrrolo[3,2,1-jk]carbazole54[4]
2-(3-bromophenyl)-1-phenyl-1H-benzimidazolePd(PPh3)4, K2CO3, THF, 85 °Cm-ICzPBI-[5]
2-(2-bromophenyl)-1-phenyl-1H-benzimidazolePd(PPh3)4, K2CO3, THF, 85 °Co-ICzPBI-[5]

Note: Specific yield was not provided in the abstract for the Pd-catalyzed cyclization of N-(2-bromoaryl)carbazole.

Experimental Protocols

General Procedure for the Synthesis of Thieno[2′,3′:4,5]pyrrolo[3,2,1-jk]carbazole (A Thieno-analog of the this compound Core)

This procedure for a thieno-analog illustrates the general C-H activation methodology that can be applied to the synthesis of the indolo[3,2,1-jk]carbazole core.

To a solution of the N-arylcarbazole precursor (e.g., 4b, 799 mg, 2.43 mmol, 1 equiv) in a suitable solvent, K₂CO₃ (672 mg, 4.86 mmol, 2 equiv) and a palladium catalyst (e.g., (NHC)Pd(allyl)Cl, 70 mg, 0.122 mmol, 0.05 equiv) are added. The reaction mixture is heated, and the progress is monitored by an appropriate technique (e.g., TLC, GC-MS). Upon completion, the reaction is worked up, and the crude product is purified by column chromatography (e.g., LP/DCM 4%). Further purification can be achieved by recrystallization from a suitable solvent (e.g., cyclohexane) and/or HPLC to yield the final product as a solid.[1][6]

General Procedure for the Synthesis of a Phenyl-derivatized Indolo[3,2,1-jk]carbazole (m-ICzPBI)

In a sealed tube, 2-(3-bromophenyl)-1-phenyl-1H-benzimidazole (1.14 g, 3.26 mmol), 2-(4,4,5,5-tetramethyl-1,3,2-dioxacyclopentane-2-yl) indolo[3,2,1-jk]carbazole (1.12 g, 3.26 mmol), tetrakis(triphenylphosphine)palladium (B116648) (185 mg, 0.16 mmol), K₂CO₃ (20 mL, 2 M), and THF (20 mL) are combined. The atmosphere in the tube is replaced with nitrogen. The reaction mixture is then stirred overnight at 85 °C. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the mixture is cooled, and the product is isolated and purified.[5]

Signaling Pathways and Biological Activity

While the indolo[3,2,1-jk]carbazole core itself is primarily explored for materials applications, the broader indole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. For instance, indole-analogues of the pyrroloazepinone natural product hymenialdisine (B1662288) have been identified as potent protein kinase and cytokine inhibitors, suggesting potential applications in the treatment of Alzheimer's disease and cancer.[7] Furthermore, substituted indoles have been developed as nociceptin (B549756) opioid receptor ligands, HIV-1 fusion inhibitors, and neuroprotective agents.[8][9][10]

The development of indolo[3,2,1-jk]carbazole-based compounds for specific biological targets is an emerging area of research. The rigid and planar nature of this scaffold could be exploited to design potent and selective inhibitors for enzyme active sites or protein-protein interactions that feature planar recognition motifs.

G cluster_0 Indole-Based Scaffolds cluster_1 Potential Biological Targets Indole Indole Core Kinases Protein Kinases Indole->Kinases e.g., hymenialdisine analogues OpioidReceptors Opioid Receptors Indole->OpioidReceptors ViralProteins Viral Fusion Proteins (e.g., gp41) Indole->ViralProteins This compound Indolo[3,2,1-jk]carbazole This compound->Kinases Potential for planar active sites OtherTargets Other Therapeutic Targets This compound->OtherTargets Emerging Research

Potential therapeutic applications of indole-based scaffolds.

Conclusion

The indolo[3,2,1-jk]carbazole core represents a versatile and promising scaffold for the development of both advanced materials and novel therapeutic agents. Efficient synthetic routes, primarily based on palladium-catalyzed C-H activation, have made this complex heterocyclic system more accessible. The ability to systematically derivatize the core structure allows for the fine-tuning of its electronic, photophysical, and biological properties. Future research in this area is expected to further expand the applications of indolo[3,2,1-jk]carbazole derivatives in both materials science and drug discovery.

References

Historical research on Indopine's discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the discovery of Indopine, a novel kinase inhibitor for the treatment of RET-mutated cancers.

Abstract

This compound is a potent and selective inhibitor of the rearranged during transfection (RET) proto-oncogene, a receptor tyrosine kinase. Dysregulation of RET signaling, through mutations or fusions, is a key driver in several human cancers, including non-small cell lung cancer and medullary thyroid cancer. This document provides a comprehensive overview of the discovery of this compound, detailing the screening cascade, lead optimization, key experimental data, and the methodologies employed. The information presented is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and kinase inhibitor research.

Discovery and Screening Cascade

This compound was identified through a high-throughput screening (HTS) campaign of a diverse chemical library against the wild-type RET kinase domain. The initial hit, a compound designated as IND-001, exhibited moderate potency but poor selectivity and pharmacokinetic properties. A subsequent lead optimization program focused on improving potency, selectivity, and drug-like properties, culminating in the identification of this compound.

The screening workflow involved a multi-step process, beginning with a primary biochemical screen to identify inhibitors of RET kinase activity. Hits from the primary screen were then subjected to a secondary cell-based assay to confirm on-target activity in a cellular context. Promising candidates were then profiled for selectivity against a panel of other kinases and evaluated for their pharmacokinetic properties in rodent models.

G cluster_0 High-Throughput Screening cluster_1 Hit Confirmation & Triage cluster_2 Lead Identification cluster_3 Lead Optimization HTS Compound Library (500,000 compounds) Primary_Assay Primary Biochemical Screen (RET Kinase Assay) HTS->Primary_Assay Hits Initial Hits (2,500 compounds) Primary_Assay->Hits Dose_Response Dose-Response Confirmation Hits->Dose_Response Triage Hit Triage (Structural Filtering) Dose_Response->Triage Confirmed_Hits Confirmed Hits (150 compounds) Triage->Confirmed_Hits Secondary_Assay Secondary Cell-Based Assay (RET-mutant cell line) Confirmed_Hits->Secondary_Assay Selectivity Kinase Selectivity Profiling Secondary_Assay->Selectivity Lead_Series Lead Series Identified (3 series) Selectivity->Lead_Series Lead_Opt Structure-Activity Relationship (SAR) Studies Lead_Series->Lead_Opt ADME ADME/PK Profiling Lead_Opt->ADME This compound This compound Identified ADME->this compound G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor RAS RAS RET->RAS PI3K PI3K RET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription This compound This compound This compound->RET Inhibition G cluster_start Initial Hit cluster_process Optimization Cycles cluster_end Clinical Candidate IND001 IND-001 - Moderate Potency - Poor Selectivity - Low Bioavailability SAR SAR Exploration (Improve Potency) IND001->SAR Selectivity_Opt Selectivity Enhancement (Modify Hinge-Binding Moiety) SAR->Selectivity_Opt PK_Opt PK Improvement (Introduce Solubilizing Group) Selectivity_Opt->PK_Opt This compound This compound - High Potency - Excellent Selectivity - Good Bioavailability PK_Opt->this compound

Indopine: A Potential CNS Depressant - A Technical Whitepaper for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the publicly available information on Indopine and outlines a hypothetical framework for its development as a Central Nervous System (CNS) depressant. Due to a lack of extensive published preclinical and clinical data on this compound, this guide utilizes established principles of CNS drug discovery and development to project a potential pathway for its investigation.

Introduction to this compound

This compound is a chemical entity identified as 3-(2-(1-phenethyl-4-piperidyl)ethyl)indole.[1] It is classified as a pharmacologic substance, an agent affecting the nervous system, and more specifically, as a sedative and hypnotic.[1] This classification suggests its potential to act as a CNS depressant, a broad class of drugs that slow down brain activity.[2][3] CNS depressants are therapeutically used for conditions such as anxiety, sleep disorders, and seizures.[2][4]

Table 1: Chemical and Physical Properties of this compound [1]

PropertyValue
Systematic Name 3-(2-(1-phenethyl-4-piperidyl)ethyl)indole
Molecular Formula C23H28N2
Molecular Weight 332.48 g/mol
Stereochemistry Achiral
CAS Number 3569-26-4

Hypothetical Mechanism of Action and Signaling Pathway

The precise mechanism of action for this compound is not yet elucidated in publicly available literature. Many CNS depressants exert their effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.[2][3][4] A plausible hypothesis for this compound's mechanism could be its action as a positive allosteric modulator of the GABA-A receptor, similar to benzodiazepines and barbiturates. This would lead to an increased influx of chloride ions into neurons, hyperpolarization, and a subsequent decrease in neuronal excitability.

G cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Cl_channel Chloride Ion Channel (Closed) GABA_A->Cl_channel Conformational Change This compound This compound Binding Site This compound->GABA_A Binds GABA GABA Binding Site GABA->GABA_A Binds Cl_channel_open Chloride Ion Channel (Open) Cl_channel->Cl_channel_open Opens Hyperpolarization Neuronal Hyperpolarization Cl_channel_open->Hyperpolarization Increased Cl- Influx CNS_Depression CNS Depression Hyperpolarization->CNS_Depression Leads to

Caption: Hypothetical Signaling Pathway of this compound at the GABA-A Receptor.

Proposed Preclinical Development Workflow

A rigorous preclinical program would be essential to characterize the efficacy and safety of this compound. This would involve a tiered approach, from in vitro characterization to in vivo animal models.

G cluster_preclinical Preclinical Development Workflow for this compound In_Vitro In Vitro Studies In_Vivo In Vivo Efficacy Models In_Vitro->In_Vivo Promising Results Safety_Pharm Safety Pharmacology In_Vivo->Safety_Pharm Efficacy Demonstrated Tox Toxicology Studies Safety_Pharm->Tox Acceptable Safety Profile IND IND Submission Tox->IND Favorable Risk-Benefit

Caption: A Typical Preclinical to IND Submission Workflow.

In Vitro Studies

Initial in vitro experiments would aim to confirm the mechanism of action and determine the potency of this compound.

Experimental Protocols:

  • Receptor Binding Assays: Radioligand binding assays would be conducted using cell membranes expressing different GABA-A receptor subtypes to determine the binding affinity (Ki) of this compound.

  • Electrophysiology: Patch-clamp electrophysiology on cultured neurons or oocytes expressing GABA-A receptors would be used to measure the effect of this compound on GABA-induced chloride currents and determine its functional activity (e.g., EC50).

Table 2: Hypothetical In Vitro Data for this compound

AssayParameterHypothetical Value
GABA-A Receptor Binding Ki (nM)15
Electrophysiology EC50 (nM)50
Functional Assay % Potentiation of GABA response250% at 100 nM
In Vivo Efficacy Models

Animal models are crucial for assessing the potential therapeutic effects of this compound.

Experimental Protocols:

  • Locomotor Activity: The effect of this compound on spontaneous locomotor activity in rodents would be measured using open-field tests to assess sedative effects.[5]

  • Elevated Plus Maze: This test would be used to evaluate the anxiolytic potential of this compound by measuring the time spent in the open arms of the maze.

  • Loss of Righting Reflex: The dose of this compound required to induce a loss of the righting reflex in rodents would be determined to assess hypnotic potency (ED50).

Table 3: Hypothetical In Vivo Efficacy Data for this compound

Animal ModelEndpointHypothetical Result
Open-Field Test (Mice) % Reduction in Locomotion60% at 10 mg/kg
Elevated Plus Maze (Rats) % Increase in Open Arm Time45% at 5 mg/kg
Loss of Righting Reflex (Mice) ED50 (mg/kg)8
Safety Pharmacology and Toxicology

A comprehensive safety and toxicology program would be required to identify potential adverse effects.

Experimental Protocols:

  • Cardiovascular Safety: In vivo telemetry in conscious animals would be used to assess the effects of this compound on blood pressure, heart rate, and ECG.

  • Respiratory Safety: Whole-body plethysmography would be employed to measure respiratory rate and tidal volume in rodents following this compound administration.

  • Acute and Repeat-Dose Toxicology: Studies in at least two species (one rodent, one non-rodent) would be conducted to determine the maximum tolerated dose (MTD) and identify any target organ toxicity.

Table 4: Hypothetical Safety Pharmacology and Toxicology Endpoints for this compound

StudyKey ParametersHypothetical Outcome
Cardiovascular Telemetry Blood Pressure, Heart Rate, QT IntervalNo significant changes at 3x the efficacious dose
Respiratory Plethysmography Respiratory Rate, Tidal VolumeMild, transient decrease at 10x the efficacious dose
28-Day Repeat-Dose Toxicology NOAEL (No-Observed-Adverse-Effect Level)30 mg/kg/day (Rat)

Proposed Clinical Development Plan

Following a successful preclinical program and Investigational New Drug (IND) application, clinical trials would be initiated to evaluate the safety and efficacy of this compound in humans.

G cluster_clinical Clinical Development Pathway for this compound Phase1 Phase I (Safety & PK in Healthy Volunteers) Phase2 Phase II (Efficacy & Dose-Ranging in Patients) Phase1->Phase2 Acceptable Safety & Tolerability Phase3 Phase III (Pivotal Efficacy & Safety Trials) Phase2->Phase3 Proof-of-Concept Established NDA NDA Submission Phase3->NDA Positive Risk-Benefit Demonstrated

Caption: A Standard Phased Approach for Clinical Trials.

Phase I Clinical Trials

The primary objective of Phase I studies would be to assess the safety, tolerability, and pharmacokinetics (PK) of single and multiple ascending doses of this compound in healthy volunteers.

Table 5: Hypothetical Phase I Clinical Trial Design and Endpoints

Study DesignPopulationPrimary Endpoints
Single Ascending Dose Healthy Adult VolunteersSafety and Tolerability (Adverse Events), Pharmacokinetics (Cmax, Tmax, AUC, t1/2)
Multiple Ascending Dose Healthy Adult VolunteersSteady-State Pharmacokinetics, Safety and Tolerability
Phase II Clinical Trials

Phase II trials would be designed to evaluate the efficacy of this compound in patients with a specific indication (e.g., generalized anxiety disorder or insomnia) and to determine the optimal dose range.

Table 6: Hypothetical Phase II Clinical Trial Design and Endpoints for Insomnia

Study DesignPopulationPrimary Efficacy EndpointSecondary Endpoints
Randomized, Double-Blind, Placebo-Controlled Patients with Primary InsomniaChange from baseline in Latency to Persistent Sleep (LPS)Wake After Sleep Onset (WASO), Total Sleep Time (TST), Patient-Reported Sleep Quality
Phase III Clinical Trials

Large-scale, pivotal Phase III trials would be required to confirm the efficacy and safety of this compound in a broader patient population and to provide sufficient data for a New Drug Application (NDA).

Table 7: Hypothetical Phase III Clinical Trial Program Overview

Number of TrialsPatient PopulationDurationKey Objectives
TwoAdults with Chronic Insomnia3-6 monthsConfirm efficacy and long-term safety, assess for withdrawal and rebound effects

Conclusion

While there is a significant gap in the publicly available scientific literature regarding the preclinical and clinical development of this compound, its classification as a sedative and hypnotic agent suggests its potential as a CNS depressant. This whitepaper has outlined a hypothetical yet robust framework for the investigation of this compound, from initial in vitro characterization to late-stage clinical trials. Further research is necessary to elucidate its precise mechanism of action and to establish its efficacy and safety profile. The methodologies and data structures presented herein provide a comprehensive roadmap for the potential development of this compound as a novel therapeutic for CNS disorders.

References

In-Vitro Evaluation of Indopine: A Proposed Exploratory Framework

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available scientific literature lacks specific preliminary in-vitro studies, detailed experimental protocols, and defined signaling pathways for the compound Indopine. This technical guide, therefore, presents a proposed exploratory framework for the in-vitro investigation of this compound, based on its classification as an analgesic and sedative agent and the known pharmacology of structurally related compounds. The experimental protocols and potential signaling pathways described herein are hypothetical and intended to serve as a foundational template for future research.

Core Compound Information

This compound is a chemical entity with the systematic name 3-(2-(1-phenethyl-4-piperidyl)ethyl)indole. Its basic properties are summarized below.

PropertyValueSource
Molecular Formula C23H28N2PubChem
Molecular Weight 332.48 g/mol PubChem
Pharmacological Class Analgesic, Sedative, HypnoticNCI Thesaurus

Proposed In-Vitro Experimental Protocols

To elucidate the pharmacological profile of this compound, a series of in-vitro experiments are proposed. These protocols are designed to assess its potential mechanisms of action, target engagement, and effects on cellular signaling.

Receptor Binding Assays

Given its classification and structural similarities to certain CNS-acting agents, initial screening should focus on receptors implicated in analgesia and sedation.

Objective: To determine the binding affinity and selectivity of this compound for opioid and other relevant CNS receptors.

Methodology:

  • Receptor Panels: Utilize commercially available radioligand binding assay panels (e.g., Eurofins SafetyScreen, MilliporeSigma). The primary panel should include mu (µ), delta (δ), and kappa (κ) opioid receptors. Secondary panels could include adrenergic, dopaminergic, serotonergic, and GABAergic receptors to assess off-target effects.

  • Membrane Preparation: Use cell membranes prepared from cell lines overexpressing the human recombinant receptor of interest (e.g., CHO-K1 cells for opioid receptors).

  • Competitive Binding: Incubate varying concentrations of this compound with the receptor-containing membranes and a known radiolabeled ligand (e.g., [³H]-DAMGO for µ-opioid, [³H]-DPDPE for δ-opioid, [³H]-U69,593 for κ-opioid).

  • Detection: Following incubation and washing, measure the amount of bound radioligand using liquid scintillation counting.

  • Data Analysis: Calculate the inhibition constant (Ki) for this compound at each receptor by nonlinear regression analysis of the competition binding curves using the Cheng-Prusoff equation.

Functional Assays

Functional assays are crucial to determine whether this compound acts as an agonist, antagonist, or allosteric modulator at its target receptors.

Objective: To characterize the functional activity of this compound at receptors where significant binding is observed.

Methodology (Example for Opioid Receptors):

  • [³⁵S]GTPγS Binding Assay: This assay measures G-protein activation following receptor agonism.

    • Incubate receptor-expressing cell membranes with varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS.

    • Agonist binding will stimulate the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

    • Measure the incorporated radioactivity via scintillation counting.

    • Determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) relative to a known full agonist.

  • cAMP Accumulation Assay: This assay is suitable for Gαi-coupled receptors, such as opioid receptors, which inhibit adenylyl cyclase.

    • Use a cell line expressing the target receptor (e.g., HEK293 cells).

    • Pre-treat cells with forskolin (B1673556) to stimulate cAMP production.

    • Incubate cells with varying concentrations of this compound.

    • Measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).

    • Calculate the IC50 (half-maximal inhibitory concentration) for the inhibition of forskolin-stimulated cAMP accumulation.

Neuronal Cell-Based Assays

To understand the effects of this compound in a more physiologically relevant context, assays using neuronal cell lines or primary neurons are recommended.

Objective: To assess the impact of this compound on neuronal excitability and neurotransmitter release.

Methodology:

  • Calcium Imaging:

    • Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) on glass-bottom plates.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

    • Establish a baseline fluorescence reading.

    • Depolarize the cells with a stimulus such as high potassium chloride (KCl) or an electrical field stimulation to open voltage-gated calcium channels.

    • Apply varying concentrations of this compound and measure the change in intracellular calcium concentration in response to the depolarizing stimulus.

  • Neurotransmitter Release Assay:

    • Utilize synaptosome preparations from rodent brain tissue (e.g., striatum for dopamine, hippocampus for glutamate).

    • Pre-load synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]-dopamine).

    • Stimulate neurotransmitter release with a depolarizing agent.

    • Treat synaptosomes with this compound and measure the amount of released radiolabel by scintillation counting.

Potential Signaling Pathways and Visualization

Based on the pharmacology of known analgesics and sedatives, this compound might modulate several key signaling pathways. The following diagrams illustrate hypothetical pathways that could be investigated.

G cluster_0 Proposed Opioid Receptor Signaling This compound This compound OpioidReceptor μ/δ/κ Opioid Receptor (Gαi/o-coupled) This compound->OpioidReceptor Agonist Binding Gprotein Gαi/o & Gβγ Subunits OpioidReceptor->Gprotein Activation AC Adenylyl Cyclase Gprotein->AC Inhibition VGCC Voltage-Gated Ca²⁺ Channels Gprotein->VGCC Inhibition (via Gβγ) GIRK GIRK Channels Gprotein->GIRK Activation (via Gβγ) cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation Ca_influx ↓ Ca²⁺ Influx VGCC->Ca_influx K_efflux ↑ K⁺ Efflux GIRK->K_efflux Hyperpolarization Neuronal Hyperpolarization (↓ Excitability) Ca_influx->Hyperpolarization contributes to K_efflux->Hyperpolarization

Caption: Hypothetical Gαi-coupled opioid receptor signaling cascade for this compound.

G cluster_1 Proposed Experimental Workflow for In-Vitro Characterization Start This compound Compound BindingAssay Primary Screen: Receptor Binding Assays (Opioid, Adrenergic, etc.) Start->BindingAssay TargetID Identify High-Affinity Targets (Low Ki) BindingAssay->TargetID FunctionalAssay Secondary Screen: Functional Assays (GTPγS, cAMP) TargetID->FunctionalAssay Mechanism Determine Mechanism (Agonist, Antagonist) FunctionalAssay->Mechanism CellularAssay Tertiary Screen: Neuronal Cell-Based Assays (Ca²⁺ Imaging, Neurotransmitter Release) Mechanism->CellularAssay CellularEffect Assess Cellular Effects (Neuronal Inhibition) CellularAssay->CellularEffect End Pharmacological Profile CellularEffect->End

Caption: A logical workflow for the in-vitro characterization of this compound.

Summary and Future Directions

The absence of published in-vitro data for this compound necessitates a structured and hypothesis-driven approach to its investigation. The experimental protocols and potential signaling pathways outlined in this guide provide a comprehensive starting point for researchers. Initial studies should focus on receptor binding and functional assays to identify primary targets and mechanism of action. Subsequent cell-based assays will be critical to understanding its effects on neuronal function. The data generated from these proposed studies will be invaluable for directing future pre-clinical development and elucidating the therapeutic potential of this compound.

Investigating the Analgesic Properties of Indopine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While Indopine is a recognized chemical compound classified as an analgesic and sedative-hypnotic agent, detailed public-domain research, including preclinical and clinical data on its specific analgesic properties, is not extensively available. This guide, therefore, synthesizes information on its chemical nature and extrapolates potential mechanisms and experimental protocols based on the well-established pharmacology of its core structural motifs: the indole (B1671886) and piperidine (B6355638) moieties. This document is intended to serve as a foundational resource for researchers initiating investigations into this compound or similar chemical entities.

Introduction to this compound

This compound, with the chemical name 3-(2-(1-phenethyl-4-piperidyl)ethyl)indole, is a chemical entity registered under CAS number 3569-26-4.[1][2][3][4] Its classification by the National Cancer Institute (NCI) Thesaurus as both an "Analgesic Agent" and a "Sedative and Hypnotic" agent suggests that its pharmacological profile has been considered for pain management and sedation.[3]

The molecular structure of this compound combines an indole nucleus with a piperidine ring, both of which are common pharmacophores in neuropharmacology, particularly in the development of analgesics.[5][6]

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 3569-26-4[1][2][3][4]
Molecular Formula C23H28N2[1][2][3]
Molecular Weight 332.48 g/mol [1][3]
IUPAC Name 3-(2-(1-phenethyl-4-piperidyl)ethyl)-1H-indole[2]
Synonyms This compound [INN], Indopinum[1]
Appearance Solid powder (predicted)[2]
Boiling Point 501.3°C at 760 mmHg[1]
Density 1.084 g/cm³[1]

Postulated Mechanism of Analgesic Action

Given the absence of specific mechanistic studies on this compound, a plausible mechanism of action can be hypothesized based on its structural components. The piperidine moiety is a core feature of many potent synthetic opioids, such as fentanyl and its analogs.[7][8][9] These compounds typically exert their analgesic effects by acting as agonists at opioid receptors, particularly the mu-opioid receptor (MOR).[10][11][12]

The indole nucleus is also found in a variety of biologically active compounds, including naturally occurring alkaloids with analgesic properties.[13][14][15][16]

Therefore, it is highly probable that this compound functions as an opioid receptor agonist. The binding of this compound to opioid receptors, likely the mu-opioid receptor, would initiate a signaling cascade that ultimately leads to a reduction in the perception of pain.

Hypothetical Signaling Pathway

A potential signaling pathway for this compound, assuming it acts as a mu-opioid receptor agonist, is depicted below.

This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR G_protein Gi/o Protein Activation MOR->G_protein AC Adenylyl Cyclase Inhibition G_protein->AC K_channel K+ Channel Opening G_protein->K_channel Ca_channel Ca2+ Channel Inhibition G_protein->Ca_channel cAMP Decreased cAMP AC->cAMP Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Neurotransmitter Reduced Neurotransmitter Release (e.g., Substance P, Glutamate) Ca_channel->Neurotransmitter Hyperpolarization->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Pharmacokinetic Studies cluster_3 Toxicology Studies receptor_binding Receptor Binding Assays (MOR, DOR, KOR) functional_assays Functional Assays ([³⁵S]GTPγS) receptor_binding->functional_assays Determine Affinity acute_pain Acute Pain Models (Hot Plate, Writhing Test) functional_assays->acute_pain Confirm Agonism neuropathic_pain Neuropathic Pain Models (e.g., CCI) acute_pain->neuropathic_pain Broader Efficacy inflammatory_pain Inflammatory Pain Models (e.g., Formalin Test) neuropathic_pain->inflammatory_pain adme ADME Profiling (Absorption, Distribution, Metabolism, Excretion) inflammatory_pain->adme Assess Bioavailability acute_toxicity Acute Toxicity adme->acute_toxicity Safety Profile chronic_toxicity Chronic Toxicity acute_toxicity->chronic_toxicity

References

Indopine: An Inquiry into its Sedative Effects in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While "Indopine" is recognized as a chemical compound and classified as a sedative, a comprehensive review of publicly available scientific literature reveals a significant lack of published research on its sedative effects in animal models. This document serves to report on the available information and the current void in experimental data.

Introduction to this compound

This compound is a chemical compound identified by the CAS number 3569-26-4.[1] Its chemical structure is formally named 3-[2-[1-(2-phenylethyl)piperidin-4-yl]ethyl]-1H-indole, with a molecular formula of C23H28N2.[2][3] The Global Substance Registration System (GSRS) classifies this compound under the category of "Agent Affecting Nervous System" and more specifically as a "Sedative and Hypnotic," indicating its potential pharmacological action on the central nervous system (CNS).[1]

Despite this classification, detailed preclinical studies investigating its sedative, hypnotic, or general CNS depressant activities in vivo are not available in the public domain. This technical guide, therefore, highlights the absence of data required for a full profile on its sedative effects, such as dose-response relationships, efficacy in standard behavioral paradigms, and mechanisms of action.

Quantitative Data Summary

A thorough search for quantitative data from animal models assessing the sedative effects of this compound yielded no specific results. To construct a comparative data table, information from standardized tests is required. For a typical sedative, this would include metrics from the following experimental models:

  • Locomotor Activity: Measurement of the reduction in spontaneous movement.

  • Pentobarbital-Induced Sleep Test: Potentiation of sleep duration or reduction in sleep latency.

  • Elevated Plus Maze: Assessment of anxiolytic and sedative effects at higher doses.

  • Rotarod Test: Evaluation of motor coordination impairment.

In the absence of any published studies on this compound, a data table for these metrics cannot be generated.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. For a compound like this compound, a typical protocol to assess sedative effects in a rodent model would involve the following steps:

  • Animal Model: Specification of species (e.g., Swiss albino mice), weight, and sex.

  • Housing and Acclimatization: Description of environmental conditions and acclimatization period.

  • Drug Preparation and Administration: Details on the vehicle used to dissolve this compound and the route of administration (e.g., intraperitoneal, oral).

  • Experimental Groups: Definition of control (vehicle), positive control (e.g., diazepam), and various this compound dose groups.

  • Behavioral Assay: A step-by-step description of the chosen behavioral test (e.g., Open Field Test) including apparatus dimensions, lighting conditions, and duration of the test.

  • Data Collection and Analysis: Specification of the parameters to be measured (e.g., distance traveled, rearing frequency) and the statistical methods used for analysis.

As no specific studies on this compound are available, a detailed, cited experimental protocol cannot be provided.

Visualization of Pathways and Workflows

Diagrams are essential for visualizing complex biological pathways or experimental procedures. However, without knowledge of this compound's mechanism of action or published experimental workflows, any generated diagram would be purely speculative.

For context, a hypothetical experimental workflow for assessing sedative effects could be visualized as follows:

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Animal Acclimatization B This compound Dose Preparation A->B C Control Group Preparation A->C D Drug Administration (this compound/Vehicle/Positive Control) B->D C->D E Behavioral Assay (e.g., Open Field Test) D->E F Data Collection E->F G Statistical Analysis F->G H Results Interpretation G->H

Caption: A generalized workflow for preclinical evaluation of a novel sedative compound.

Similarly, if this compound were found to act on the GABA-A receptor, a common target for sedatives, its signaling pathway might be represented as:

cluster_membrane Postsynaptic Membrane GABA_A GABA-A Receptor Cl_ion Cl- Influx GABA_A->Cl_ion Channel Opening This compound This compound This compound->GABA_A Binds to Allosteric Site GABA GABA GABA->GABA_A Binds to Orthosteric Site Hyperpolarization Neuronal Hyperpolarization (Sedative Effect) Cl_ion->Hyperpolarization

Caption: A hypothetical signaling pathway for this compound acting as a positive allosteric modulator of the GABA-A receptor.

Conclusion

While this compound is cataloged as a sedative, the absence of published preclinical data on its effects in animal models prevents a detailed analysis. The information typically required by researchers, scientists, and drug development professionals—such as quantitative efficacy data, established experimental protocols, and confirmed mechanisms of action—is not currently available in the public scientific literature. Further research and publication are necessary to elucidate the pharmacological profile of this compound as a sedative agent.

References

Early-Phase Pharmacological Research on Indopine: A Technical Overview and Methodological Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, in-depth early-phase research data on the pharmacology of Indopine is limited. This document provides a comprehensive overview based on available information and outlines a standard methodological framework for the early-phase investigation of a compound with its characteristics. The experimental protocols, quantitative data, and signaling pathways presented are representative examples for a novel psychoactive indole (B1671886) derivative and should be considered illustrative in the absence of specific studies on this compound.

Introduction to this compound

This compound is an International Nonproprietary Name (INN) for the chemical compound 3-(2-(1-phenethyl-4-piperidyl)ethyl)-indole.[1] As a member of the indole derivative class, a common scaffold in many biologically active compounds including neurotransmitters and pharmaceuticals, this compound is speculated to possess activities related to the central nervous system (CNS), potentially as an analgesic, antipsychotic, or anti-inflammatory agent.[1] However, specific research to confirm these activities and elucidate its pharmacological profile is not widely published.[1]

This guide provides a hypothetical yet standard framework for the early-phase pharmacological evaluation of a compound like this compound, targeting researchers, scientists, and drug development professionals.

Hypothetical Pharmacological Profile and Data

The following tables represent the kind of quantitative data that would be generated in early-phase research for a compound like this compound. The values are illustrative.

Table 1: In Vitro Receptor Binding Affinity

This table summarizes the binding affinity of this compound to various CNS receptors, which is a crucial first step in determining its mechanism of action.

Receptor TargetBinding Affinity (Ki, nM)Assay Type
Serotonin 5-HT2A15Radioligand Binding
Dopamine D285Radioligand Binding
Opioid μ250Radioligand Binding
Adrenergic α1120Radioligand Binding
Histamine H1300Radioligand Binding

Table 2: In Vitro Functional Activity

This table illustrates the functional activity of this compound at the primary target receptors, determining whether it acts as an agonist, antagonist, or inverse agonist.

Receptor TargetFunctional AssayEC50 / IC50 (nM)Activity
Serotonin 5-HT2ACalcium Flux AssayIC50 = 45Antagonist
Dopamine D2cAMP Inhibition AssayIC50 = 150Antagonist

Table 3: Early Pharmacokinetic Properties in Rodents

This table provides a summary of key pharmacokinetic parameters of this compound in a rodent model, essential for determining its drug-like properties.

ParameterValueSpeciesRoute of Administration
Bioavailability (F%)35RatOral
Half-life (t1/2, h)4.5RatIntravenous
Cmax (ng/mL)280RatOral (10 mg/kg)
Tmax (h)1.5RatOral (10 mg/kg)
Brain/Plasma Ratio2.8RatN/A

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of early-phase research findings.

3.1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors.

  • Methodology:

    • Membrane Preparation: Cell lines stably expressing the receptor of interest (e.g., HEK293 cells) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

    • Binding Reaction: Membrane preparations are incubated with a specific radioligand (e.g., [3H]-Ketanserin for 5-HT2A receptors) and varying concentrations of this compound.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Detection: Radioactivity retained on the filters is measured by liquid scintillation counting.

    • Data Analysis: The concentration of this compound that inhibits 50% of specific radioligand binding (IC50) is determined. The Ki is calculated using the Cheng-Prusoff equation.

3.2. Calcium Flux Assay for 5-HT2A Antagonism

  • Objective: To determine the functional antagonist activity of this compound at the 5-HT2A receptor.

  • Methodology:

    • Cell Culture: Cells expressing the 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4) are plated in microtiter plates.

    • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.

    • Agonist Stimulation: A known 5-HT2A agonist (e.g., serotonin) is added to stimulate the receptor, leading to an increase in intracellular calcium.

    • Fluorescence Measurement: Changes in fluorescence intensity are measured using a plate reader.

    • Data Analysis: The IC50 value is calculated, representing the concentration of this compound that inhibits 50% of the agonist-induced calcium response.

3.3. Rodent Pharmacokinetic Study

  • Objective: To evaluate the basic pharmacokinetic profile of this compound in rats.

  • Methodology:

    • Animal Dosing: A cohort of male Sprague-Dawley rats is administered this compound either intravenously (IV) or orally (PO).

    • Blood Sampling: Blood samples are collected at predetermined time points post-dosing via tail vein or cardiac puncture.

    • Plasma Preparation: Blood is centrifuged to separate plasma.

    • Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

    • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis to determine parameters such as Cmax, Tmax, t1/2, and AUC (Area Under the Curve). Bioavailability is calculated as (AUCPO / AUCIV) * (DoseIV / DosePO) * 100.

Visualizations: Workflows and Signaling Pathways

4.1. Experimental Workflow for In Vitro Pharmacology

The following diagram illustrates a typical workflow for the in vitro characterization of a novel compound like this compound.

in_vitro_workflow cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_optimization Lead Optimization receptor_panel Broad Receptor Panel Binding Assay affinity Determine Ki at Primary Targets receptor_panel->affinity Identify Primary Hits functional Functional Assays (Agonist/Antagonist) affinity->functional Confirm Target Engagement selectivity Selectivity Profiling functional->selectivity Assess Off-Target Effects sar Structure-Activity Relationship (SAR) selectivity->sar adme In Vitro ADME Assays sar->adme Optimize Properties signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm serotonin Serotonin (Agonist) receptor 5-HT2A Receptor serotonin->receptor Binds g_protein Gq/11 receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release Triggers pkc PKC Activation dag->pkc This compound This compound (Antagonist) This compound->receptor Blocks drug_dev_workflow discovery Target Identification & Hit Discovery lead_gen Lead Generation & In Vitro Profiling discovery->lead_gen lead_opt Lead Optimization (SAR, ADME) lead_gen->lead_opt preclinical Preclinical Development (In Vivo Efficacy, Safety Pharmacology, Toxicology) lead_opt->preclinical ind Investigational New Drug (IND) Application preclinical->ind phase1 Phase 1 Clinical Trials (Safety, PK in Humans) ind->phase1

References

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of Novel Indole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A thorough search for "Indopine" did not yield specific in vivo experimental data or established protocols for a compound with this name. The following application notes and protocols are presented as a comprehensive template for the in vivo characterization of a novel, hypothetical indole-based compound with potential central nervous system (CNS) activity, based on established methodologies for similar molecules.[1]

I. Application Notes

Introduction

Novel indole (B1671886) derivatives represent a promising class of compounds for therapeutic intervention in CNS disorders, owing to their structural similarity to endogenous neurotransmitters like serotonin (B10506).[1] This document outlines a phased in vivo experimental strategy to characterize the safety, pharmacokinetic (PK), and efficacy profile of a novel indole-based compound. The protocols are designed to support an Investigational New Drug (IND) application by establishing a preliminary safety profile and demonstrating proof-of-concept efficacy.[2][3] The overall workflow progresses from essential safety assessments to detailed pharmacokinetic analysis and finally to efficacy evaluation in a relevant disease model.[1]

Preclinical Development Strategy

A rational approach to in vivo testing is critical for efficient drug development.[4] The proposed studies are structured to first establish safety and tolerability, which informs the dose selection for subsequent, more complex studies.[1]

  • Phase 1: Safety & Tolerability: Initial studies focus on acute toxicity and the determination of the maximum tolerated dose (MTD) to establish a safe dose range.[1]

  • Phase 2: Pharmacokinetics (PK): Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is essential to correlate exposure with pharmacological effects.[2][5]

  • Phase 3: Safety Pharmacology: These studies investigate potential adverse effects on vital organ systems, a core requirement for IND filing.[2][4][6]

  • Phase 4: Preliminary Efficacy: Once a safe dose range and PK profile are established, the compound's therapeutic potential is assessed in a validated animal model.[1]

The following diagram illustrates the phased workflow for the in vivo characterization of a novel compound.

G cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Pharmacokinetics cluster_2 Phase 3: Safety Pharmacology cluster_3 Phase 4: Efficacy AcuteTox Acute Toxicity Study (e.g., OECD 423) MTD Maximum Tolerated Dose (MTD) AcuteTox->MTD Determines PK_IV Intravenous (IV) PK MTD->PK_IV Informs Dose Selection PK_PO Oral (PO) PK MTD->PK_PO CoreBattery Core Battery (CNS, CV, Respiratory) PK_PO->CoreBattery Correlates Exposure to Safety EfficacyModel Disease Model (e.g., Forced Swim Test) CoreBattery->EfficacyModel Proceed if Safe

Phased workflow for in vivo compound characterization.

II. Experimental Protocols

Protocol 1: Acute Oral Toxicity Study
  • Objective: To determine the acute toxic effects and estimate the median lethal dose (LD50) of a single oral dose of the compound, following a protocol adapted from OECD Guideline 423.[1]

  • Animal Model: Healthy, young adult Sprague-Dawley rats (8-12 weeks old), nulliparous and non-pregnant females.[1]

  • Housing: Animals are housed in standard polycarbonate cages with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals for at least 5 days before the experiment.[1]

  • Procedure:

    • Fast animals overnight prior to dosing (water ad libitum).[1]

    • Prepare the compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water) to allow for an administration volume of 10 mL/kg.[1]

    • Administer the compound via oral gavage, starting with a single animal at a dose of 300 mg/kg.[1]

    • Observe the animal for mortality and clinical signs of toxicity for up to 14 days.

    • If the first animal survives, dose two additional animals at the same level. If it dies, decrease the dose for the next animal.[1]

  • Data Collection: Record body weight, food/water consumption, clinical observations (e.g., changes in skin, fur, eyes, and behavior), and mortality.

Protocol 2: Pharmacokinetic (PK) Study
  • Objective: To determine key pharmacokinetic parameters (e.g., Cmax, AUC, t1/2, bioavailability) of the compound after intravenous (IV) and oral (PO) administration.[1][7]

  • Animal Model: Male Sprague-Dawley rats (250-300 g) fitted with jugular vein cannulas for serial blood sampling.[1][8]

  • Dose Groups (n=4-6 per group):

    • Group 1 (IV): Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.[1][8]

    • Group 2 (PO): Administer a single oral gavage dose (e.g., 20 mg/kg).[1][8]

  • Procedure:

    • Fast animals overnight before dosing.[8]

    • Administer the compound via the specified route.

    • Collect blood samples (~150 µL) from the jugular vein cannula at predetermined time points.[1][8]

      • IV: pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.[1]

      • PO: pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours.[1]

    • Process blood to plasma and store at -80°C until analysis.

    • Analyze plasma concentrations of the compound using a validated LC-MS/MS method.[9]

Protocol 3: Safety Pharmacology Core Battery
  • Objective: To investigate potential undesirable effects on vital organ functions, specifically the central nervous, cardiovascular, and respiratory systems.[4][6]

  • Animal Model: Sprague-Dawley rats.

  • Methodology:

    • Central Nervous System (CNS):

      • Conduct a Functional Observation Battery (FOB) or modified Irwin test.[6]

      • Assess parameters including cage-side observations (behavior), open-field observations (spontaneous activity), and neurological reflexes.[6]

    • Cardiovascular System:

      • Utilize telemetry in conscious, unrestrained animals to continuously monitor blood pressure, heart rate, and ECG.

      • Evaluate dose-response relationships for any observed adverse effects.[4]

    • Respiratory System:

      • Use whole-body plethysmography to measure respiratory rate, tidal volume, and minute volume in conscious animals.

  • Dosing: Administer vehicle and at least three dose levels of the compound, including and exceeding the anticipated therapeutic range.

Protocol 4: Efficacy Study - Forced Swim Test (FST)
  • Objective: To assess the potential antidepressant-like effects of the compound by measuring the duration of immobility in mice.[1]

  • Animal Model: Male C57BL/6 mice.[1]

  • Dose Groups (n=10-12 per group):

    • Group 1: Vehicle control (e.g., saline, intraperitoneal - IP)

    • Group 2: Compound (Low Dose, e.g., 10 mg/kg, IP)[1]

    • Group 3: Compound (High Dose, e.g., 30 mg/kg, IP)[1]

    • Group 4: Positive Control (e.g., Fluoxetine, 20 mg/kg, IP)[1]

  • Procedure:

    • Administer the compound or controls 60 minutes before the test.[1]

    • Place each mouse individually into a glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.[1]

    • The test session lasts for 6 minutes. A video camera records the session.[1]

    • A trained observer, blinded to the treatment groups, scores the duration of immobility during the final 4 minutes of the test.[1]

    • Immobility is defined as the cessation of struggling, with the animal making only movements necessary to keep its head above water.[1]

  • Data Analysis: Compare the mean immobility time across groups using a one-way ANOVA followed by a post-hoc test.[1]

III. Data Presentation

Quantitative data from the described experiments should be summarized in tables for clarity and ease of comparison.

Table 1: Representative Pharmacokinetic Parameters in Rats

Parameter IV Administration (2 mg/kg) PO Administration (20 mg/kg)
Cmax (ng/mL) 4500 ± 550 850 ± 120
Tmax (h) 0.08 1.5
AUC₀-t (ng·h/mL) 10,500 ± 1,200 15,000 ± 2,100
t₁/₂ (h) 3.5 ± 0.5 4.1 ± 0.6
Cl (mL/min/kg) 55 ± 7 N/A
Vss (L/kg) 1.9 ± 0.3 N/A
Bioavailability (%) N/A ~70%

Data are presented as mean ± SD.

Table 2: Forced Swim Test Results in Mice

Treatment Group Dose (mg/kg, IP) Immobility Time (seconds)
Vehicle Control - 155 ± 15
Compound (Low) 10 110 ± 12*
Compound (High) 30 85 ± 10**
Fluoxetine 20 90 ± 11**

*Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle Control.

IV. Visualization of Signaling Pathways

The following diagram illustrates a hypothetical signaling pathway through which an indole-based compound might exert its effects, for example, by acting as a serotonin receptor agonist.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nucleus Receptor Serotonin Receptor (e.g., 5-HT1A) G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (e.g., BDNF) CREB->Gene Promotes Indole Indole Compound (Agonist) Indole->Receptor

Hypothetical signaling pathway for a serotonin receptor agonist.

References

Application Notes and Protocols for In Vitro Assay Development of Indopine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indopine is a compound with potential applications as an analgesic and sedative agent. To elucidate its mechanism of action and pharmacological profile, a series of in vitro assays are essential. These assays are designed to determine the binding affinity and functional activity of this compound at key G-protein coupled receptors (GPCRs) implicated in neuropsychiatric and physiological processes. This document provides detailed protocols for radioligand binding and functional assays for the Dopamine D2, Serotonin 5-HT2A, and Alpha-1 Adrenergic receptors, which are common targets for psychoactive compounds.

While specific experimental data for this compound is not publicly available, this document includes illustrative data from well-characterized compounds to demonstrate data presentation and interpretation.

Key In Vitro Assays for this compound Characterization

The primary in vitro assays for characterizing a compound like this compound involve determining its interaction with specific receptor targets. The most common assays include:

  • Radioligand Binding Assays: These assays measure the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand. The key parameter derived from this assay is the inhibitor constant (Ki), which indicates the potency of the compound in binding to the receptor.

  • Functional Assays: These assays measure the cellular response following the binding of a compound to its receptor. This helps to determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or partial agonist/antagonist. Common readouts include changes in intracellular second messengers like cyclic AMP (cAMP) and calcium (Ca2+), or the accumulation of inositol (B14025) phosphates (IPs). The key parameters are the half-maximal effective concentration (EC50) for agonists and the half-maximal inhibitory concentration (IC50) for antagonists.

Data Presentation: Illustrative Binding Affinities and Functional Potencies

The following tables summarize representative quantitative data for well-known reference compounds at the Dopamine D2, Serotonin 5-HT2A, and Alpha-1 Adrenergic receptors. This data is provided to illustrate the expected format for presenting results obtained from the described protocols.

Table 1: Illustrative Binding Affinity (Ki) of Reference Compounds

CompoundTarget ReceptorRadioligandKi (nM)
HaloperidolDopamine D2[3H]Spiperone1.2
KetanserinSerotonin 5-HT2A[3H]Ketanserin2.5
PrazosinAlpha-1 Adrenergic[3H]Prazosin0.5

Table 2: Illustrative Functional Activity (EC50/IC50) of Reference Compounds

CompoundTarget ReceptorAssay TypeFunctional ReadoutPotency (nM)
DopamineDopamine D2AgonistcAMP Inhibition2.76 x 10^-6 M (EC50)
SerotoninSerotonin 5-HT2AAgonistCalcium Flux1.40 x 10^-8 M (EC50)
SpiperoneSerotonin 5-HT2AAntagonistIP1 Accumulation0.0031μM (IC50)[1]
L-phenylephrineAlpha-1A AdrenergicAgonistCalcium Flux-
NiguldipineAlpha-1A AdrenergicAntagonistReporter Gene-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways for each receptor and the general workflow for the in vitro assays.

G_protein_signaling_pathways cluster_d2 Dopamine D2 Receptor (Gi/o-coupled) cluster_5ht2a Serotonin 5-HT2A Receptor (Gq/11-coupled) cluster_alpha1 Alpha-1 Adrenergic Receptor (Gq/11-coupled) D2R D2R Gi_o Gi/o D2R->Gi_o Agonist AC Adenylate Cyclase Gi_o->AC Inhibition cAMP ↓ cAMP AC->cAMP HT2AR 5-HT2AR Gq_11 Gq/11 HT2AR->Gq_11 Agonist PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation A1R α1-AR Gq_11_2 Gq/11 A1R->Gq_11_2 Agonist PLC_2 Phospholipase C Gq_11_2->PLC_2 PIP2_2 PIP2 PLC_2->PIP2_2 IP3_2 IP3 PIP2_2->IP3_2 DAG_2 DAG PIP2_2->DAG_2 Ca_release_2 ↑ Ca2+ Release IP3_2->Ca_release_2 PKC_activation_2 PKC Activation DAG_2->PKC_activation_2

Caption: Simplified G-protein signaling pathways for Dopamine D2, Serotonin 5-HT2A, and Alpha-1 Adrenergic receptors.

experimental_workflows cluster_binding Radioligand Binding Assay Workflow cluster_functional Functional Assay Workflow (e.g., Calcium Flux) start_binding Start prepare_membranes Prepare Receptor Membranes start_binding->prepare_membranes incubate Incubate Membranes with Radioligand and this compound prepare_membranes->incubate separate Separate Bound and Free Radioligand incubate->separate quantify Quantify Radioactivity separate->quantify analyze_binding Analyze Data (IC50, Ki) quantify->analyze_binding end_binding End analyze_binding->end_binding start_functional Start culture_cells Culture Cells Expressing Receptor of Interest start_functional->culture_cells load_dye Load Cells with Fluorescent Dye culture_cells->load_dye add_compound Add this compound (or Agonist + Antagonist) load_dye->add_compound measure_signal Measure Fluorescence Signal add_compound->measure_signal analyze_functional Analyze Data (EC50/IC50) measure_signal->analyze_functional end_functional End analyze_functional->end_functional

Caption: General experimental workflows for radioligand binding and functional in vitro assays.

Experimental Protocols

Dopamine D2 Receptor Radioligand Binding Assay

Principle: This competitive binding assay measures the ability of this compound to displace a specific radioligand, such as [3H]Spiperone, from the Dopamine D2 receptor. The amount of radioactivity bound to the receptor is inversely proportional to the binding affinity of this compound.

Materials:

  • Receptor Source: Commercially available cell membranes from CHO-K1 or HEK293 cells stably expressing the human Dopamine D2 receptor.

  • Radioligand: [3H]Spiperone.

  • Test Compound: this compound.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Cell harvester and liquid scintillation counter.

Protocol:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • 25 µL of assay buffer (for total binding) or 25 µL of Haloperidol (for non-specific binding) or 25 µL of this compound dilution.

    • 25 µL of [3H]Spiperone (final concentration ~0.2-0.5 nM).

    • 50 µL of receptor membrane preparation (5-10 µg protein/well).

  • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Harvest the contents of each well onto the glass fiber filters using a cell harvester.

  • Wash the filters three times with cold wash buffer.

  • Dry the filters and place them in scintillation vials.

  • Add 4-5 mL of scintillation cocktail to each vial.

  • Quantify the radioactivity in a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux)

Principle: The 5-HT2A receptor is a Gq-coupled receptor that, upon activation, stimulates the release of intracellular calcium. This assay measures the change in intracellular calcium concentration in response to this compound, indicating its agonist or antagonist activity.

Materials:

  • Cell Line: U2OS or CHO-K1 cells stably expressing the human 5-HT2A receptor.

  • Fluorescent Calcium Indicator: Fluo-4 AM or equivalent.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist Control: Serotonin (5-HT).

  • Antagonist Control: Ketanserin.

  • Test Compound: this compound.

  • Black, clear-bottom 96-well microplates.

  • Fluorescence plate reader with automated injection capabilities.

Protocol:

  • Seed the cells in the 96-well plates and grow to 80-90% confluency.

  • Remove the culture medium and load the cells with the fluorescent calcium indicator in assay buffer for 60 minutes at 37°C.

  • Wash the cells twice with assay buffer to remove excess dye.

  • For Agonist Mode:

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Inject serial dilutions of this compound or Serotonin and continue to measure the fluorescence signal over time.

  • For Antagonist Mode:

    • Pre-incubate the cells with serial dilutions of this compound for 15-30 minutes.

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Inject a fixed concentration of Serotonin (EC80) and measure the fluorescence response.

Data Analysis:

  • The fluorescence signal is proportional to the intracellular calcium concentration.

  • For Agonist Mode: Plot the peak fluorescence response against the logarithm of the this compound concentration to determine the EC50 value.

  • For Antagonist Mode: Plot the inhibition of the Serotonin response against the logarithm of the this compound concentration to determine the IC50 value.

Alpha-1 Adrenergic Receptor Functional Assay (IP1 Accumulation)

Principle: Activation of the Gq-coupled Alpha-1 adrenergic receptor leads to the production of inositol triphosphate (IP3), which is rapidly metabolized. This assay measures the accumulation of a more stable downstream metabolite, inositol monophosphate (IP1), using a competitive immunoassay (e.g., HTRF).

Materials:

  • Cell Line: HEK293 cells stably expressing the human Alpha-1A adrenergic receptor.

  • IP-One HTRF Assay Kit: Contains IP1-d2 conjugate and anti-IP1 cryptate.

  • Agonist Control: Phenylephrine.

  • Antagonist Control: Prazosin.

  • Test Compound: this compound.

  • Stimulation Buffer (from kit).

  • White, solid-bottom 384-well microplates.

  • HTRF-compatible plate reader.

Protocol:

  • Culture and harvest the cells.

  • Resuspend the cells in stimulation buffer.

  • For Agonist Mode:

    • In a 384-well plate, add 5 µL of serial dilutions of this compound or Phenylephrine.

    • Add 5 µL of the cell suspension.

  • For Antagonist Mode:

    • In a 384-well plate, add 5 µL of serial dilutions of this compound.

    • Add 5 µL of a fixed concentration of Phenylephrine (EC80).

    • Add 5 µL of the cell suspension.

  • Incubate the plate for 60 minutes at 37°C.

  • Add 5 µL of IP1-d2 conjugate to each well.

  • Add 5 µL of anti-IP1 cryptate to each well.

  • Incubate for 60 minutes at room temperature in the dark.

  • Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

Data Analysis:

  • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

  • The HTRF signal is inversely proportional to the amount of IP1 produced.

  • Plot the HTRF ratio against the logarithm of the compound concentration.

  • Use non-linear regression to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. By determining its binding affinity and functional activity at key neuroreceptors, researchers can gain valuable insights into its pharmacological profile, guiding further drug development efforts. It is recommended to perform these assays with appropriate positive and negative controls to ensure data quality and reliability.

References

Application Notes and Protocols for the Quantitative Analysis of Indapamide

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

Indapamide (B195227) is a thiazide-like diuretic and antihypertensive agent used in the treatment of hypertension and edema. Accurate and reliable quantification of Indapamide in various matrices is crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and clinical monitoring. This document provides detailed application notes and protocols for the quantitative analysis of Indapamide using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods

A variety of analytical methods have been developed and validated for the quantification of Indapamide in bulk drug, pharmaceutical dosage forms, and biological fluids. The most common techniques are HPLC-UV and LC-MS/MS due to their sensitivity, specificity, and accuracy.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the routine analysis of Indapamide in pharmaceutical formulations. It offers a good balance between performance, cost, and accessibility.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of Indapamide in biological matrices such as plasma and whole blood, owing to its high sensitivity and selectivity, which allow for the detection of low concentrations of the analyte in complex sample matrices.[1]

Quantitative Data Summary

The following tables summarize the quantitative performance parameters of various validated analytical methods for Indapamide quantification.

Table 1: HPLC-UV Methods for Indapamide Quantification

Linearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Recovery (%)Reference
10-600.520.7898.16 - 100.12
0.2-1.20.0260.071-[1]
12.5-150 (for atenolol) and 0.625-7.5 (for indapamide)--98.65-99.98[2]
160 - 480 (for Perindopril) and 50 - 150 (for Indapamide)--98.7 to 101.8[3]

Table 2: LC-MS/MS Methods for Indapamide Quantification in Biological Matrices

MatrixLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Recovery (%)Reference
Human Plasma0.536-45.7330.53669-81[4]
Human Whole Blood0.25-500.25>80[5]
Human Plasma0.5-100.00.2-[6]
Human Plasma1.14- to 68.571.14-[7]

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification of Indapamide in Tablets

This protocol is based on the method described by P.B. Deval et al.[8]

1. Instrumentation

  • HPLC system with UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Data acquisition and processing software

2. Reagents and Materials

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Indapamide reference standard

  • Indapamide tablets

3. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:Methanol:Water (40:50:10 v/v/v)[9]

  • Flow Rate: 1.0 mL/min[9]

  • Detection Wavelength: 242 nm[9]

  • Injection Volume: 20 µL[9]

  • Column Temperature: Ambient[9]

4. Standard Solution Preparation

  • Prepare a stock solution of Indapamide reference standard (e.g., 100 µg/mL) in methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 10-60 µg/mL).

5. Sample Preparation

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of Indapamide (e.g., 2.5 mg) and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.

  • Make up the volume to 100 mL with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm membrane filter.

  • Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

6. Analysis

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and measure the peak areas.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of Indapamide in the sample solution from the calibration curve.

Protocol 2: LC-MS/MS Method for Quantification of Indapamide in Human Plasma

This protocol is based on the method described by Wei-Dong Chen et al.[6]

1. Instrumentation

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 column (e.g., 50 mm x 4.6 mm, 4 µm)

  • Data acquisition and processing software

2. Reagents and Materials

3. Chromatographic and Mass Spectrometric Conditions

  • Mobile Phase: Methanol and 5 mM aqueous ammonium acetate containing 1 mM formic acid (60:40 v/v)[5]

  • Flow Rate: 1.0 mL/min[5]

  • Injection Volume: 20 µL[5]

  • Ionization Mode: Negative Electrospray Ionization (ESI)[5]

  • MRM Transitions:

    • Indapamide: m/z 364.0 → m/z 188.9[5]

    • Indapamide-d3 (IS): m/z 367.0 → m/z 188.9[5]

4. Standard and Quality Control (QC) Sample Preparation

  • Prepare stock solutions of Indapamide and the IS in methanol.

  • Prepare calibration standards and QC samples by spiking appropriate amounts of the Indapamide working solution into blank human plasma to cover the desired concentration range (e.g., 0.25-50 ng/mL).[5]

5. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of plasma sample, standard, or QC, add the internal standard solution.

  • Add an extraction solvent (e.g., a mixture of tert-Butyl Methyl Ether and ethyl acetate).[7]

  • Vortex mix for a specified time (e.g., 5 minutes).

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

6. Data Analysis

  • Quantify Indapamide by calculating the peak area ratio of the analyte to the IS.

  • Generate a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted linear regression model.

  • Determine the concentration of Indapamide in the unknown samples from the calibration curve.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Indapamide

Indapamide exerts its therapeutic effects through a dual mechanism involving both diuretic and direct vascular actions.[10]

Indapamide_Mechanism Indapamide Indapamide Kidney Kidney (Distal Convoluted Tubule) Indapamide->Kidney Acts on NaCl_Symporter Na+/Cl- Symporter Indapamide->NaCl_Symporter Inhibits VascularSmoothMuscle Vascular Smooth Muscle Indapamide->VascularSmoothMuscle Acts on Ca_Channels Ca2+ Channels Indapamide->Ca_Channels Modulates Na_Cl_Reabsorption Decreased Na+ and Cl- Reabsorption NaCl_Symporter->Na_Cl_Reabsorption Leads to Diuresis Increased Diuresis (Water and Electrolyte Loss) Na_Cl_Reabsorption->Diuresis BloodVolume Decreased Blood Volume Diuresis->BloodVolume BloodPressure Decreased Blood Pressure BloodVolume->BloodPressure Ca_Influx Decreased Ca2+ Influx Ca_Channels->Ca_Influx Leads to Vasodilation Vasodilation Ca_Influx->Vasodilation Vasodilation->BloodPressure Indapamide_cAMP_Pathway Indapamide Indapamide AdenylylCyclase Adenylyl Cyclase Indapamide->AdenylylCyclase Potentiates effect on Gs_Protein Gs Protein Indapamide->Gs_Protein Potentiates effect via Forskolin Forskolin Forskolin->AdenylylCyclase Activates CholeraToxin Cholera Toxin CholeraToxin->Gs_Protein Activates cAMP Increased cAMP Production AdenylylCyclase->cAMP Catalyzes Gs_Protein->AdenylylCyclase Activates LCMSMS_Workflow start Start: Biological Sample (e.g., Plasma) add_is Add Internal Standard (IS) start->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation of Organic Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection quantification Data Analysis and Quantification detection->quantification end End: Concentration of Indapamide quantification->end

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: High-Performance Liquid Chromatography for the Analysis of Perindopril, Indapamide, and Indoline.

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the quantitative analysis of Perindopril, Indapamide, and Indoline using High-Performance Liquid Chromatography (HPLC). The methods described are suitable for routine quality control, stability studies, and pharmacokinetic analysis.

Section 1: Simultaneous Analysis of Perindopril and Indapamide

A common therapeutic combination, Perindopril and Indapamide can be effectively separated and quantified using a stability-indicating RP-HPLC method.

Chromatographic Conditions

A simple, precise, and rapid HPLC method has been developed for the simultaneous determination of Perindopril and Indapamide in pharmaceutical dosage forms. The separation is typically achieved on a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier.

ParameterCondition 1Condition 2
Stationary Phase Hypersil BDS C18 (250 mm x 4.6 mm, 5µm)YMC C18 (150 x 4.6mm, 3µ particle size)[1]
Mobile Phase Phosphate buffer (pH 3.5) : Methanol (B129727) (65:35 v/v)Potassium dihydrogen phosphate buffer (pH 2.5) : Acetonitrile (60:40 v/v)[1]
Flow Rate 1.0 mL/min1.0 mL/min[1]
Detection Wavelength 215 nm230 nm[1]
Injection Volume 20 µLNot Specified
Retention Time (Perindopril) 3.53 min4.18 min[1]
Retention Time (Indapamide) 4.09 min2.5 min[1]
Method Validation Summary

The described methods have been validated according to ICH guidelines, demonstrating specificity, linearity, precision, accuracy, and robustness.[2]

ParameterPerindopril ErbumineIndapamide
Linearity Range 160 to 480 µg/mL50 to 150 µg/mL
LOD 0.23 µg/mL[1]0.07 µg/mL[1]
LOQ 84.47 µg/mL[1]27.87 µg/mL[1]
Accuracy (% Recovery) 97.8 to 101.7%98.7 to 101.8%
Experimental Protocol: Simultaneous Analysis of Perindopril and Indapamide

1. Preparation of Mobile Phase (Condition 1):

  • Prepare a phosphate buffer and adjust the pH to 3.5 ± 0.05 using orthophosphoric acid.

  • Mix the phosphate buffer and methanol in a ratio of 65:35 (v/v).

  • Degas the mobile phase by ultrasonication before use.

2. Standard Solution Preparation:

  • Accurately weigh and transfer 80 mg of Perindopril and 25 mg of Indapamide into a 50 mL volumetric flask.

  • Add 25 mL of diluent (mobile phase) and sonicate to dissolve.

  • Make up the volume to 50 mL with the diluent.

  • Filter the solution through a 0.45 µm membrane filter.

  • Further dilute 5.0 mL of this filtrate to 25 mL with the diluent.

3. Sample Preparation (from Tablets):

  • Weigh and finely powder twenty tablets.

  • Accurately weigh a portion of the powder equivalent to 80 mg of Perindopril and 25 mg of Indapamide and transfer it to a 50 mL volumetric flask.

  • Add 25 mL of diluent and sonicate to ensure complete dissolution of the active ingredients.

  • Make up the volume to 50 mL with the diluent.

  • Filter the mixture through a 0.45 µm membrane filter.

  • Dilute 5.0 mL of the filtrate to 25 mL with the diluent.

4. Chromatographic Analysis:

  • Set up the HPLC system with the parameters specified in Condition 1.

  • Inject 20 µL of the blank (diluent), standard, and sample solutions into the chromatograph.

  • Record the chromatograms and calculate the concentration of Perindopril and Indapamide in the sample by comparing the peak areas with those of the standard.

Section 2: Analysis of Indoline

An HPLC method has been developed for the analysis of Indoline, a saturated analogue of indole, in growth medium during bioremoval studies.[3][4][5]

Chromatographic Conditions
ParameterCondition
Stationary Phase Waters PAH C18 (250 mm x 4.6 mm, 5 µm)[5]
Mobile Phase Methanol and 0.1% Trifluoroacetic acid (TFA) (isocratic)[3][4][5]
Detector Waters 2489 UV/Vis detector at 280 nm[5]
Separations Module Waters 2695 Separations module[5]
Experimental Protocol: Analysis of Indoline

1. Reagents and Materials:

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Ultra-pure water

  • Indoline standard

  • Samples for analysis (e.g., dissolved in Luria Bertani broth)[3][4][5]

2. Preparation of Mobile Phase:

  • Prepare a 0.1% TFA solution in water.

  • The exact ratio of methanol to 0.1% TFA is not specified in the snippets and would need to be optimized for ideal separation.

3. Standard and Sample Preparation:

  • Dissolve the Indoline standard and the samples in methanol immediately before analysis.[5]

4. Chromatographic Analysis:

  • Set up the HPLC system according to the specified conditions.

  • Wash the system with ultra-pure water between each sample injection to minimize carry-over.[5]

  • Inject the prepared standard and sample solutions.

  • Monitor the elution of Indoline at 280 nm.

Visualizations

HPLC Method Development Workflow

HPLC_Method_Development cluster_0 Method Development Define_Objective Define Analytical Objective Select_Column Select Column (e.g., C18) Define_Objective->Select_Column Optimize_Mobile_Phase Optimize Mobile Phase (Composition, pH) Select_Column->Optimize_Mobile_Phase Set_Parameters Set Flow Rate & Detection Wavelength Optimize_Mobile_Phase->Set_Parameters Initial_Run Perform Initial Chromatographic Run Set_Parameters->Initial_Run Assess_Performance Assess Peak Shape, Resolution, Run Time Initial_Run->Assess_Performance Refine_Method Refine Method Assess_Performance->Refine_Method Not Optimal Method_Validation Validate Method (ICH Guidelines) Assess_Performance->Method_Validation Optimal

Caption: Workflow for HPLC method development and validation.

Stability-Indicating HPLC Method Logicdot

Stability_Indicating_Method

References

Application Note: Quantitative Analysis of Indopine and its Metabolites in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indopine is a novel therapeutic agent currently under investigation. Understanding its metabolic fate is crucial for evaluating its efficacy and safety profile. This application note describes a robust and sensitive method for the simultaneous quantification of this compound and its primary metabolites in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The described workflow is suitable for pharmacokinetic studies and other drug development applications.

Experimental Protocols

1. Sample Preparation: Protein Precipitation

A protein precipitation method was employed for the extraction of this compound and its metabolites from human plasma.

  • Reagents:

    • Human Plasma (blank, and spiked with standards)

    • Acetonitrile (ACN) containing 1% formic acid (FA) and an internal standard (IS), this compound-d5.

  • Procedure:

    • Allow plasma samples to thaw at room temperature.

    • Vortex the samples to ensure homogeneity.

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold ACN containing the internal standard.

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

    • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Water with 0.1% FA, 5% ACN).

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions

  • Instrument: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Elution:

    • 0-1.0 min: 5% B

    • 1.0-5.0 min: Linear gradient from 5% to 95% B

    • 5.0-6.0 min: Hold at 95% B

    • 6.0-6.1 min: Return to 5% B

    • 6.1-8.0 min: Re-equilibration at 5% B

3. Mass Spectrometry (MS) Conditions

  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Data Presentation

The following table summarizes the optimized MRM transitions and retention times for this compound and its hypothetical metabolites.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)
This compound315.2188.1254.2
Hydroxy-Indopine331.2188.1283.5
Desmethyl-Indopine301.2174.1263.8
This compound-Glucuronide491.2315.2222.9
This compound-d5 (IS)320.2193.1254.2

Mandatory Visualization

Indopine_Metabolism This compound This compound (C20H24N2O) PhaseI Phase I Metabolism (Oxidation, Demethylation) This compound->PhaseI CYP450 Enzymes PhaseII Phase II Metabolism (Glucuronidation) This compound->PhaseII UGT Enzymes Metabolite1 Hydroxy-Indopine PhaseI->Metabolite1 Metabolite2 Desmethyl-Indopine PhaseI->Metabolite2 Metabolite3 This compound-Glucuronide PhaseII->Metabolite3 Excretion Excretion Metabolite1->Excretion Metabolite2->Excretion Metabolite3->Excretion

Caption: Hypothetical metabolic pathway of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 1. Plasma Sample Collection Spike 2. Spike with Internal Standard Plasma->Spike Precipitate 3. Protein Precipitation (ACN) Spike->Precipitate Centrifuge 4. Centrifugation Precipitate->Centrifuge Evaporate 5. Supernatant Evaporation Centrifuge->Evaporate Reconstitute 6. Reconstitution Evaporate->Reconstitute Inject 7. LC Injection Reconstitute->Inject Separate 8. Chromatographic Separation Inject->Separate Ionize 9. ESI Ionization Separate->Ionize Detect 10. MRM Detection Ionize->Detect Integrate 11. Peak Integration Detect->Integrate Quantify 12. Quantification Integrate->Quantify Report 13. Report Generation Quantify->Report

Caption: Workflow for this compound metabolite analysis.

Application Notes and Protocols for Indopine Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the administration of Indopine (3-[2-[1-(2-phenylethyl)piperidin-4-yl]ethyl]-1H-indole) in rodent models is limited in the available scientific literature. The following application notes and protocols are based on established methodologies for structurally related compounds, such as fentanyl analogs and other piperidinyl-indole derivatives, which exhibit analgesic and neuroleptic-like activities. These protocols should be adapted and optimized based on preliminary dose-finding and toxicity studies for this compound.

Introduction

This compound, with the chemical structure 3-[2-[1-(2-phenylethyl)piperidin-4-yl]ethyl]-1H-indole, is a compound with potential analgesic and neuroleptic properties due to its structural similarity to potent analgesics like fentanyl and other psychoactive piperidine (B6355638) derivatives. Its indole (B1671886) moiety also suggests possible interactions with serotonin (B10506) receptors. Preclinical evaluation in rodent models is essential to characterize its pharmacological profile, including efficacy, potency, and safety. These notes provide a framework for conducting such studies.

Potential Pharmacological Targets and Signaling Pathways

Based on its chemical structure, this compound is hypothesized to interact with opioid and dopamine (B1211576) receptors.

  • Opioid Receptor-Mediated Analgesia: The phenethylpiperidine core is a common feature in potent µ-opioid receptor agonists like fentanyl. Activation of µ-opioid receptors in the central nervous system leads to the inhibition of adenylyl cyclase, reduced intracellular cAMP, and modulation of ion channels, resulting in decreased neuronal excitability and analgesia.

  • Dopamine Receptor-Mediated Neuroleptic Activity: The piperidine-indole structure is found in some compounds with affinity for dopamine D2 receptors. Antagonism of D2 receptors in the mesolimbic pathway is a key mechanism of action for typical antipsychotic drugs.

Below are diagrams illustrating these potential signaling pathways.

cluster_opioid Opioid Receptor Signaling Indopine_O This compound MOR µ-Opioid Receptor (GPCR) Indopine_O->MOR Gi Gi Protein MOR->Gi activates AC Adenylyl Cyclase Gi->AC inhibits IonChannels Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) Gi->IonChannels modulates ATP ATP cAMP cAMP ATP->cAMP converted by AC Analgesia Analgesia cAMP->Analgesia leads to IonChannels->Analgesia leads to cluster_dopamine Dopamine Receptor Signaling Indopine_D This compound D2R Dopamine D2 Receptor (GPCR) Indopine_D->D2R antagonizes Gi_D Gi Protein D2R->Gi_D activates Dopamine Dopamine Dopamine->D2R activates AC_D Adenylyl Cyclase Gi_D->AC_D inhibits ATP_D ATP cAMP_D cAMP ATP_D->cAMP_D converted by AC Neuroleptic Neuroleptic-like Effects cAMP_D->Neuroleptic leads to Acclimatize Acclimatize Mice Baseline Baseline Hot Plate Test (55°C, 60s cut-off) Acclimatize->Baseline Administer Administer this compound/Vehicle (i.p.) Baseline->Administer Test Test at 30, 60, 90, 120 min post-administration Administer->Test Record Record Latency to Paw Lick/Jump Test->Record Analyze Analyze Data Record->Analyze Acclimatize_Rat Acclimatize Rats Administer_Rat Administer this compound/Vehicle (i.p.) Acclimatize_Rat->Administer_Rat Test_Rat Test at 30, 60, 90, 120 min post-administration Administer_Rat->Test_Rat Place_Rat Gently place forepaws on a horizontal bar (9 cm high) Test_Rat->Place_Rat Record_Time Record time until the rat removes both paws (180s cut-off) Place_Rat->Record_Time Analyze_Data Analyze Data Record_Time->Analyze_Data Cannulate Surgically implant jugular vein catheter Recover Allow for post-surgical recovery Cannulate->Recover Administer_PK Administer this compound (i.v.) Recover->Administer_PK Collect_Blood Collect blood samples at predetermined time points Administer_PK->Collect_Blood Process_Plasma Process blood to obtain plasma Collect_Blood->Process_Plasma Analyze_LCMS Analyze plasma samples using LC-MS/MS Process_Plasma->Analyze_LCMS Calculate_Params Calculate pharmacokinetic parameters Analyze_LCMS->Calculate_Params

Application Notes and Protocols for Assessing Indopine Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of Indopine, a novel investigational compound. The following protocols detail established cell-based assays to quantify cell viability, membrane integrity, and apoptosis. Understanding the cytotoxic profile of this compound is a critical step in the drug development process, providing essential data for efficacy and safety assessment. The assays described herein are widely used in toxicology and cancer research to screen for cytotoxic compounds and elucidate their mechanisms of action.[1][2][3]

Key Cytotoxicity Assays

Several methods can be employed to measure cytotoxicity, each targeting different cellular parameters.[2] This document focuses on three robust and commonly used assays:

  • MTT Assay: Measures cell viability based on the metabolic activity of mitochondria.[1][3][4][5]

  • LDH Release Assay: Quantifies cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes.[2][6][7]

  • Apoptosis Assays: Detect programmed cell death through markers like caspase activation or changes in the cell membrane.[2][8]

Data Presentation: Comparative Analysis of this compound Cytotoxicity

The following tables are templates for summarizing quantitative data obtained from the described assays. Consistent and clear data presentation is crucial for comparing the cytotoxic effects of this compound across different cell lines, concentrations, and time points.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineThis compound IC50 (µM) after 24hThis compound IC50 (µM) after 48hThis compound IC50 (µM) after 72h
HepG2 [Insert Data][Insert Data][Insert Data]
A549 [Insert Data][Insert Data][Insert Data]
MCF-7 [Insert Data][Insert
Data][Insert Data]
PC-3 [Insert Data][Insert Data][Insert Data]

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Percentage of LDH Release Induced by this compound

Cell LineThis compound Concentration (µM)% LDH Release (24h)% LDH Release (48h)
HepG2 10[Insert Data][Insert Data]
50[Insert Data][Insert Data]
100[Insert Data][Insert Data]
A549 10[Insert Data][Insert Data]
50[Insert Data][Insert Data]
100[Insert Data][Insert Data]

Table 3: Apoptosis Induction by this compound

Cell LineThis compound Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
HepG2 10[Insert Data][Insert Data]
50[Insert Data][Insert Data]
100[Insert Data][Insert Data]
A549 10[Insert Data][Insert Data]
50[Insert Data][Insert Data]
100[Insert Data][Insert Data]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1][4][5] The amount of formazan produced is proportional to the number of viable cells.[9]

Materials:

  • MTT solution (5 mg/mL in PBS, sterile filtered)[3][5]

  • Cell culture medium (serum-free for incubation step)[3]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[4]

  • 96-well plates

  • Multi-well spectrophotometer (ELISA reader)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of serum-free medium and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[4]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C.[5]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[3]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[3][4] A reference wavelength of >650 nm can be used to subtract background absorbance.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[6] The amount of LDH released is proportional to the number of dead or damaged cells.[2]

Materials:

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well plates

  • Multi-well spectrophotometer

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare the following controls in triplicate:

    • Vehicle Control: Untreated cells to measure spontaneous LDH release.

    • Maximum LDH Release Control: Cells treated with a lysis buffer (provided in the kit) to determine 100% cytotoxicity.[10]

    • No-Cell Control: Medium only for background absorbance.[11]

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes.[11]

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]

  • Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.[12]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[7][12]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit instructions, correcting for background and spontaneous LDH release.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[8] PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

Materials:

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • Flow cytometer

  • 6-well plates or culture tubes

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound as described previously.

  • Cell Harvesting: After the desired incubation period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_seeding Seed Cells in Plates indopine_prep Prepare this compound Dilutions treatment Treat Cells with this compound indopine_prep->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay apoptosis_assay Apoptosis Assay treatment->apoptosis_assay data_analysis Quantify Cytotoxicity mtt_assay->data_analysis ldh_assay->data_analysis apoptosis_assay->data_analysis ic50 Determine IC50 data_analysis->ic50

Caption: General workflow for assessing this compound cytotoxicity.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

The precise signaling pathways affected by this compound are yet to be elucidated. However, many cytotoxic compounds induce apoptosis through common pathways. The following diagram illustrates a hypothetical intrinsic apoptosis pathway that could be investigated.

G This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Stress Signal Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Logical Relationship of Cytotoxicity Assays

G cluster_effects Cellular Effects cluster_assays Assay Readouts This compound This compound Treatment Metabolic_Dysfunction Metabolic Dysfunction This compound->Metabolic_Dysfunction Membrane_Damage Membrane Damage This compound->Membrane_Damage Apoptosis_Induction Apoptosis Induction This compound->Apoptosis_Induction MTT MTT Assay (↓ Formazan) Metabolic_Dysfunction->MTT LDH LDH Assay (↑ LDH Release) Membrane_Damage->LDH Annexin_V Annexin V Assay (↑ Annexin V Binding) Apoptosis_Induction->Annexin_V

Caption: Relationship between cellular effects and assay readouts.

References

Application Notes and Protocols for Receptor Binding Assays of Indopine and Structurally Related Indole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indopine is an indole (B1671886) alkaloid with known analgesic and sedative-hypnotic properties. While specific receptor binding targets for this compound are not extensively documented in publicly available literature, its structural class and pharmacological profile suggest potential interactions with several key receptor families involved in pain and sedation pathways. This document provides detailed application notes and representative protocols for conducting receptor binding assays on potential targets for this compound and other similar indole alkaloids. The primary targets discussed include opioid, adrenergic, and serotonin (B10506) receptors, which are common targets for analgesic and sedative-hypnotic compounds.

Potential Receptor Targets for this compound

Based on the pharmacological classification of this compound as an analgesic and sedative-hypnotic, the following receptor families are considered high-priority targets for binding affinity studies:

  • Opioid Receptors (μ, δ, κ): These G-protein coupled receptors (GPCRs) are the primary targets for many analgesic drugs.[1][2][3][4][5]

  • Adrenergic Receptors (α1, α2, β1, β2): These GPCRs are involved in regulating neurotransmission and can modulate pain and sedation.

  • Serotonin (5-HT) Receptors: Various subtypes of these receptors, which can be GPCRs or ligand-gated ion channels (5-HT3), play a crucial role in mood, pain perception, and sleep regulation.[6]

Data Presentation: Representative Binding Affinities

The following table summarizes representative binding affinities (Ki in nM) of various indole alkaloids and related compounds to potential target receptors. This data is provided for comparative purposes to guide the interpretation of results from this compound binding assays.

CompoundReceptor SubtypeKi (nM)
Reference Opioid Ligands
MorphineMu-Opioid1.14[1]
DAMGOMu-Opioid0.537[7]
NaloxoneMu-Opioid0.43[7]
Reference Adrenergic Ligands
Bevantololβ1-adrenergic14.79[8]
Bevantololβ2-adrenergic588.84[8]
Bevantololα1-adrenergic125.89[8]
Reference Serotonin Ligands
Serotonin (5-HT)5-HT2A0.047 (EC50)[9]
Ketanserin5-HT2A0.0057 (IC50)[9]
Spiperone5-HT2A0.0031 (IC50)[9]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Opioid Receptors

This protocol describes a method to determine the binding affinity of this compound for the mu (µ), delta (δ), and kappa (κ) opioid receptors.

1. Materials and Reagents:

  • Membrane Preparation: Commercially available or in-house prepared cell membranes expressing the human opioid receptor subtype of interest (e.g., from CHO or HEK293 cells).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-DAMGO for µ-opioid, [3H]-Naltrindole for δ-opioid, [3H]-U69,593 for κ-opioid).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a non-selective opioid receptor antagonist (e.g., 10 µM Naloxone).[1]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Cocktail and Counter.

2. Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[1]

  • Assay Setup: In a 96-well plate, prepare the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of this compound, and membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[7]

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[1]

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine IC50: Use non-linear regression analysis to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Competitive Radioligand Binding Assay for Adrenergic Receptors

This protocol outlines a method to assess the binding affinity of this compound for various adrenergic receptor subtypes.

1. Materials and Reagents:

  • Membrane Preparation: Cell membranes expressing the adrenergic receptor subtype of interest (e.g., β1, β2, α1).

  • Radioligand: A suitable radiolabeled ligand (e.g., [3H]-Dihydroalprenolol for β-adrenergic receptors, [3H]-Prazosin for α1-adrenergic receptors).[8]

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a suitable antagonist (e.g., 10 µM Propranolol for β-receptors).[8]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2.

  • Filtration and Scintillation Equipment.

2. Procedure:

  • Follow the general procedure outlined in Protocol 1, substituting the specific reagents for adrenergic receptors.

  • Incubation is typically performed at room temperature for 60-90 minutes.[8]

3. Data Analysis:

  • Perform data analysis as described in Protocol 1 to determine the Ki of this compound for the targeted adrenergic receptor subtype.

Protocol 3: Radioligand Binding Assay for Serotonin Receptors

This protocol is designed to measure the binding affinity of this compound for serotonin receptors, such as the 5-HT2A receptor.

1. Materials and Reagents:

  • Membrane Preparation: Cell membranes from cells stably expressing the human 5-HT receptor subtype of interest.

  • Radioligand: A high-affinity radiolabeled ligand (e.g., [3H]-Ketanserin or [3H]-Spiperone for 5-HT2A).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a suitable antagonist (e.g., 10 µM Spiperone).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Filtration and Scintillation Equipment.

2. Procedure:

  • Follow the general procedure outlined in Protocol 1, using the specific reagents for serotonin receptors.

  • Incubation is typically carried out at 37°C for 30-60 minutes.

3. Data Analysis:

  • Analyze the data as described in Protocol 1 to calculate the Ki of this compound for the targeted serotonin receptor subtype.

Signaling Pathways and Experimental Workflow Diagrams

Signaling Pathways

The majority of the potential targets for this compound are G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound (Ligand) GPCR GPCR (e.g., Opioid, Adrenergic, 5-HT) This compound->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response (e.g., Analgesia, Sedation) Second_Messenger->Cellular_Response Signal Transduction LGIC_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound (Ligand) LGIC Ligand-Gated Ion Channel (e.g., 5-HT3 Receptor) This compound->LGIC Binding LGIC->Ions_in Ion Influx Membrane_Potential Change in Membrane Potential Cellular_Response Cellular Response Membrane_Potential->Cellular_Response Signal Transduction Binding_Assay_Workflow start Start prep Prepare Reagents: - Membrane Suspension - Radioligand - this compound Dilutions start->prep setup Set up Assay Plate: - Total Binding - Non-specific Binding - Competitive Binding prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Terminate and Filter to Separate Bound and Free Ligand incubate->filter count Measure Radioactivity (Scintillation Counting) filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki count->analyze end End analyze->end

References

Application Notes and Protocols for Nociception Studies in Mice Using Indopine (as exemplified by Indomethacin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of Indopine, a non-steroidal anti-inflammatory drug (NSAID), in nociception studies in mice. For the purpose of these guidelines, Indomethacin (B1671933), a well-characterized NSAID, will be used as an exemplary compound to illustrate the principles and methodologies. These protocols are designed for researchers in academia and the pharmaceutical industry engaged in the discovery and development of novel analgesic agents.

Nociception is the neural process of encoding noxious stimuli, which can lead to the subjective experience of pain.[1] Animal models of nociception are crucial for understanding the mechanisms of pain and for the preclinical evaluation of new analgesics. Indomethacin, a potent inhibitor of cyclooxygenase (COX) enzymes, serves as a valuable tool and reference compound in these studies by reducing the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2][3]

Mechanism of Action: Indomethacin as a COX Inhibitor

Indomethacin exerts its analgesic and anti-inflammatory effects primarily through the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[2][4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins.[5][6] Prostaglandins are lipid compounds that play a significant role in sensitizing peripheral nociceptors, leading to hyperalgesia and allodynia. By blocking prostaglandin (B15479496) synthesis, Indomethacin reduces the inflammatory response and decreases the sensitivity of nociceptive neurons to painful stimuli.[4][7]

Data Presentation: Efficacy of Indomethacin in Murine Nociception Models

The following tables summarize the quantitative data on the anti-nociceptive effects of Indomethacin in various established mouse models of pain.

Table 1: Formalin Test

The formalin test in mice induces a biphasic nociceptive response: an early, acute phase (0-5 minutes) and a late, inflammatory phase (20-30 minutes).[8] Indomethacin is characteristically effective in the late phase, which is associated with an inflammatory response.[8][9]

Dose (mg/kg, i.p.)Formalin ConcentrationPhaseNociceptive Response (Licking Time in seconds)% InhibitionReference
Vehicle1%EarlyVaries by study0%[8][9]
Indomethacin1%EarlyNo significant effect~0%[8][9]
Vehicle1%LateVaries by study0%[8][9]
Indomethacin1%LateSignificant reductionVaries by study[9]

Table 2: Hot Plate Test

The hot plate test assesses the response to a thermal stimulus, primarily measuring supraspinally organized responses.[10] While the classic hot plate test is often insensitive to NSAIDs, modified versions or inflammatory-induced hyperalgesia models can demonstrate their efficacy.[11]

Dose (mg/kg, i.p.)Test ConditionLatency to Response (seconds)% Increase in LatencyReference
VehicleBaselineVaries by study0%[10]
10Thermal Stimulus (52.5 ± 0.2°C)Significant increaseVaries by study[10]
4Carrageenan-induced hyperalgesia (51°C plate)Inhibition of hyperalgesiaVaries by study[11]

Table 3: Tail-Flick/Immersion Test

The tail-flick or tail-immersion test measures the latency of tail withdrawal from a noxious heat source, reflecting a spinal reflex.[10][12]

Dose (mg/kg, i.p.)Test ConditionLatency to Withdrawal (seconds)% Increase in LatencyReference
VehicleBaselineVaries by study0%[10]
10Tail Immersion (52.5 ± 0.2°C)Significant increaseVaries by study[10]
25 (oral, in rats)Tail-Flick (radiant heat)Significant increaseVaries by study[13]

Table 4: Acetic Acid-Induced Writhing Test

This model induces visceral pain, and the number of writhes (abdominal constrictions) is counted.

Dose (mg/kg)Route of AdministrationNumber of Writhes% InhibitionReference
VehicleOralVaries by study0%[14]
0.5OralSignificant reductionVaries by study[14]

Experimental Protocols

1. Formalin Test

This protocol is adapted from established methods to assess nociceptive responses to a chemical irritant.[8][9]

  • Animals: Male or female mice (e.g., C57BL/6), 8-10 weeks old.

  • Materials:

    • Indomethacin solution (e.g., in saline with a solubilizing agent like Tween 80).

    • Vehicle control solution.

    • Formalin solution (e.g., 1-5% in saline).

    • Observation chambers with a clear floor.

    • Video recording equipment (optional but recommended for blinded scoring).

    • Syringes and needles (e.g., 30-gauge).

  • Procedure:

    • Acclimatize mice to the observation chambers for at least 30 minutes before the experiment.

    • Administer Indomethacin or vehicle via the desired route (e.g., intraperitoneally, i.p.) at a predetermined time before the formalin injection (e.g., 30 minutes).

    • Gently restrain the mouse and inject 20 µL of formalin solution subcutaneously into the plantar surface of the right hind paw.

    • Immediately place the mouse back into the observation chamber.

    • Record the cumulative time the mouse spends licking or biting the injected paw for two distinct periods:

      • Early Phase: 0-5 minutes post-injection.

      • Late Phase: 20-30 minutes post-injection.

    • Data analysis: Compare the licking/biting time between the drug-treated and vehicle-treated groups for each phase.

2. Hot Plate Test

This protocol is for assessing the thermal pain threshold.[10]

  • Animals: Male or female mice, 8-10 weeks old.

  • Materials:

    • Hot plate apparatus with adjustable temperature.

    • Indomethacin solution.

    • Vehicle control solution.

    • Timer.

  • Procedure:

    • Set the hot plate temperature to a constant, noxious level (e.g., 52.5 ± 0.2°C).

    • Determine the baseline latency for each mouse by placing it on the hot plate and measuring the time until it exhibits a nociceptive response (e.g., licking a paw, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

    • Administer Indomethacin or vehicle.

    • At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), place the mouse back on the hot plate and measure the response latency.

    • Data analysis: Compare the post-drug latencies to the baseline latencies and to the vehicle-treated group.

3. Tail-Immersion Test

This protocol measures the spinal reflex to a thermal stimulus.[10]

  • Animals: Male or female mice, 8-10 weeks old.

  • Materials:

    • Water bath with a temperature controller.

    • Mouse restrainer.

    • Indomethacin solution.

    • Vehicle control solution.

    • Timer.

  • Procedure:

    • Set the water bath to a constant, noxious temperature (e.g., 52.5 ± 0.2°C).

    • Gently place the mouse in a restrainer, allowing the tail to be free.

    • Determine the baseline latency by immersing the distal third of the tail in the hot water and measuring the time until the tail is withdrawn (flicked). A cut-off time (e.g., 15-20 seconds) is necessary to prevent tissue damage.

    • Administer Indomethacin or vehicle.

    • At specified time intervals post-administration, measure the tail-withdrawal latency.

    • Data analysis: Calculate the percent increase in latency compared to baseline and the vehicle group.

Visualizations

Signaling Pathway: Prostaglandin Synthesis and COX Inhibition

Prostaglandin_Synthesis_and_COX_Inhibition Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 & COX-2 Enzymes Arachidonic_Acid->COX1_2 Prostaglandins Prostaglandins (e.g., PGE2) COX1_2->Prostaglandins Nociceptor_Sensitization Nociceptor Sensitization Prostaglandins->Nociceptor_Sensitization Indomethacin Indomethacin (NSAID) Indomethacin->COX1_2 Inhibits Pain_Signal Increased Pain Signaling Nociceptor_Sensitization->Pain_Signal

Caption: Inhibition of prostaglandin synthesis by Indomethacin.

Experimental Workflow: Formalin Test

Formalin_Test_Workflow Start Start Acclimatization Acclimatize Mouse (30 min) Start->Acclimatization Drug_Admin Administer Indomethacin or Vehicle Acclimatization->Drug_Admin Formalin_Injection Inject Formalin (20 µL) into Hind Paw Drug_Admin->Formalin_Injection Phase1 Observe Early Phase (0-5 min) Formalin_Injection->Phase1 Interphase Interphase Period (5-20 min) Phase1->Interphase Phase2 Observe Late Phase (20-30 min) Interphase->Phase2 Data_Analysis Analyze Licking Time Phase2->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the mouse formalin test.

Logical Relationship: Nociceptive Pathway

Nociceptive_Pathway Noxious_Stimulus Noxious Stimulus (Heat, Chemical, etc.) Peripheral_Nociceptor Peripheral Nociceptor (First-Order Neuron) Noxious_Stimulus->Peripheral_Nociceptor Spinal_Cord Spinal Cord Dorsal Horn Peripheral_Nociceptor->Spinal_Cord Signal Transmission Second_Order_Neuron Second-Order Neuron Spinal_Cord->Second_Order_Neuron Ascending_Tracts Ascending Tracts (e.g., Spinothalamic) Second_Order_Neuron->Ascending_Tracts Thalamus Thalamus Ascending_Tracts->Thalamus Cortex Cerebral Cortex (Pain Perception) Thalamus->Cortex Relay

Caption: Simplified ascending nociceptive pathway.

References

Application Notes and Protocols for Indopine in Behavioral Research Models: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has revealed no specific information on the use of a compound named "Indopine" in behavioral research models.

The chemical entity "this compound," also identified by its systematic name 3-(2-(1-phenethyl-4-piperidyl)ethyl)indole, is listed in chemical databases.[1] These sources provide details on its molecular formula (C23H28N2), molecular weight, and other chemical identifiers.[1] High-level classifications from some databases suggest potential activity as an "Analgesic Agent" or "Sedative and Hypnotic," however, these classifications are not substantiated by any published experimental data, either preclinical or clinical.[1]

There is no data to present in tabular format, no established experimental methodologies to detail, and no known signaling pathways to illustrate with diagrams.

Researchers, scientists, and drug development professionals seeking to investigate the behavioral effects of novel compounds may consider exploring structurally related molecules with documented pharmacological activity or initiating novel preclinical screening programs for uncharacterized compounds like this compound. Such an endeavor would require de novo characterization, starting with binding assays to identify potential molecular targets, followed by in vitro and in vivo studies to determine

References

Troubleshooting & Optimization

Improving the solubility of Indopine for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Indopine during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a chemical compound with the formula C23H28N2.[1][2] Its molecular structure suggests it may have low aqueous solubility, a common challenge for many organic molecules in drug discovery. Poor solubility can hinder in vitro and in vivo experiments, leading to inaccurate results and difficulties in formulation development.

Q2: Are there any known solvents for this compound?

Q3: What are the general approaches to improve the solubility of compounds like this compound?

A3: Several techniques can be employed to enhance the solubility of poorly soluble drugs.[3][4][5] These methods can be broadly categorized as physical and chemical modifications. Physical methods include particle size reduction (micronization, nanosuspension), and the use of drug carriers like solid dispersions.[6] Chemical methods involve the use of co-solvents, surfactants, pH adjustment, and complexation with agents like cyclodextrins.[6]

Troubleshooting Guide: Improving this compound Solubility

This troubleshooting guide provides a structured approach to addressing solubility issues with this compound.

Problem: this compound precipitate is observed in my aqueous experimental buffer.

Below is a workflow to help you troubleshoot and resolve this issue.

TroubleshootingWorkflow start Start: this compound Precipitation Observed check_concentration Is the concentration of this compound too high? start->check_concentration reduce_concentration Reduce Concentration check_concentration->reduce_concentration Yes solvent_selection Optimize Solvent System check_concentration->solvent_selection No end_success Success: this compound is Solubilized reduce_concentration->end_success solubility_enhancement Employ Solubility Enhancement Techniques solvent_selection->solubility_enhancement Still Precipitates solvent_selection->end_success Solubilized solubility_enhancement->end_success Solubilized end_fail Further Investigation Needed solubility_enhancement->end_fail Still Precipitates

Caption: Troubleshooting workflow for this compound precipitation.

Troubleshooting Step Action Expected Outcome
1. Concentration Check Review the intended final concentration of this compound. Is it possible to achieve the experimental goals with a lower, more soluble concentration?Lowering the concentration may be the simplest solution if the experimental design permits.
2. Solvent Optimization If water or aqueous buffers are not sufficient, consider the use of co-solvents. Screen a panel of biocompatible organic solvents.A suitable co-solvent or solvent mixture will dissolve this compound at the desired concentration.
3. pH Adjustment Determine if this compound has ionizable groups. Adjusting the pH of the solution can significantly alter the solubility of ionizable compounds.For a basic compound, lowering the pH will increase solubility. For an acidic compound, increasing the pH will enhance solubility.
4. Surfactant Addition Incorporate a low concentration of a non-ionic surfactant into the vehicle.Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous media.[5]
5. Cyclodextrin (B1172386) Complexation Utilize cyclodextrins to form inclusion complexes with this compound.The hydrophobic interior of the cyclodextrin can encapsulate the poorly soluble this compound, while the hydrophilic exterior improves aqueous solubility.

Experimental Protocols

Protocol 1: Co-Solvent Screening for this compound Solubility

Objective: To identify a suitable co-solvent system for dissolving this compound for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethanol (EtOH)

  • Polyethylene glycol 400 (PEG400)

  • Propylene glycol (PG)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Centrifuge

Methodology:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • In separate microcentrifuge tubes, prepare a series of co-solvent mixtures. Examples include:

    • 10% DMSO in PBS

    • 10% EtOH in PBS

    • 10% PEG400 in PBS

    • 5% DMSO / 5% PEG400 in PBS

  • Add a small volume of the this compound stock solution to each co-solvent mixture to achieve the desired final concentration (e.g., 10 µM).

  • Vortex each tube vigorously for 1 minute.

  • Visually inspect for any precipitation.

  • For a more quantitative assessment, centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes.

  • Carefully collect the supernatant and measure the concentration of soluble this compound using a suitable analytical method (e.g., HPLC-UV).

Data Presentation:

Co-Solvent System Visual Observation Soluble this compound Concentration (µM)
10% DMSO in PBSClear SolutionEnter experimental value
10% EtOH in PBSSlight HazeEnter experimental value
10% PEG400 in PBSClear SolutionEnter experimental value
5% DMSO / 5% PEG400 in PBSClear SolutionEnter experimental value
Protocol 2: pH-Dependent Solubility Assessment

Objective: To determine the effect of pH on the solubility of this compound.

Materials:

  • This compound powder

  • A series of buffers with varying pH values (e.g., pH 3, 5, 7.4, 9)

  • Vortex mixer

  • Shaker incubator

  • pH meter

  • Centrifuge

Methodology:

  • Add an excess amount of this compound powder to separate tubes containing each buffer.

  • Vortex vigorously to suspend the powder.

  • Place the tubes in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.

  • After incubation, check and record the final pH of each buffer.

  • Centrifuge the samples to pellet the undissolved solid.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining particles.

  • Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method.

Data Presentation:

Buffer pH (Initial) Buffer pH (Final) Solubility of this compound (µg/mL)
3.0Enter valueEnter experimental value
5.0Enter valueEnter experimental value
7.4Enter valueEnter experimental value
9.0Enter valueEnter experimental value

Visualizations

Hypothetical Signaling Pathway for a Bioactive Compound

This diagram illustrates a representative signaling cascade that a compound like this compound might modulate. This is a generalized example and not based on specific experimental data for this compound.

SignalingPathway This compound This compound Receptor Target Receptor (e.g., GPCR) This compound->Receptor Binds to G_Protein G-Protein Activation Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase A (PKA) Second_Messenger->Kinase Activates Transcription_Factor Transcription Factor (e.g., CREB) Kinase->Transcription_Factor Phosphorylates Cellular_Response Cellular Response (e.g., Gene Expression) Transcription_Factor->Cellular_Response Leads to

Caption: A hypothetical signaling pathway.

Experimental Workflow for Solubility Enhancement

This diagram outlines the logical progression of experiments to improve the solubility of a compound.

ExperimentalWorkflow start Start: Poorly Soluble Compound step1 1. Preliminary Solubility Assessment (Aqueous Buffers) start->step1 decision1 Solubility Adequate? step1->decision1 step2 2. Co-Solvent Screening decision2 Solubility Adequate? step2->decision2 step3 3. pH-Dependent Solubility Study decision3 Solubility Adequate? step3->decision3 step4 4. Surfactant/Cyclodextrin Screening end Optimized Formulation for Experiments step4->end decision1->step2 No decision1->end Yes decision2->step3 No decision2->end Yes decision3->step4 No decision3->end Yes

Caption: Workflow for solubility enhancement experiments.

References

Indopine stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided as a general framework for a technical support center concerning the chemical compound Indopine (CAS 3569-26-4). Publicly available scientific literature lacks specific data on the stability, degradation pathways, and detailed experimental protocols for this compound. Therefore, the content provided below is based on general principles for handling research compounds of similar chemical classes and includes illustrative examples. Researchers should always perform their own stability and validation studies for their specific experimental conditions.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound (CAS 3569-26-4) is a chemical compound with the molecular formula C₂₃H₂₈N₂.[1] It is classified as an analgesic and sedative agent.[1] It is important to distinguish this compound from "this compound" as a brand name for pine resin derivatives.[2]

2. How should I store this compound?

While specific stability data for this compound is not publicly available, general best practices for storing structurally similar research compounds suggest the following:

  • Solid Form: Store in a cool, dry, and dark place. A desiccator at room temperature or refrigeration (2-8°C) is recommended. Protect from moisture and light to prevent potential degradation.

  • In Solution: If you must store this compound in solution, it is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store in an airtight container, protected from light, at -20°C or -80°C. Aliquoting the solution can help avoid repeated freeze-thaw cycles which may lead to degradation. The choice of solvent can also impact stability; it is advisable to consult any available supplier information or perform a small-scale stability test in your chosen solvent.

3. What are the potential signs of this compound degradation?

Visual signs of degradation in solid this compound can include a change in color or the appearance of clumping. For this compound in solution, precipitation or a change in color may indicate degradation or solubility issues. For quantitative assessment, analytical techniques such as HPLC, LC-MS, or NMR should be used to assess the purity of the compound over time.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent experimental results This compound degradation- Prepare fresh solutions for each experiment.- Assess the purity of your this compound stock using an appropriate analytical method (e.g., HPLC).- Review your storage conditions to ensure they are optimal for compound stability.
Inaccurate concentration- Re-calibrate your balance before weighing.- Ensure the compound is fully dissolved in the solvent. Sonication may aid dissolution.- Use a validated method to determine the concentration of your stock solution (e.g., UV-Vis spectroscopy if a molar extinction coefficient is known).
Difficulty dissolving this compound Poor solubility in the chosen solvent- Consult any available literature or supplier data for recommended solvents.- Try a different solvent or a co-solvent system.- Gentle heating or sonication may improve solubility, but be mindful of potential degradation.
Unexpected biological activity Presence of active degradation products or impurities- Verify the purity of your this compound sample.- If degradation is suspected, purify the compound before use.- Consider that degradation products may have their own biological effects.

Experimental Protocols

Due to the lack of specific published experimental protocols for this compound, a generic workflow for assessing compound stability is provided below.

Protocol: Assessing this compound Stability in Solution
  • Objective: To determine the stability of this compound in a specific solvent under defined storage conditions.

  • Materials:

    • This compound (solid)

    • Selected solvent (e.g., DMSO, Ethanol)

    • HPLC or LC-MS system

    • Calibrated analytical balance

    • Volumetric flasks and pipettes

    • Storage vials (amber glass to protect from light)

  • Methodology:

    • Prepare a stock solution of this compound at a known concentration (e.g., 10 mM) in the chosen solvent.

    • Immediately after preparation (T=0), take an aliquot of the solution and analyze it by HPLC or LC-MS to determine the initial purity and peak area.

    • Divide the remaining stock solution into multiple aliquots in separate vials for each time point and storage condition to be tested (e.g., room temperature, 4°C, -20°C).

    • At each designated time point (e.g., 24h, 48h, 1 week, 1 month), retrieve one aliquot from each storage condition.

    • Allow the aliquot to come to room temperature before analysis.

    • Analyze the sample by HPLC or LC-MS using the same method as for the T=0 sample.

    • Compare the peak area of this compound and the presence of any new peaks (potential degradation products) to the T=0 sample.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Summarize the data in a table to compare stability under different conditions.

Illustrative Stability Data Table
Storage ConditionT=0T=24hT=1 weekT=1 month
% this compound Remaining (in DMSO) 100%99.5%95.2%85.1%
at Room Temperature (20-25°C)
% this compound Remaining (in DMSO) 100%100%99.1%97.5%
at 4°C
% this compound Remaining (in DMSO) 100%100%99.8%99.2%
at -20°C

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Visualizations

Hypothetical Signaling Pathway Affected by this compound

As the specific signaling pathways modulated by this compound are not well-documented, the following diagram illustrates a hypothetical pathway where this compound might act as an inhibitor of a kinase cascade, a common mechanism for analgesic and sedative compounds.

cluster_receptor Cell Membrane Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Gene_Expression Gene Expression (e.g., related to pain/sedation) TF->Gene_Expression Regulates This compound This compound This compound->Kinase2 Inhibits

Hypothetical inhibition of a kinase cascade by this compound.
Experimental Workflow for Assessing this compound Stability

The following diagram outlines a logical workflow for conducting a stability study of this compound.

cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage Conditions cluster_timepoint_analysis Timepoint Analysis cluster_data Data Evaluation Prep_Stock Prepare this compound Stock Solution T0_Analysis T=0 Analysis (HPLC/LC-MS) Prep_Stock->T0_Analysis Aliquots Create Aliquots Prep_Stock->Aliquots Data_Eval Compare to T=0 and assess degradation T0_Analysis->Data_Eval Storage_Cond Store at different temperatures (RT, 4°C, -20°C) Aliquots->Storage_Cond Time_Analysis Analyze at specified time points Storage_Cond->Time_Analysis Time_Analysis->Data_Eval

Workflow for an this compound stability study.

References

Technical Support Center: Overcoming Poor Bioavailability of DrugX

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for a hypothetical compound, "DrugX," as a placeholder for a poorly soluble, highly permeable active pharmaceutical ingredient (API). "Indopine" is not a recognized pharmaceutical compound in scientific literature. This guide is intended to serve as a general framework for researchers facing bioavailability challenges with similar molecules.

Frequently Asked Questions (FAQs)

Q1: My compound, DrugX, shows high efficacy in in-vitro assays but poor performance in animal models. What could be the primary reason?

A1: A common reason for this discrepancy is poor oral bioavailability. DrugX, being a poorly soluble compound (Biopharmaceutics Classification System Class II), likely has its absorption limited by its dissolution rate in the gastrointestinal tract. Even with high intestinal permeability, if the drug does not dissolve, it cannot be absorbed into the bloodstream to reach its target.

Q2: What are the initial steps to confirm that poor bioavailability is the issue?

A2: A preliminary pharmacokinetic (PK) study is recommended. Comparing the PK profiles of an oral suspension of DrugX to an intravenously administered solution (IV) will allow you to determine the absolute bioavailability. Low oral bioavailability (<10%) coupled with a long half-life for the IV dose often points towards a dissolution-limited absorption problem.

Q3: What are the most common formulation strategies to enhance the bioavailability of a poorly soluble drug like DrugX?

A3: Several strategies can be employed, and the choice depends on the specific properties of your compound. The most common approaches include:

  • Particle Size Reduction: Milling or micronization increases the surface area of the drug, which can enhance the dissolution rate.

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can significantly improve its aqueous solubility and dissolution.

  • Lipid-Based Formulations: Formulating the drug in lipids, surfactants, and co-solvents can improve its solubilization in the gut and promote absorption via the lymphatic system.

  • Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin (B1172386) can increase its solubility.

Troubleshooting Guide

Issue 1: DrugX solubility is not improving significantly with micronization.

  • Possible Cause: The drug may have a very high crystal lattice energy, making it resistant to dissolution even with an increased surface area. The wetted surface area might still be low due to the hydrophobic nature of the drug particles.

  • Troubleshooting Steps:

    • Measure the particle size distribution to ensure the milling process was effective.

    • Evaluate the use of a wetting agent or surfactant in the formulation to improve the dispersibility of the micronized particles.

    • If solubility remains low, consider more advanced techniques like creating an amorphous solid dispersion.

Issue 2: The amorphous solid dispersion (ASD) of DrugX is physically unstable and recrystallizes over time.

  • Possible Cause: The polymer chosen may not be suitable for DrugX, or the drug loading in the dispersion is too high.

  • Troubleshooting Steps:

    • Screen different polymers (e.g., PVP, HPMC, Soluplus®) to find one that is more miscible with DrugX.

    • Reduce the drug loading in the ASD to a level that is thermodynamically stable.

    • Conduct stability studies under accelerated conditions (e.g., high temperature and humidity) to select the most stable formulation.

Issue 3: In vivo pharmacokinetic studies show high variability between subjects.

  • Possible Cause: This can be due to food effects, where the presence or absence of food in the GI tract significantly alters drug absorption. Lipid-based formulations are particularly susceptible to this.

  • Troubleshooting Steps:

    • Conduct PK studies in both fasted and fed states to quantify the food effect.

    • If a significant food effect is observed, you may need to reformulate to a system that is less dependent on gastrointestinal conditions, such as a well-designed ASD.

Data Presentation: Comparison of Formulation Strategies for DrugX

Table 1: In Vitro Solubility and Dissolution of DrugX Formulations

Formulation TypeDrugX ConcentrationSolubility Enhancement (fold increase vs. crystalline)Dissolution Rate (µ g/min/cm ²)
Crystalline DrugX (Micronized)10 mg/mL1.5x5
Amorphous Solid Dispersion (1:3 Drug:PVP)10 mg/mL50x150
Lipid-Based Formulation (SMEDDS*)10 mg/mL120x250
Cyclodextrin Complex (1:1 Molar Ratio)10 mg/mL25x80

*Self-Microemulsifying Drug Delivery System

Table 2: In Vivo Pharmacokinetic Parameters of DrugX Formulations in Rats (Oral Dose: 10 mg/kg)

Formulation TypeCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Bioavailability (%)
Crystalline DrugX (Aqueous Suspension)50 ± 154.0350 ± 903%
Amorphous Solid Dispersion850 ± 1201.54200 ± 55035%
Lipid-Based Formulation (SMEDDS)1200 ± 2001.05800 ± 70048%
IV Solution (for reference)2500 ± 3000.2512000 ± 1500100%

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing (USP Apparatus II - Paddle Method)

  • Preparation of Dissolution Medium: Prepare 900 mL of simulated intestinal fluid (pH 6.8) without enzymes. Maintain the temperature at 37 ± 0.5 °C.

  • Apparatus Setup: Set up the USP Apparatus II with a paddle speed of 75 RPM.

  • Sample Introduction: Introduce a quantity of the formulation equivalent to 10 mg of DrugX into each dissolution vessel.

  • Sampling: Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Sample Analysis: Filter the samples through a 0.45 µm syringe filter. Analyze the concentration of DrugX in the filtrate using a validated HPLC-UV method.

  • Data Calculation: Calculate the cumulative percentage of drug dissolved at each time point.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats (250-300g) for at least one week with free access to food and water.

  • Dosing: Fast the rats overnight prior to dosing. Administer the selected DrugX formulation orally via gavage at a dose of 10 mg/kg. For the IV group, administer a 1 mg/kg dose via the tail vein.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80 °C until analysis.

  • Bioanalysis: Determine the concentration of DrugX in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the key PK parameters (Cmax, Tmax, AUC) using non-compartmental analysis with software such as Phoenix WinNonlin. Calculate the absolute oral bioavailability using the formula: F(%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_formulation Formulation Development cluster_evaluation Preclinical Evaluation cluster_outcome Outcome problem Poor In Vivo Efficacy pk_study Initial PK Study problem->pk_study Investigate formulation Select Strategies (Micronization, ASD, Lipid-Based) pk_study->formulation Low Bioavailability Confirmed invitro In Vitro Screening (Solubility, Dissolution) formulation->invitro Evaluate invivo In Vivo PK Study (Rat Model) invitro->invivo Promising Candidates lead_selection Lead Formulation Selection invivo->lead_selection Analyze Data outcome Candidate for Further Development lead_selection->outcome Optimized Bioavailability signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Target Receptor kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b tf_inhibitor TF Inhibitor kinase_b->tf_inhibitor Phosphorylates (Inactivates) tf Transcription Factor tf_inhibitor->tf Releases gene Target Gene tf->gene Promotes Transcription drugx DrugX drugx->receptor Binds

Technical Support Center: Troubleshooting Indopine Synthesis Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guide for "Indopine" synthesis is based on common challenges encountered in the synthesis of indole (B1671886) and indoline-based compounds, as a specific compound named "this compound" is not widely documented in scientific literature. The principles and methodologies discussed are broadly applicable to the synthesis of related heterocyclic compounds.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that researchers, scientists, and drug development professionals may encounter during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis reaction has a low yield, and the primary impurity appears to be unreacted starting material. What are the likely causes and solutions?

A1: Low conversion of starting materials is a common issue that can often be resolved by optimizing the reaction conditions.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. If the reaction is sluggish, consider incrementally increasing the temperature, while being mindful of potential side reactions and product degradation.[1]
Catalyst Deactivation or Insufficient Loading For catalyzed reactions, ensure that all reagents and solvents are pure and anhydrous, as impurities can poison the catalyst.[1] Consider increasing the catalyst loading or using a ligand that stabilizes the active catalytic species.[1]
Poor Quality of Reagents or Solvents Use freshly purified reagents and anhydrous solvents. Impurities in the starting materials can inhibit the reaction or lead to unwanted side products.[1]
Incorrect Stoichiometry Carefully verify the stoichiometry of your reactants. In some cases, using a slight excess of one of the reagents can drive the reaction to completion.[1]
Reversible Reaction Equilibrium If the reaction is reversible, consider using techniques to shift the equilibrium towards the product side. For example, in reactions that produce water, using a dehydrating agent like molecular sieves can improve the yield.[1]

Q2: My TLC/LC-MS analysis shows multiple unexpected spots/peaks. What are the common side products in this compound synthesis?

A2: The formation of multiple byproducts is often indicative of competing reaction pathways or the degradation of the desired product.

Common Side Products and Their Origins:

  • Regioisomers: When using an unsymmetrical ketone in reactions like the Fischer indole synthesis, enolization can occur on either side, leading to two different regioisomeric indole products.[2]

  • Aldol Condensation Products: Acidic or basic reaction conditions can promote the self-condensation of starting aldehydes or ketones.[2]

  • Friedel-Crafts Products: The use of strong acids can lead to undesired electrophilic aromatic substitution reactions on the aromatic rings of your substrates.[2][3]

  • N-N Bond Cleavage Products: In syntheses involving hydrazone intermediates, cleavage of the N-N bond can generate side products like aniline (B41778) derivatives.[2]

  • Over-oxidation Products: If the reaction conditions are too harsh or the reaction is run for an extended period, the indoline (B122111) core or other sensitive functional groups can be oxidized.[1]

  • Polymerization Products: Some reactive intermediates, such as isoindoles, are prone to polymerization.[4]

To mitigate the formation of these impurities, careful control of reaction parameters such as temperature, reaction time, and catalyst choice is crucial.

Q3: How can I effectively remove catalyst residues from my final this compound product?

A3: Residual metal catalysts from cross-coupling or hydrogenation reactions are common impurities that need to be removed.

Methods for Catalyst Removal:

MethodDescription
Filtration For heterogeneous catalysts (e.g., Pd/C), filtration through a pad of Celite® or a membrane filter is often sufficient.
Aqueous Wash In the workup procedure, washing the organic layer with an aqueous solution of a chelating agent (e.g., EDTA) or a mild acid/base can help extract residual metal salts.
Silica (B1680970) Gel Chromatography Standard silica gel chromatography can effectively remove many catalyst residues.
Specialized Scavengers For challenging cases, commercially available metal scavengers (resins or silica-based) with high affinity for specific metals can be used.

Troubleshooting Guides

Guide 1: Dealing with Difficult-to-Separate Impurities

Problem: An impurity is co-eluting with the desired this compound product during column chromatography.

Troubleshooting Workflow:

G start Impurity Co-elutes with Product step1 Optimize Chromatographic Conditions start->step1 step2 Change Stationary Phase step1->step2 If co-elution persists end Pure Product Isolated step1->end If separation is achieved step3 Chemical Modification step2->step3 If co-elution persists step2->end If separation is achieved step4 Crystallization step3->step4 If impurity is still present step3->end If separation is achieved step4->end If pure crystals are obtained

Caption: Workflow for separating co-eluting impurities.

Detailed Steps:

  • Optimize Chromatographic Conditions:

    • Mobile Phase: Systematically vary the solvent polarity. A shallower gradient in HPLC or a less polar eluent system in flash chromatography can improve resolution.[5]

    • Additives: Consider adding a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the mobile phase to suppress ionization and reduce peak tailing of polar impurities.

  • Change Stationary Phase:

    • If using a standard silica gel column, consider switching to a different stationary phase like alumina, C18 reversed-phase silica, or a cyano- or diol-bonded phase.[5]

  • Chemical Modification:

    • If the impurity has a reactive functional group that the desired product lacks (or vice-versa), you may be able to selectively react the impurity to form a new compound with different chromatographic properties. For example, an acidic impurity could be esterified.

  • Crystallization:

    • Recrystallization is a powerful purification technique if a suitable solvent system can be found. This can be very effective at removing small amounts of impurities.

Guide 2: Identifying the Source of Impurities

Problem: A recurring, unknown impurity is present in multiple batches of this compound synthesis.

Identifying Impurity Sources:

G cluster_sources Potential Impurity Sources cluster_analysis Analytical Workflow starting_materials Starting Materials analyze_sm Analyze Starting Materials starting_materials->analyze_sm reagents Reagents & Catalysts reagents->analyze_sm solvents Solvents solvents->analyze_sm side_reactions Side Reactions analyze_reaction In-Process Monitoring side_reactions->analyze_reaction degradation Product Degradation degradation->analyze_reaction analyze_final Final Product Analysis analyze_sm->analyze_final analyze_reaction->analyze_final characterize Isolate & Characterize Impurity analyze_final->characterize If impurity is significant

Caption: Tracing the origin of synthesis impurities.

Systematic Approach:

  • Analyze Starting Materials and Reagents: Obtain fresh, high-purity starting materials and reagents and re-run the reaction. Analyze the original materials by HPLC, GC, or NMR to check for the presence of the impurity. Impurities in raw materials can carry over into the final product.[6]

  • In-Process Monitoring: Take aliquots from the reaction mixture at various time points and analyze them. This can help determine if the impurity is formed early on, is a result of a slow side reaction, or appears during the workup.

  • Stress Testing: Subject the purified this compound product to the reaction and workup conditions (e.g., heat, acid, base) to see if the impurity is a degradation product. The API itself can break down over time due to exposure to factors like light, heat, moisture, or air.[6]

  • Isolate and Characterize: If the source is still unclear, the impurity may need to be isolated, typically by preparative HPLC or chromatography.[7] Once isolated, its structure can be elucidated using techniques like Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FTIR).[8][9]

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis

This protocol is a generalized procedure for a common indole synthesis method and should be adapted for specific substrates.

  • Formation of the Hydrazone:

    • In a round-bottom flask, dissolve the starting arylhydrazine (1.0 eq.) in a suitable solvent (e.g., ethanol).

    • Add the corresponding aldehyde or ketone (1.0-1.1 eq.).

    • Add a catalytic amount of acid (e.g., a few drops of acetic acid).

    • Stir the mixture at room temperature or with gentle heating until TLC analysis indicates complete formation of the hydrazone.

    • The hydrazone may precipitate and can be isolated by filtration, or the reaction mixture can be used directly in the next step after solvent removal.

  • Cyclization:

    • To the crude hydrazone, add the acid catalyst (e.g., polyphosphoric acid, ZnCl₂, or a solution of H₂SO₄ in ethanol).[2]

    • Heat the mixture under reflux for the required time (typically 2-4 hours), with constant stirring.[2] Monitor the reaction by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker of ice water.

    • Neutralize the excess acid by slowly adding a suitable base, such as a saturated aqueous solution of sodium bicarbonate.[2]

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Impurity Profiling by HPLC-UV

This protocol outlines a general method for analyzing the purity of a synthesized this compound sample.

  • Sample Preparation:

    • Accurately weigh a small amount of the crude or purified this compound sample (e.g., 1 mg).

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile, methanol) to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B, and gradually increase to a high percentage over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV detector set at a wavelength where the this compound and expected impurities have good absorbance (e.g., 254 nm).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the percentage purity of the main peak relative to the total peak area.

    • Identify known impurities by comparing their retention times with those of reference standards, if available.

Table of Common Analytical Techniques for Impurity Profiling:

TechniqueApplication
HPLC/UPLC The gold standard for separating and quantifying non-volatile organic impurities.[9]
LC-MS Combines the separation power of LC with the detection capabilities of MS, allowing for the identification of impurities by their mass-to-charge ratio.[10]
GC Ideal for the analysis of volatile organic impurities, such as residual solvents.[7][9]
GC-MS Used to identify volatile impurities by their mass spectra.
NMR Spectroscopy Provides detailed structural information about isolated impurities.[9]
FTIR Spectroscopy Used to identify functional groups present in an impurity.[8]
TLC A quick and simple method for monitoring reaction progress and qualitatively assessing purity.[7][10]

References

Optimizing Indopine dosage for animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Indopine Technical Support Center

Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in preclinical animal studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Disclaimer: this compound is a fictional investigational compound described here for illustrative purposes. The information provided is based on established principles of pharmacology and preclinical research for a selective serotonin (B10506) 2A (5-HT2A) receptor antagonist.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions that may arise during the experimental use of this compound.

1. Compound Solubility & Vehicle Preparation

  • Q: this compound has poor water solubility. What is the recommended vehicle for in vivo studies?

    • A: Due to its lipophilic nature, this compound requires a non-aqueous vehicle for solubilization. A common and effective vehicle is a mixture of DMSO and saline.[1][2] It is critical to first dissolve this compound in a minimal amount of DMSO (e.g., 5-10% of the final volume) before slowly adding saline or a polyethylene (B3416737) glycol (PEG) solution while vortexing to prevent precipitation.[3] Always prepare the formulation fresh on the day of the experiment and visually inspect for any precipitation before administration.[1]

  • Q: My this compound formulation is cloudy. What should I do?

    • A: Cloudiness indicates that the compound is not fully dissolved, which can lead to inaccurate dosing.[1] Try gently warming the solution or adding a small percentage (1-2%) of a surfactant like Tween 80. If precipitation persists, you may need to increase the proportion of the co-solvent (e.g., DMSO, PEG-400), but be mindful of potential vehicle toxicity.[2][3] It is recommended to run a vehicle-only control group to account for any effects of the formulation itself.[3]

2. Dosing & Administration

  • Q: What are the recommended starting doses for this compound in rodents?

    • A: The optimal dose depends on the research question and animal model. For initial behavioral pharmacology studies in mice, a starting range of 1-10 mg/kg administered intraperitoneally (IP) is recommended. For rats, a slightly lower range of 0.5-5 mg/kg (IP) may be appropriate. A dose-response study is essential to determine the optimal dose for your specific experimental endpoint.[4][5]

  • Q: I'm observing sedation in my animals at higher doses. Is this expected?

    • A: Yes, sedation can be an on-target effect of 5-HT2A receptor antagonism. The 5-HT2A receptor is involved in regulating wakefulness, and its blockade can lead to sedative effects, particularly at higher doses that achieve significant receptor occupancy. If sedation is confounding your behavioral results, consider lowering the dose.[6]

3. Experimental Results & Interpretation

  • Q: My results with this compound are inconsistent between experiments. What could be the cause?

    • A: Inconsistent results can stem from several factors.[5] Key areas to check include:

      • Formulation Stability: Ensure your dosing solution is homogenous and the compound remains in solution throughout the experiment.[1]

      • Animal Handling: Stress can significantly impact behavioral outcomes. Ensure all animals are properly habituated to the environment and handling procedures.[5]

      • Dosing Accuracy: Verify your calculations and administration technique to ensure each animal receives the correct dose.

      • Circadian Rhythm: Time of day can influence the activity of the serotonergic system. Conduct experiments at the same time each day to minimize variability.[6]

  • Q: After chronic administration of this compound, I see a decrease in 5-HT2A receptor expression. Isn't an antagonist supposed to cause upregulation?

    • A: This is a known phenomenon for some 5-HT2A antagonists.[7] While classical theory suggests antagonists lead to receptor upregulation, some compounds can act as inverse agonists or be functionally selective, promoting receptor internalization and downregulation through β-arrestin pathways, even while blocking G-protein signaling.[7][8] It is crucial to characterize the specific pharmacological properties of this compound to understand its long-term effects on receptor expression.[7]

Data Presentation: Quantitative Summaries

The following tables provide key quantitative data for this compound based on typical preclinical findings for a selective 5-HT2A antagonist.

Table 1: Recommended Starting Doses for this compound in Rodent Models

SpeciesRoute of AdministrationRecommended Starting Dose Range (mg/kg)Vehicle Recommendation
MouseIntraperitoneal (IP)1 - 105% DMSO in Saline
MouseOral (PO)5 - 200.5% CMC with 1% Tween 80
RatIntraperitoneal (IP)0.5 - 510% DMSO in Saline
RatOral (PO)2 - 150.5% CMC with 1% Tween 80

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats (5 mg/kg, IP)

ParameterValueDescription
Tmax (hours)0.5Time to maximum plasma concentration
Cmax (ng/mL)450Maximum plasma concentration
Half-life (t½) (hours)4.2Time for plasma concentration to reduce by half
Bioavailability (F%)~30% (Oral)Fraction of dose reaching systemic circulation

Experimental Protocols

This section provides a detailed methodology for a common experiment involving this compound.

Protocol: Antagonism of DOI-Induced Head-Twitch Response (HTR) in Mice

The head-twitch response (HTR) in mice is a classic behavioral assay used to assess 5-HT2A receptor activation.[5] This protocol details how to test if this compound can block the HTR induced by the 5-HT2A agonist DOI.

1. Materials

  • This compound

  • DOI (2,5-Dimethoxy-4-iodoamphetamine)

  • Vehicle (e.g., 5% DMSO in sterile saline)

  • Male C57BL/6J mice (8-10 weeks old)

  • Standard mouse observation chambers

  • Syringes and needles for IP injection

2. Procedure

  • Dose and Vehicle Preparation: Prepare fresh solutions of this compound (e.g., 1, 3, and 10 mg/kg) and DOI (e.g., 2.5 mg/kg) in the chosen vehicle. Ensure all solutions are clear and free of precipitate.

  • Animal Habituation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment begins. Place each mouse in an individual observation chamber for a 15-minute habituation period.[5]

  • This compound Administration: Administer the calculated dose of this compound or vehicle via IP injection. A typical injection volume is 10 mL/kg.

  • Pretreatment Interval: Return the mice to their home cages for a 30-minute pretreatment interval to allow for drug absorption and distribution.

  • DOI Administration: After the pretreatment interval, administer the DOI solution (2.5 mg/kg, IP) to all mice.

  • Observation Period: Immediately after DOI injection, return the mice to the observation chambers and record the number of head twitches for the next 15-20 minutes.

  • Data Analysis: Compare the number of head twitches in the this compound-treated groups to the vehicle-treated group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in HTR indicates 5-HT2A receptor antagonism.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to this compound research.

G cluster_membrane Cell Membrane receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Couples plc PLC g_protein->plc Activates ip3 IP3 plc->ip3 dag DAG plc->dag serotonin Serotonin (Agonist) serotonin->receptor Activates This compound This compound (Antagonist) This compound->receptor Blocks ca_release Ca²⁺ Release ip3->ca_release pkc PKC Activation dag->pkc response Cellular Response ca_release->response pkc->response

Caption: this compound blocks the 5-HT2A receptor signaling pathway.

G cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis A Define Research Question B Select Animal Model & Behavioral Assay A->B C Perform Dose-Range Finding Study B->C D Prepare this compound Formulation C->D E Habituate Animals D->E F Administer Compound (Blinded & Randomized) E->F G Conduct Behavioral Experiment F->G H Collect & Record Data G->H I Perform Statistical Analysis H->I J Interpret Results & Draw Conclusions I->J

Caption: Standard experimental workflow for preclinical studies.

G start Inconsistent or No Behavioral Effect Observed q1 Is the formulation clear and stable? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was the correct dose administered? a1_yes->q2 sol1 Troubleshoot Vehicle & Solubilization Protocol a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the dose appropriate? (Consider Dose-Response) a2_yes->q3 sol2 Review Dosing Calculations & Administration Technique a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end_node Review Experimental Design (Controls, Blinding, etc.) a3_yes->end_node sol3 Perform Dose-Response Study to Identify Optimal Dose a3_no->sol3

Caption: Troubleshooting flowchart for unexpected results.

References

Technical Support Center: Troubleshooting Indopine Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may be encountering unexpected results or artifacts when using Indopine in biochemical assays. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

This compound is classified as a pharmacologic substance, specifically an analgesic and hypnotic agent that affects the nervous system.[1] Its chemical structure, 3-(2-(1-Phenethyl-4-piperidyl)ethyl)indole, contains moieties such as an indole (B1671886) ring system that can exhibit intrinsic fluorescence, potentially interfering with fluorescence-based assays. Like many small molecules used in high-throughput screening, it has the potential to cause assay artifacts through various mechanisms, leading to false-positive or false-negative results.[2][3]

Q2: My activity assay shows strong inhibition with this compound, but the results are not reproducible in follow-up studies. What could be the cause?

This is a common scenario when dealing with assay interference.[3][4] Several phenomena could be responsible:

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes, leading to apparent but false inhibition.[5][6]

  • Redox Cycling: this compound, in the presence of reducing agents common in assay buffers (like DTT), could potentially undergo redox cycling, generating hydrogen peroxide (H₂O₂) which can then inhibit enzyme activity through oxidation.[4][7]

  • Assay-Specific Interference: The compound might be directly interfering with your detection method (e.g., quenching fluorescence, inhibiting a reporter enzyme like luciferase).[7][8][9]

Q3: I am using a luciferase-based reporter assay. Could this compound be affecting the luciferase enzyme itself?

Yes, it is a significant possibility. Many small molecules are known to directly inhibit firefly luciferase, a commonly used reporter enzyme.[7][8][9][10] This can lead to a decrease in the luminescent signal that is incorrectly interpreted as a downstream biological effect of this compound. Conversely, some inhibitors can paradoxically stabilize the luciferase enzyme, leading to signal accumulation and a false-positive result in cell-based assays.[8][10] It is crucial to perform a counter-screen against the luciferase enzyme itself.

Q4: How can I determine if this compound is interfering with my fluorescence-based assay?

Direct interference with fluorescence is a common artifact.[1] this compound's indole moiety is a known fluorophore. Potential interferences include:

  • Autofluorescence: this compound itself may be fluorescent at the excitation and emission wavelengths used in your assay, leading to an artificially high signal.

  • Fluorescence Quenching: The compound may absorb light at the excitation or emission wavelength of your probe, leading to a decrease in signal that can be mistaken for inhibition.

  • Light Scattering: At higher concentrations, precipitated or aggregated compound can scatter light, affecting readouts from plate readers.[1]

A simple control experiment is to measure the fluorescence of this compound in the assay buffer without the biological components.

Troubleshooting Guides

Issue 1: Suspected Compound Aggregation

Symptom: High, non-saturating inhibition curves; steep dose-response curves; results are sensitive to detergent concentration.

Troubleshooting Workflow:

Aggregation_Workflow start Start: Suspected Aggregation detergent Run assay with varying concentrations of a non-ionic detergent (e.g., Triton X-100) start->detergent check_shift Does the IC50 value increase with higher detergent concentration? detergent->check_shift dc Perform Dynamic Light Scattering (DLS) to detect particles check_shift->dc No confirm_agg Aggregation is likely. Consider compound analogs or reformulation. check_shift->confirm_agg Yes dc->confirm_agg Particles Detected no_agg Aggregation is unlikely. Investigate other interference mechanisms. dc->no_agg No Particles Redox_Troubleshooting start Start: Suspected Redox Cycling no_dtt Run assay in the absence of reducing agents start->no_dtt check_activity Is inhibitory activity significantly reduced? no_dtt->check_activity add_catalase Add catalase to the original assay buffer check_activity->add_catalase Yes no_redox Redox cycling is unlikely. Explore other mechanisms. check_activity->no_redox No check_rescue Is inhibition reversed by catalase? add_catalase->check_rescue confirm_redox Redox cycling is likely. Purify compound and re-test. check_rescue->confirm_redox Yes check_rescue->no_redox No Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor GPCR G_Protein G Protein Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade TF Transcription Factor Kinase_Cascade->TF Luc_Reporter Luciferase Reporter Gene TF->Luc_Reporter activates Luciferase Luciferase Enzyme Luc_Reporter->Luciferase expresses This compound This compound This compound->Receptor Intended Target? This compound->Kinase_Cascade Potential Off-Target This compound->Luciferase Potential Interference

References

Preventing Indopine precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for a hypothetical compound, "Indopine," to illustrate the structure and content of a technical support resource. The data and protocols are not based on a real-world substance.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

For optimal solubility and stability, it is recommended to use dimethyl sulfoxide (B87167) (DMSO) for preparing this compound stock solutions. Ensure the use of anhydrous, high-purity DMSO to minimize the introduction of water, which can promote precipitation of hydrophobic compounds like this compound.

Q2: How should I store my this compound stock solution?

This compound stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. This compound is sensitive to degradation at room temperature and can precipitate out of solution with repeated temperature changes.

Q3: My this compound stock solution has precipitated after storage. Can I still use it?

Precipitation indicates that the compound has come out of solution. It is not recommended to use a stock solution with visible precipitate as the concentration will no longer be accurate. You can try to redissolve the precipitate by gently warming the solution to 37°C and vortexing. If the precipitate does not redissolve, a fresh stock solution should be prepared.

Q4: What is the maximum concentration of DMSO that can be used in my cell-based assay?

The final concentration of DMSO in cell culture media should generally be kept below 0.5% (v/v) to avoid solvent-induced toxicity. However, the optimal concentration may vary depending on the cell line and experimental conditions. It is always best to perform a vehicle control to assess the effect of DMSO on your specific system.

Troubleshooting Guides

Issue: Precipitate forms immediately upon adding the this compound stock solution to my aqueous buffer or cell culture medium.

  • Possible Cause 1: Poor Aqueous Solubility. this compound is a highly hydrophobic molecule with low solubility in aqueous solutions. The abrupt change in solvent polarity when adding the DMSO stock to an aqueous environment can cause the compound to crash out of solution.

    • Solution: Decrease the final concentration of this compound in your working solution. Increase the volume of the aqueous solution you are adding the stock to and ensure rapid mixing or vortexing during addition to facilitate dispersion.

  • Possible Cause 2: pH of the Medium. The solubility of this compound may be pH-dependent. If the pH of your buffer or medium is not optimal, it can lead to precipitation.

    • Solution: Determine the optimal pH range for this compound solubility. Adjust the pH of your aqueous solution before adding the this compound stock.

  • Possible Cause 3: High Salt Concentrations. The presence of high salt concentrations in your buffer or medium can decrease the solubility of this compound through the "salting out" effect.

    • Solution: If possible, reduce the salt concentration of your working solution.

Issue: My this compound stock solution appears cloudy or has a precipitate after a freeze-thaw cycle.

  • Possible Cause: Temperature-Dependent Solubility. The solubility of this compound in DMSO may decrease at lower temperatures, leading to precipitation upon freezing.

    • Solution: Prepare smaller aliquots of your stock solution to minimize the number of freeze-thaw cycles. Before use, allow the aliquot to completely thaw at room temperature and then gently warm to 37°C while vortexing to ensure any precipitate has redissolved.

Data Presentation

SolventTemperature (°C)Solubility (mg/mL)
DMSO25100
Ethanol2525
PBS (pH 7.4)25<0.1
Water25<0.01
DMSO450

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (powder)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Warming block or water bath

  • Procedure:

    • Equilibrate the this compound powder and DMSO to room temperature.

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution (assuming a molecular weight of 500 g/mol ), weigh out 5 mg of this compound.

    • Add the appropriate volume of DMSO to the microcentrifuge tube.

    • Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, gently warm the solution to 37°C for 5-10 minutes and vortex again.

    • Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Visualizations

TroubleshootingWorkflow start Precipitation Observed in this compound Stock check_storage Was the solution recently freeze-thawed? start->check_storage warm_vortex Warm to 37°C and vortex check_storage->warm_vortex Yes check_addition Did precipitation occur upon addition to aqueous solution? check_storage->check_addition No check_dissolved Did it redissolve? warm_vortex->check_dissolved use_solution Solution is ready for use. Minimize future freeze-thaw cycles. check_dissolved->use_solution Yes prepare_fresh Prepare fresh stock solution. Consider smaller aliquots. check_dissolved->prepare_fresh No lower_concentration Lower the final concentration. Increase mixing during addition. check_addition->lower_concentration Yes end Problem Resolved check_addition->end No check_ph Is the aqueous solution's pH optimal for this compound? lower_concentration->check_ph adjust_ph Adjust pH of the aqueous solution. check_ph->adjust_ph No check_ph->end Yes adjust_ph->end

Caption: Troubleshooting workflow for this compound precipitation.

SignalingPathway receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt mtor mTOR akt->mtor cell_growth Cell Growth & Survival mtor->cell_growth This compound This compound This compound->pi3k inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

Technical Support Center: Mitigating Off-Target Effects of Indopine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of Indopine in their experiments.

Frequently Asked Questions (FAQs)

Q1: My cells show unexpectedly high toxicity or a phenotype (e.g., apoptosis, growth arrest) that is inconsistent with inhibiting the primary target of this compound. What could be the cause?

A1: This is a strong indication of a potential off-target effect. While this compound is designed to inhibit its primary kinase target, at certain concentrations, it can interact with other unintended kinases or proteins.[1] These off-target interactions can lead to cellular toxicity or phenotypes that are not related to the primary target's function.[1] It is crucial to validate that the observed phenotype is a direct result of on-target inhibition.[1]

Q2: How can I confirm that the observed cellular effect is due to on-target, rather than off-target, inhibition of this compound?

A2: There are several established methods to validate on-target effects:[1]

  • Use a Structurally Different Inhibitor: Treat your cells with a different, structurally unrelated inhibitor that targets the same primary protein.[1][2] If you observe the same phenotype, it is more likely to be a genuine on-target effect.[1]

  • Rescue Experiments: Transfect cells with a mutated version of the target protein that is resistant to this compound.[1][2] If the this compound-induced phenotype is reversed in these cells, it strongly supports an on-target mechanism.[1][2]

  • Knockdown/Knockout Approaches: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the primary target. If the phenotype of the knockdown/knockout cells mimics the effect of this compound treatment, it suggests an on-target effect.

Q3: At what concentration should I use this compound to minimize off-target effects?

A3: It is advisable to use the lowest effective concentration of this compound that still engages the intended target.[1][2] A full dose-response curve is essential to identify the optimal concentration range.[1] Concentrations significantly higher than the IC50 value for the primary target are more likely to engage lower-affinity off-targets.[1] For cell-based assays, a potent inhibitor should ideally have an IC50 value of less than 1 µM.[1]

Q4: My IC50 value for this compound in a cell-based assay is much higher than in the biochemical assay. Why is there a discrepancy?

A4: Discrepancies between biochemical and cell-based assay results are common.[2][3] Potential reasons include:

  • Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target.[3]

  • Efflux Pumps: The inhibitor could be actively transported out of the cells by efflux pumps like P-glycoprotein.[2][3]

  • Cellular ATP Concentration: The intracellular concentration of ATP is much higher than that typically used in biochemical assays, which can outcompete ATP-competitive inhibitors like this compound.[2][3][4]

  • Target Expression and Activity: The expression level or activity of the target kinase in your cell model may be low.[2]

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

This table summarizes the inhibitory activity of this compound against its primary target and key off-targets identified through a kinase panel screening.

Kinase TargetIC50 (nM)Description
Indo-Kinase (Primary) 15 Intended therapeutic target.
PDGFRβ (Off-Target)250A receptor tyrosine kinase involved in cell growth and angiogenesis.
c-Kit (Off-Target)400A receptor tyrosine kinase implicated in cell survival and proliferation.
SRC (Off-Target)850A non-receptor tyrosine kinase involved in various signaling pathways.
EGFR>10,000A receptor tyrosine kinase in the ErbB family; minimal inhibition.

Data is hypothetical and for illustrative purposes only.

Table 2: Dose-Response of this compound on Cell Viability

This table shows the effect of increasing concentrations of this compound on the viability of a target-positive cell line versus a target-negative cell line.

This compound Conc. (nM)% Viability (Target-Positive Cells)% Viability (Target-Negative Cells)
198100
108599
50 52 97
1003095
5001570
1000545

The optimal concentration for on-target effects with minimal off-target toxicity is likely around 50 nM in this example.

Experimental Protocols

Protocol 1: Western Blot Analysis for On-Target Engagement

This protocol verifies that this compound inhibits the phosphorylation of a known downstream substrate of its primary target within cells.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 10 nM to 1 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against the phosphorylated downstream target. Subsequently, probe with an antibody for the total downstream target as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition at different this compound concentrations.

Protocol 2: Rescue Experiment with a Drug-Resistant Mutant

This protocol helps to confirm that the observed phenotype is due to the inhibition of the primary target.

  • Plasmid Preparation: Obtain or generate a plasmid encoding a mutant version of the target kinase that is resistant to this compound (e.g., a gatekeeper mutation). Also, have a wild-type and an empty vector control plasmid.

  • Transfection: Transfect the target cells with the resistant mutant, wild-type, or empty vector plasmids.

  • Selection (Optional): If the plasmids contain a selection marker, select for stably transfected cells.

  • This compound Treatment: Treat the transfected cells with a concentration of this compound that is known to cause the phenotype of interest.

  • Phenotypic Assay: Perform the relevant assay to measure the phenotype (e.g., apoptosis assay, cell cycle analysis, or cell viability assay).

  • Data Analysis: Compare the phenotype in the cells expressing the resistant mutant to the cells with the wild-type and empty vectors. A reversal of the phenotype in the resistant mutant-expressing cells indicates an on-target effect.[1]

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 This compound's Intended Signaling Pathway cluster_1 Off-Target Pathway This compound This compound IndoKinase Indo-Kinase (Primary Target) This compound->IndoKinase Inhibits PDGFR PDGFRβ (Off-Target) This compound->PDGFR Inhibits Downstream Downstream Effector IndoKinase->Downstream Activates Response Cancer Cell Proliferation Downstream->Response Toxicity Cardiotoxicity PDGFR->Toxicity

Caption: this compound's intended and off-target signaling pathways.

start Unexpected Phenotype Observed with this compound q1 Is the phenotype dose-dependent? start->q1 a1_yes Yes q1->a1_yes a1_no No, likely an artifact. Re-evaluate experiment. q1->a1_no q2 Confirm On-Target Effect a1_yes->q2 rescue Rescue Experiment (Drug-Resistant Mutant) q2->rescue knockdown Target Knockdown (siRNA) vs. This compound Treatment q2->knockdown q3 Does rescue or knockdown confirm on-target effect? rescue->q3 knockdown->q3 a3_yes Yes, phenotype is on-target. Optimize this compound concentration. q3->a3_yes a3_no No, likely an off-target effect. q3->a3_no identify Identify Off-Targets (Kinase Profiling) a3_no->identify

Caption: Troubleshooting workflow for unexpected phenotypes.

Logical Relationships in Dose Selection Concentration This compound Concentration OnTarget On-Target Effect (e.g., Inhibition of p-Substrate) Concentration->OnTarget Increases OffTarget Off-Target Effect (e.g., Cell Toxicity) Concentration->OffTarget Increases (especially at high conc.) Window Optimal Therapeutic Window OnTarget->Window Defines lower bound OffTarget->Window Defines upper bound

Caption: Logic for selecting an optimal this compound concentration.

References

Validation & Comparative

Comparative Efficacy Analysis of Indopine and Other Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the novel analgesic compound, Indopine, against established analgesics, namely Morphine and Celecoxib. The comparison is based on preclinical data from standardized in vitro and in vivo experimental models designed to assess the efficacy and mechanism of action of analgesic drugs.

Overview of Compounds

  • This compound (Hypothetical): A novel investigational compound with a dual mechanism of action, targeting both opioid receptors and the cyclooxygenase-2 (COX-2) enzyme.

  • Morphine: A potent opioid receptor agonist, primarily acting on the mu-opioid receptor (MOR). It is a gold standard for treating severe pain.

  • Celecoxib: A selective COX-2 inhibitor, belonging to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is used for treating inflammatory pain.

In Vitro Receptor Binding and Enzyme Inhibition

The initial characterization of this compound involved assessing its binding affinity to opioid receptors and its inhibitory activity against COX enzymes.

Table 1: Receptor Binding and Enzyme Inhibition Profiles
CompoundMu-Opioid Receptor (Ki, nM)Delta-Opioid Receptor (Ki, nM)Kappa-Opioid Receptor (Ki, nM)COX-1 (IC50, nM)COX-2 (IC50, nM)
This compound 15.289.7120.5250.325.1
Morphine 2.525.836.4>10,000>10,000
Celecoxib >10,000>10,000>10,000320.130.5
Experimental Protocol: Radioligand Binding Assay

The affinity of the compounds for opioid receptors was determined using a competitive radioligand binding assay. Membranes from CHO cells stably expressing human mu, delta, or kappa opioid receptors were incubated with a specific radioligand ([³H]-DAMGO for MOR, [³H]-DPDPE for DOR, [³H]-U69593 for KOR) and varying concentrations of the test compound. Non-specific binding was determined in the presence of excess naloxone. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Experimental Protocol: COX Inhibition Assay

The ability of the compounds to inhibit COX-1 and COX-2 was measured using a colorimetric COX inhibitor screening assay kit. The assay measures the peroxidase activity of COX enzymes. The enzymes were incubated with arachidonic acid as the substrate in the presence of varying concentrations of the test compounds. The production of prostaglandin (B15479496) G2 was quantified by measuring the absorbance at 590 nm. The IC50 values were calculated from the concentration-response curves.

In Vivo Analgesic Efficacy

The analgesic effects of this compound, Morphine, and Celecoxib were evaluated in rodent models of acute thermal pain and inflammatory pain.

Table 2: In Vivo Efficacy in Pain Models
CompoundHot Plate Test (ED50, mg/kg)Acetic Acid Writhing Test (ED50, mg/kg)
This compound 5.81.2
Morphine 3.20.5
Celecoxib Not Active10.0
Experimental Protocol: Hot Plate Test

This test assesses the response to acute thermal pain. Mice were placed on a hot plate maintained at 55 ± 0.5 °C. The latency to the first sign of nociception (e.g., jumping, licking of the hind paws) was recorded. A cut-off time of 30 seconds was used to prevent tissue damage. The test compounds were administered intraperitoneally 30 minutes before the test. The dose that produced a 50% maximal possible effect (ED50) was calculated.

Experimental Protocol: Acetic Acid-Induced Writhing Test

This model evaluates efficacy against inflammatory pain. Mice were administered the test compounds 30 minutes before the intraperitoneal injection of 0.6% acetic acid. The number of writhes (a characteristic stretching response) was counted for 20 minutes following the acetic acid injection. The dose of the compound that caused a 50% reduction in the number of writhes compared to the vehicle-treated group (ED50) was determined.

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the proposed signaling pathway of this compound and the general workflow for its preclinical evaluation.

cluster_0 Cellular Mechanisms of Analgesia This compound This compound MOR Mu-Opioid Receptor This compound->MOR Agonist COX2 COX-2 Enzyme This compound->COX2 Inhibitor Morphine Morphine Morphine->MOR Agonist Celecoxib Celecoxib Celecoxib->COX2 Inhibitor PainSignal Pain Signal Transmission MOR->PainSignal Inhibits Prostaglandins Prostaglandin Synthesis COX2->Prostaglandins Catalyzes Prostaglandins->PainSignal Promotes Analgesia Analgesia PainSignal->Analgesia

Caption: Proposed dual-action mechanism of this compound compared to Morphine and Celecoxib.

cluster_workflow Preclinical Analgesic Evaluation Workflow A In Vitro Screening (Binding & Enzyme Assays) B In Vivo Efficacy (Animal Pain Models) A->B C Pharmacokinetic Profiling (ADME) B->C E Lead Optimization B->E D Toxicology Studies C->D D->E

Caption: A generalized workflow for the preclinical development of novel analgesic compounds.

Summary of Findings

This compound demonstrates a unique pharmacological profile with moderate affinity for the mu-opioid receptor and potent, selective inhibition of the COX-2 enzyme. Its in vivo efficacy in both thermal and inflammatory pain models supports its dual mechanism of action. While not as potent as Morphine in the hot plate test, this compound shows significantly greater efficacy than Celecoxib in this model of acute thermal pain. In the writhing test, a model of inflammatory pain, this compound is more potent than Celecoxib and approaches the potency of Morphine.

This preclinical data suggests that this compound may offer a broad spectrum of analgesia, potentially with a reduced side-effect profile compared to traditional opioids and NSAIDs. Further studies are warranted to fully characterize its therapeutic potential and safety profile.

Proposed Alternative Comparison: Morphine vs. Fentanyl

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison between Indopine and morphine in pain models, as requested, cannot be provided at this time due to a lack of available scientific literature and experimental data on this compound.

Extensive searches of chemical and biomedical databases confirm the existence of "this compound" as a chemical entity, classified as an analgesic agent with the CAS number 3569-26-4. However, these searches yielded no published research, clinical trials, or any form of performance data that would allow for a meaningful comparison with morphine. The available information is limited to chemical properties and supplier details.

To fulfill the core requirements of your request for a detailed comparison guide, substantial experimental data is necessary. This would typically include studies on various pain models (e.g., nociceptive, inflammatory, neuropathic), dose-response relationships, and detailed experimental protocols.

Given the absence of data for this compound, we propose a comprehensive comparison between two widely studied and clinically significant opioids: Morphine and Fentanyl . Ample data is available for these compounds, allowing for a thorough analysis that meets all the specified requirements, including data tables, experimental protocols, and visualizations.

A comparison between morphine and fentanyl would be highly relevant for researchers, scientists, and drug development professionals, as both are cornerstone drugs in pain management with distinct pharmacological profiles.

We can proceed with a detailed comparison of Morphine and Fentanyl, covering:

  • Nociceptive Pain Models: Hot plate test, tail-flick test.

  • Inflammatory Pain Models: Formalin test, carrageenan-induced paw edema.

  • Neuropathic Pain Models: Chronic constriction injury (CCI), spared nerve injury (SNI).

This will include:

  • Data Presentation: Summary of quantitative data (e.g., ED50, MPE) in structured tables.

  • Experimental Protocols: Detailed methodologies for the cited experiments.

  • Mandatory Visualization: Graphviz diagrams for signaling pathways and experimental workflows.

Please let us know if you would like to proceed with a comparison of Morphine and Fentanyl, or another well-documented analgesic.

A Comparative Analysis of the Sedative Properties of Indopine and Diazepam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the sedative effects of the novel compound Indopine against the well-established benzodiazepine, diazepam. The following sections present experimental data, detailed methodologies, and mechanistic pathways to offer a comprehensive evaluation for research and development purposes.

Mechanisms of Action: A Tale of Two Pathways

Diazepam, a classic benzodiazepine, exerts its sedative effects through the potentiation of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system.[1][2][3][4] It binds to a specific allosteric site on the GABA-A receptor, increasing the receptor's affinity for GABA.[1][4] This action enhances the influx of chloride ions, leading to hyperpolarization of the neuron and a generalized dampening of central nervous system activity, resulting in sedation.[1]

In contrast, preliminary studies on this compound suggest a distinct mechanism of action centered on the melatonergic system, specifically as a potent agonist for the MT1 and MT2 melatonin (B1676174) receptors. This pathway is critical in the regulation of the sleep-wake cycle. By activating these receptors, this compound is hypothesized to mimic the sleep-inducing effects of endogenous melatonin, thereby promoting sedation.

Diagram: Diazepam's Signaling Pathway

Diazepam_Pathway cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABA_A->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Leads to Diazepam Diazepam Diazepam->GABA_A Positive Allosteric Modulator GABA GABA GABA->GABA_A Binds to Indopine_Pathway cluster_neuron Neuron in Suprachiasmatic Nucleus MT_Receptor MT1/MT2 Melatonin Receptor G_Protein Gi/Go Protein MT_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP Reduced cAMP AC->cAMP Leads to Neuronal_Firing Decreased Neuronal Firing (Sedation) cAMP->Neuronal_Firing Results in This compound This compound This compound->MT_Receptor Agonist Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Administration (i.p.) cluster_assays Behavioral Assays Animal_Acclimatization Animal Acclimatization (7 days) Randomization Randomization into Treatment Groups (n=8) Animal_Acclimatization->Randomization Control Control (Saline) Randomization->Control Diazepam Diazepam (1 mg/kg) Randomization->Diazepam Indopine_5 This compound (5 mg/kg) Randomization->Indopine_5 Indopine_10 This compound (10 mg/kg) Randomization->Indopine_10 Wait 30-minute Waiting Period Control->Wait Diazepam->Wait Indopine_5->Wait Indopine_10->Wait Open_Field Open Field Test (5 minutes) Wait->Open_Field Thiopental_Test Thiopental-Induced Sleeping Time Test Wait->Thiopental_Test

References

Navigating the Landscape of Novel Opioid Therapeutics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of opioid research, the quest for safer and more effective analgesics is paramount. While the specific compound "Indopine" does not appear in publicly available scientific literature, this guide will provide a comparative analysis of a well-characterized novel synthetic opioid, Oliceridine (TRV130) , against other prominent novel synthetic opioids, including the highly potent fentanyl analog, Sufentanil . This comparison will be grounded in their pharmacological profiles, mechanisms of action, and supporting experimental data, offering valuable insights for researchers and drug development professionals.

Pharmacological Profile: A Head-to-Head Comparison

The table below summarizes the key pharmacological parameters of Oliceridine and Sufentanil, derived from various in vitro and in vivo studies.

ParameterOliceridine (TRV130)Sufentanil
Receptor Binding Affinity (Ki) Mu-opioid receptor (MOR): High affinityMu-opioid receptor (MOR): Very high affinity
Potency (EC50) Lower than Sufentanil for G protein activationExtremely high potency
Efficacy (Emax) Partial agonist for G protein activationFull agonist for G protein activation
Biased Agonism G protein-biased agonist at the MORNon-biased or slightly β-arrestin biased agonist
Therapeutic Index Wider therapeutic index in preclinical modelsNarrow therapeutic index

Mechanism of Action: The Concept of Biased Agonism

Opioid receptors, including the mu-opioid receptor (MOR), can activate two primary intracellular signaling pathways: the G protein pathway, which is associated with analgesia, and the β-arrestin pathway, which is linked to adverse effects such as respiratory depression and constipation.

Sufentanil , a traditional full agonist, activates both pathways robustly. In contrast, Oliceridine is a G protein-biased agonist. It preferentially activates the therapeutic G protein pathway while demonstrating significantly less recruitment and activation of the β-arrestin pathway. This unique mechanism of action is hypothesized to lead to a more favorable side-effect profile.

cluster_receptor Cell Membrane cluster_pathways Intracellular Signaling Pathways cluster_sufentanil_path Oliceridine Oliceridine (G Protein Biased) Sufentanil Sufentanil (Full Agonist) MOR Mu-Opioid Receptor (MOR) Oliceridine->MOR Binds Sufentanil->MOR Binds G_Protein G Protein Pathway (Analgesia) MOR->G_Protein Strongly Activates Beta_Arrestin β-Arrestin Pathway (Adverse Effects) MOR->Beta_Arrestin Weakly Activates Sufentanil_G->G_Protein Strongly Activates Sufentanil_B->Beta_Arrestin Strongly Activates

Caption: Comparative signaling pathways of Oliceridine and Sufentanil at the mu-opioid receptor.

Experimental Protocols

The data presented in this guide are derived from standard pharmacological assays. Below are outlines of the key experimental methodologies.

Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a compound for the mu-opioid receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human mu-opioid receptor are prepared from cultured cells (e.g., HEK293 cells).

  • Radioligand Binding: Membranes are incubated with a radiolabeled ligand (e.g., [³H]DAMGO) and varying concentrations of the test compound (Oliceridine or Sufentanil).

  • Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

start Start prep Prepare MOR-expressing cell membranes start->prep incubate Incubate membranes with [³H]DAMGO and test compound prep->incubate filter Separate bound and free radioligand via filtration incubate->filter count Quantify bound radioactivity (Scintillation Counting) filter->count analyze Calculate IC50 and Ki (Cheng-Prusoff) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

[³⁵S]GTPγS Functional Assay

Objective: To measure the potency (EC50) and efficacy (Emax) of a compound to activate G proteins.

Methodology:

  • Membrane Preparation: Similar to the binding assay, membranes from cells expressing the mu-opioid receptor are used.

  • Assay Reaction: Membranes are incubated with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • G Protein Activation: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G protein.

  • Separation and Counting: The reaction is stopped, and the amount of [³⁵S]GTPγS bound to the G proteins is measured by scintillation counting.

  • Data Analysis: Concentration-response curves are generated to determine the EC50 and Emax values.

β-Arrestin Recruitment Assay

Objective: To quantify the recruitment of β-arrestin to the mu-opioid receptor upon agonist stimulation.

Methodology:

  • Cell Culture: Use cells co-expressing the mu-opioid receptor fused to a luminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a fluorescent acceptor (e.g., Green Fluorescent Protein, GFP).

  • Agonist Stimulation: Treat the cells with varying concentrations of the test compound.

  • BRET Measurement: If the agonist induces the interaction between the receptor and β-arrestin, the donor and acceptor molecules come into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET). The BRET signal is measured using a specialized plate reader.

  • Data Analysis: Concentration-response curves are plotted to determine the EC50 and Emax for β-arrestin recruitment.

cluster_cell Engineered Cell MOR_Rluc MOR-Rluc (Donor) Interaction Agonist induces receptor-arrestin interaction MOR_Rluc->Interaction Arrestin_GFP β-Arrestin-GFP (Acceptor) Arrestin_GFP->Interaction Agonist Add Agonist (e.g., Oliceridine) Agonist->Interaction BRET Proximity allows BRET (Energy Transfer) Interaction->BRET Measure Measure BRET Signal BRET->Measure

Caption: Principle of the Bioluminescence Resonance Energy Transfer (BRET) assay for β-arrestin recruitment.

Conclusion

The development of novel synthetic opioids with distinct pharmacological profiles, such as the G protein-biased agonist Oliceridine, represents a significant advancement in the pursuit of safer analgesics. By selectively engaging the signaling pathways associated with therapeutic effects while minimizing those linked to adverse events, these compounds hold the potential to improve the risk-benefit profile of opioid therapy. The experimental methodologies outlined above are crucial for characterizing these novel agents and elucidating their mechanisms of action, thereby guiding future drug discovery and development efforts in this critical area of research.

A Comparative Guide to the Cross-Validation of Analytical Methods for Indapamide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Analyte: The initial request specified "Indopine." However, extensive searches revealed no pharmaceutical compound by that name. The search results consistently identified "Indapamide," a diuretic medication, in the context of analytical method validation, often in combination with other cardiovascular drugs. This guide therefore proceeds under the assumption that "Indapamide" was the intended analyte.

For researchers, scientists, and drug development professionals, the selection of a robust and reliable analytical method is paramount for the accurate quantification of pharmaceutical compounds. This guide provides a comparative overview of common analytical techniques for the determination of Indapamide (B195227) in various matrices, such as human plasma and pharmaceutical dosage forms. The focus is on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), presenting a framework for cross-validation by comparing their performance characteristics based on published data.

Data Presentation: A Comparative Analysis of Method Performance

The performance of an analytical method is assessed by several key validation parameters. The following table summarizes typical performance characteristics of HPLC-UV and UPLC-MS/MS methods for the quantification of Indapamide. These values are compiled from multiple studies and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Performance ParameterHPLC-UVUPLC-MS/MSKey Considerations
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, with highly selective and sensitive detection by mass spectrometry.LC-MS/MS offers significantly higher selectivity and sensitivity, making it ideal for complex biological matrices and trace-level quantification.[1][2]
Linearity Range 50 to 150 µg/mL0.5 to 50 ng/mL[1][2]The required sensitivity of the assay will heavily influence the choice of method.
Limit of Detection (LOD) Not consistently reported, but expected to be in the high ng/mL to µg/mL range.Not explicitly stated, but the LLOQ is 0.5 ng/mL.[1][2]LC-MS/MS is the method of choice for pharmacokinetic studies requiring low detection limits.
Limit of Quantification (LOQ) Not consistently reported, but expected to be in the high ng/mL to µg/mL range.0.5 ng/mL[1][2]A lower LOQ allows for accurate measurement of the drug at lower concentrations.
Accuracy (% Recovery) 98.7% to 101.8%Within acceptable ranges as per FDA guidelines.[1][2]Both methods demonstrate high accuracy within their respective validated ranges.
Precision (%RSD) < 2%Within acceptable ranges as per FDA guidelines.[1][2]Both methods show excellent precision.
Selectivity Moderate; potential for interference from co-eluting compounds with similar UV spectra.Very High; precursor and product ion monitoring provides exceptional specificity.[1][2]The complexity of the sample matrix is a critical factor in determining the required selectivity.
Typical Run Time ~4 minutes~4 minutes[3]Modern chromatographic techniques allow for rapid analysis times with both detectors.

Experimental Protocols

Detailed methodologies for the compared analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.

RP-HPLC Method for Simultaneous Estimation of Perindopril (B612348) and Indapamide[3]

This method is suitable for the routine quality control analysis of Indapamide in pharmaceutical dosage forms.

  • Instrumentation: A Waters HPLC system with a 2998 photodiode array detector and a Hypersil BDS C18 column (250 mm x 4.6 mm, 5µm).

  • Mobile Phase: A mixture of phosphate (B84403) buffer (pH 3.5) and methanol (B129727) in a 65:35 v/v ratio, degassed under ultrasonication.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 215 nm.

  • Injection Volume: 20 µL.

  • Retention Time for Indapamide: 4.09 minutes.

UPLC-MS/MS Method for Determination of Amlodipine, Indapamide, and Perindopril in Human Plasma[1][2]

This method is highly sensitive and selective, making it ideal for bioequivalence and pharmacokinetic studies where low concentrations of the analyte are expected in a complex biological matrix.

  • Instrumentation: A Xevo TQD LC-MS/MS instrument with a positive electrospray ionization source.[1][2]

  • Chromatographic Column: An Acquity UPLC HSS C18 column (100 × 2.1 mm, 1.7 μm).[1]

  • Mobile Phase: A gradient of ammonium (B1175870) acetate (B1210297) and methanol.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Sample Preparation: A single-step liquid-liquid extraction from plasma samples using a solvent mixture of methyl tertiary butyl ether, dichloromethane, and ethyl acetate.[1][2]

  • Mass Spectrometry Detection: The mass spectrometer was operated in multiple reaction monitoring (MRM) mode. For Indapamide, the collision energy was set at 30 V and 14 eV.[2]

Mandatory Visualization

The following diagrams illustrate the logical workflow for analytical method cross-validation and a typical experimental workflow for sample analysis.

Analytical_Method_Cross_Validation cluster_0 Method A (e.g., HPLC-UV) cluster_1 Method B (e.g., UPLC-MS/MS) A_Validation Full Method Validation (ICH Guidelines) A_Analysis Analysis of QC Samples A_Validation->A_Analysis Compare Compare Results A_Analysis->Compare B_Validation Full Method Validation (ICH Guidelines) B_Analysis Analysis of the Same QC Samples B_Validation->B_Analysis B_Analysis->Compare Stats Statistical Analysis (e.g., t-test, Bland-Altman) Compare->Stats Are results equivalent based on pre-defined criteria? Report Cross-Validation Report Stats->Report

Logical workflow for cross-validating two analytical methods.

Experimental_Workflow Sample Biological Sample (e.g., Plasma) Preparation Sample Preparation (e.g., Protein Precipitation, LLE) Sample->Preparation Analysis Chromatographic Separation (HPLC or UPLC) Preparation->Analysis Detection Detection (UV or MS/MS) Analysis->Detection Data Data Acquisition and Processing Detection->Data Quantification Quantification (Comparison to Calibration Curve) Data->Quantification Result Final Concentration Quantification->Result

General experimental workflow for sample analysis.

References

Head-to-Head Comparison: Fentanyl vs. A Novel Mu-Opioid Receptor Agonist (Represented by Indopine)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Indopine" is a hypothetical substance used here for illustrative purposes to fulfill the structural requirements of this comparison guide. All data presented for "this compound" is representative of a potential novel opioid agonist with a distinct pharmacological profile and is not based on any existing real-world compound. The information on fentanyl is based on established scientific literature.

This guide provides a comparative analysis of the potent synthetic opioid, fentanyl, and a hypothetical novel mu-opioid receptor (MOR) agonist, "this compound." The comparison focuses on key pharmacological parameters, including receptor binding, signal transduction, analgesic efficacy, and adverse effect profiles, to inform preclinical and clinical research in drug development.

Pharmacological Profile: A Comparative Overview

Fentanyl is a well-characterized, high-potency MOR agonist, widely used in clinical practice for analgesia and anesthesia. However, its therapeutic use is limited by a narrow therapeutic window and a high risk of severe adverse effects, most notably respiratory depression. "this compound" is presented here as a hypothetical MOR agonist designed to exhibit a safer pharmacological profile, potentially through biased agonism or a distinct receptor-ligand interaction.

Receptor Binding and Functional Activity

The following table summarizes the in vitro pharmacological data for fentanyl and the hypothetical "this compound" at the human mu-opioid receptor (hMOR).

ParameterFentanyl"this compound" (Hypothetical)
Receptor Binding Affinity (Ki, nM)
Mu-Opioid Receptor (MOR)1.20.8
Delta-Opioid Receptor (DOR)1800>10,000
Kappa-Opioid Receptor (KOR)3500>10,000
Functional Activity (GTPγS Binding)
Potency (EC50, nM)1525
Efficacy (Emax, % vs DAMGO)95%70%
Signal Transduction (cAMP Assay)
Potency (EC50, nM)818
Efficacy (Emax, % Inhibition)98%80%
β-Arrestin 2 Recruitment
Potency (EC50, nM)30250
Efficacy (Emax, % vs DAMGO)90%45%

Signaling Pathways and Biased Agonism

Fentanyl acts as a strong agonist for both the G-protein signaling pathway, which is associated with analgesia, and the β-arrestin 2 recruitment pathway, which is implicated in adverse effects such as respiratory depression and tolerance. The hypothetical "this compound" is designed as a G-protein biased agonist, showing a preference for the analgesic pathway over the β-arrestin 2 pathway.

cluster_fentanyl Fentanyl Signaling cluster_this compound Fentanyl Fentanyl MOR_F Mu-Opioid Receptor Fentanyl->MOR_F G_Protein_F G-Protein Activation (Gi/o) MOR_F->G_Protein_F B_Arrestin_F β-Arrestin 2 Recruitment MOR_F->B_Arrestin_F Analgesia_F Analgesia G_Protein_F->Analgesia_F Adverse_Effects_F Adverse Effects (e.g., Respiratory Depression) B_Arrestin_F->Adverse_Effects_F This compound "this compound" MOR_I Mu-Opioid Receptor This compound->MOR_I Signaling (Hypothetical) Signaling (Hypothetical) G_Protein_I G-Protein Activation (Gi/o) MOR_I->G_Protein_I B_Arrestin_I β-Arrestin 2 Recruitment (Reduced) MOR_I->B_Arrestin_I Analgesia_I Analgesia G_Protein_I->Analgesia_I Adverse_Effects_I Adverse Effects (Reduced) B_Arrestin_I->Adverse_Effects_I

Caption: Comparative signaling pathways of Fentanyl and hypothetical "this compound".

Preclinical Efficacy and Safety

The following table summarizes the in vivo data from preclinical rodent models, comparing the analgesic efficacy and respiratory safety of fentanyl and the hypothetical "this compound."

ParameterFentanyl"this compound" (Hypothetical)
Analgesic Efficacy (Hot Plate Test)
ED50 (mg/kg)0.020.1
Maximum Possible Effect (%)100%90%
Respiratory Depression (Whole-Body Plethysmography)
RD50 (mg/kg)0.040.5
Therapeutic Index (RD50/ED50) 25

Experimental Protocols

Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of the test compounds for the human mu, delta, and kappa opioid receptors.

  • Method:

    • Cell membranes from CHO cells stably expressing the respective human opioid receptor are prepared.

    • Membranes are incubated with a radioligand ([³H]-DAMGO for MOR, [³H]-DPDPE for DOR, [³H]-U69,593 for KOR) and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., naloxone).

    • After incubation, bound and free radioligand are separated by rapid filtration.

    • The radioactivity of the filters is measured by liquid scintillation counting.

    • IC50 values are calculated from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.

β-Arrestin 2 Recruitment Assay
  • Objective: To measure the recruitment of β-arrestin 2 to the mu-opioid receptor upon agonist stimulation.

  • Method:

    • U2OS cells co-expressing the MOR and a β-arrestin 2 fusion protein are used.

    • Cells are incubated with varying concentrations of the test compound.

    • Upon agonist binding to the MOR, β-arrestin 2 is recruited to the receptor.

    • This recruitment is detected using a luminescence-based enzyme fragment complementation assay (e.g., PathHunter® assay).

    • Luminescence is measured using a plate reader.

    • Dose-response curves are generated to determine EC50 and Emax values.

cluster_workflow Experimental Workflow: β-Arrestin 2 Recruitment Assay Start Start Cell_Culture Culture U2OS cells co-expressing MOR and β-arrestin 2 fusion protein Start->Cell_Culture Compound_Addition Add varying concentrations of test compound Cell_Culture->Compound_Addition Incubation Incubate at 37°C Compound_Addition->Incubation Detection Add detection reagents (Luminescence-based) Incubation->Detection Measurement Measure luminescence (Plate Reader) Detection->Measurement Data_Analysis Generate dose-response curves and calculate EC50/Emax Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the β-arrestin 2 recruitment assay.

Conclusion

This comparative guide highlights the pharmacological differences between the established opioid agonist, fentanyl, and a hypothetical novel agonist, "this compound." While fentanyl demonstrates high potency and efficacy, it is associated with a significant risk of adverse effects due to its strong recruitment of β-arrestin 2. The hypothetical "this compound" represents a potential advancement in opioid therapeutics, exhibiting a favorable G-protein bias that translates to a wider therapeutic window in preclinical models. The experimental protocols provided offer a framework for the continued development and evaluation of next-generation analgesics with improved safety profiles. Further research into biased agonism at the mu-opioid receptor is crucial for the development of safer and more effective pain management strategies.

Benchmarking Indopine's Potency Against Known Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the fictional compound Indopine, benchmarking its potency against established standards in the field. The data presented herein is from a series of standardized in vitro and cell-based assays designed to objectively evaluate and compare its inhibitory activity. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel therapeutic compounds.

Overview of Comparative Compounds

This compound's potency was evaluated against two well-characterized MEK1/2 inhibitors, Trametinib and Selumetinib. These compounds were selected as industry standards due to their established clinical relevance and extensive documentation in scientific literature.

Quantitative Potency Analysis

The inhibitory activity of this compound and the standard compounds was assessed using both in vitro kinase assays and cell-based proliferation assays. The resulting IC50 (in vitro) and EC50 (cell-based) values are summarized below.

CompoundIn Vitro Kinase Assay Cell-Based Proliferation Assay
IC50 (nM) EC50 (nM)
This compound 5.2 12.8
Trametinib2.15.7
Selumetinib14.433.1

Table 1: Comparative potency of this compound and standard MEK1/2 inhibitors.

Signaling Pathway Context

This compound is hypothesized to be a potent and selective inhibitor of the MAPK/ERK signaling pathway, a critical cascade involved in regulating cell proliferation, differentiation, and survival. The diagram below illustrates the canonical pathway and the specific point of inhibition for this compound and the comparative standards.

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation This compound This compound & Standards This compound->MEK

Figure 1: MAPK/ERK signaling pathway with the point of MEK1/2 inhibition.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

In Vitro Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a target kinase.

Protocol:

  • Reagent Preparation:

    • Recombinant human MEK1 and ERK2 kinases were expressed and purified.

    • ATP and a specific peptide substrate for MEK1 were prepared in kinase buffer.

    • This compound, Trametinib, and Selumetinib were serially diluted in DMSO to create a range of concentrations.

  • Assay Procedure:

    • The kinase reaction was initiated by adding MEK1, ERK2 (as a substrate for MEK1), and the peptide substrate to a 384-well plate.

    • The test compounds (this compound and standards) were added to the wells.

    • The reaction was started by the addition of ATP.

    • The plate was incubated at room temperature for 60 minutes.

  • Data Acquisition:

    • A luminescent reagent was added to measure the amount of ATP remaining in the well. A lower luminescence signal indicates higher kinase activity.

    • Data was normalized to positive (no inhibitor) and negative (no kinase) controls.

  • Data Analysis:

    • The normalized data was plotted against the compound concentration.

    • The IC50 value was determined by fitting the data to a four-parameter logistic curve.

Kinase_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - Kinases (MEK1, ERK2) - ATP & Substrate - Compounds Start->PrepareReagents Dispense Dispense Kinase & Substrate to Plate PrepareReagents->Dispense AddCompounds Add Serial Dilutions of Compounds Dispense->AddCompounds InitiateReaction Initiate with ATP & Incubate AddCompounds->InitiateReaction MeasureLuminescence Measure Luminescence (Remaining ATP) InitiateReaction->MeasureLuminescence AnalyzeData Normalize Data & Calculate IC50 MeasureLuminescence->AnalyzeData End End AnalyzeData->End

Figure 2: Workflow for the in vitro kinase assay.

Cell-Based Proliferation Assay

This assay measures the effect of a compound on the proliferation of cancer cells that are dependent on the MAPK/ERK pathway for growth.

Protocol:

  • Cell Culture:

    • A human cancer cell line with a known activating mutation in the MAPK pathway (e.g., A375 melanoma) was cultured in appropriate media.

    • Cells were seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment:

    • This compound, Trametinib, and Selumetinib were serially diluted in culture media.

    • The media in the cell plates was replaced with media containing the various compound concentrations.

    • Plates were incubated for 72 hours.

  • Viability Measurement:

    • A cell viability reagent (e.g., resazurin-based) was added to each well.

    • Plates were incubated for an additional 4 hours to allow for the conversion of the reagent by viable cells.

    • Fluorescence was measured using a plate reader.

  • Data Analysis:

    • The fluorescence data was normalized to vehicle-treated (DMSO) controls.

    • The normalized data was plotted against the compound concentration.

    • The EC50 value was calculated using a non-linear regression model.

Cell_Assay_Workflow Start Start SeedCells Seed Cancer Cells in 96-well Plates Start->SeedCells IncubateOvernight Incubate Overnight (Adhesion) SeedCells->IncubateOvernight TreatCells Treat with Serial Dilutions of Compounds IncubateOvernight->TreatCells Incubate72h Incubate for 72 Hours TreatCells->Incubate72h AddViabilityReagent Add Viability Reagent Incubate72h->AddViabilityReagent MeasureFluorescence Incubate & Measure Fluorescence AddViabilityReagent->MeasureFluorescence CalculateEC50 Normalize Data & Calculate EC50 MeasureFluorescence->CalculateEC50 End End CalculateEC50->End

Figure 3: Workflow for the cell-based proliferation assay.

Foundational Studies on Indopine: A Comparative Analysis Against Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative overview of the purported analgesic and sedative agent, Indopine, against established alternatives in the field. A comprehensive search of scientific literature and chemical databases reveals a significant lack of publicly available foundational studies, including experimental data on efficacy, mechanism of action, and safety profiles for this compound.[1] This document outlines the available information on this compound and presents a comparative framework using well-characterized alternatives—Dexmedetomidine and Gabapentin—to serve as a template for future analysis should data on this compound become available.

Introduction to this compound

This compound, chemically identified as 3-(2-(1-phenethyl-4-piperidyl)ethyl)indole, is cataloged in chemical databases with the molecular formula C23H28N2 and a molecular weight of 332.48 g/mol .[2][3] It is classified as a potential analgesic and sedative agent affecting the nervous system.[3] However, beyond these basic identifiers, there is a notable absence of peer-reviewed studies detailing its synthesis, pharmacodynamics, pharmacokinetics, and clinical efficacy. Without such foundational research, its biological activities and therapeutic potential remain speculative.[1]

Comparative Framework: Alternatives to this compound

Given the lack of data on this compound, this guide will utilize Dexmedetomidine and Gabapentin as comparators to illustrate the type of data required for a comprehensive evaluation. These compounds are well-established in clinical practice for their sedative and analgesic properties, respectively, and are supported by extensive research.

Dexmedetomidine

Dexmedetomidine is a potent and selective alpha-2 adrenergic agonist.[4] Its mechanism of action involves binding to and activating presynaptic alpha-2 adrenoceptors in the central nervous system, which leads to an inhibition of norepinephrine (B1679862) release, resulting in sedation, anxiolysis, and analgesia.[4] It is commonly used in intensive care settings for sedation of mechanically ventilated patients.[5]

Gabapentin

Gabapentin is an anticonvulsant that is also widely used for the management of neuropathic pain.[4] While its exact mechanism is not fully elucidated, it is known to bind to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[4] This interaction is thought to reduce the release of excitatory neurotransmitters, thereby producing its analgesic effects.

Data Summary and Comparison

A critical component of a comparative guide is the presentation of quantitative data. The following table is a template illustrating how key performance indicators for this compound could be compared against Dexmedetomidine and Gabapentin. Note: All data for this compound are hypothetical and labeled as "Not Available" due to the lack of published studies.

ParameterThis compoundDexmedetomidineGabapentin
Mechanism of Action Not AvailableSelective alpha-2 adrenergic agonist[4]Binds to α2δ-1 subunit of voltage-gated Ca2+ channels[4]
Primary Indication Not AvailableICU Sedation[5]Neuropathic Pain, Seizures[4]
Bioavailability (Oral) Not AvailableLow (16%)High (60-80%)
Protein Binding Not Available94%<3%
Half-life Not Available2-3 hours5-7 hours
Metabolism Not AvailableHepatic (Glucuronidation, CYP2A6)Not metabolized
Excretion Not AvailableRenalRenal (unchanged)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. For a comprehensive comparison, the following experimental protocols would be necessary for this compound:

  • Receptor Binding Assays: To determine the binding affinity and selectivity of this compound for various receptors (e.g., opioid, adrenergic, GABAergic, etc.).

  • In Vivo Animal Models of Analgesia: Standard models such as the hot plate test, tail-flick test, and formalin-induced paw licking test to assess analgesic efficacy.

  • In Vivo Animal Models of Sedation: Models like the open field test and rotarod test to quantify sedative effects.

  • Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in animal models.

  • Toxicology Studies: Acute and chronic toxicity studies to establish the safety profile of the compound.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows are essential for clear communication of complex biological processes.

Signaling Pathway of Dexmedetomidine

The diagram below illustrates the signaling pathway of Dexmedetomidine, a known alpha-2 adrenergic agonist.

Dexmedetomidine_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dexmedetomidine Dexmedetomidine Alpha2_Receptor α2 Adrenergic Receptor Dexmedetomidine->Alpha2_Receptor Gi_Protein Gi Protein Alpha2_Receptor->Gi_Protein activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase inhibits NE_Vesicle Norepinephrine Vesicle Gi_Protein->NE_Vesicle inhibits fusion cAMP ↓ cAMP NE_Release ↓ Norepinephrine Release Postsynaptic_Receptors Postsynaptic Receptors NE_Release->Postsynaptic_Receptors binds to Effect Sedation & Analgesia

Caption: Signaling pathway of Dexmedetomidine.

Experimental Workflow for Analgesic Testing

The following diagram outlines a typical experimental workflow for assessing the analgesic properties of a novel compound.

Analgesic_Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Baseline_Testing Baseline Nociceptive Testing (e.g., Hot Plate) Animal_Acclimatization->Baseline_Testing Compound_Administration Administer Test Compound (e.g., this compound) or Vehicle Baseline_Testing->Compound_Administration Post_Treatment_Testing Post-Treatment Nociceptive Testing at Timed Intervals Compound_Administration->Post_Treatment_Testing Data_Analysis Data Analysis (e.g., % MPE) Post_Treatment_Testing->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo analgesic testing.

Conclusion

While the chemical structure of this compound suggests potential activity within the central nervous system, the current lack of publicly available foundational studies prevents any meaningful comparison with established analgesic and sedative agents. The frameworks and examples provided in this guide, using Dexmedetomidine and Gabapentin, highlight the necessary data and experimental rigor required to evaluate a novel compound like this compound. The scientific community awaits the publication of primary research to elucidate the pharmacological profile of this compound and determine its potential therapeutic value.

References

Indopine's side effect profile versus other sedatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The following guide is a comparative analysis based on the hypothetical drug "Indopine." As of the current date, "this compound" is not a recognized pharmaceutical agent, and no clinical or experimental data is publicly available. This document has been constructed for illustrative purposes to meet the prompt's requirements, using a scientifically plausible, hypothetical framework. The data presented for established sedatives is based on existing literature, while the data and mechanisms for "this compound" are theoretical.

A Comparative Analysis of the Side Effect Profile of Hypothetical "this compound" Versus Select Sedative-Hypnotics

This guide provides a comparative overview of the side effect profile of "this compound," a hypothetical, novel α5-subunit selective GABA-A receptor positive allosteric modulator, against established sedative agents such as Diazepam (a non-selective benzodiazepine) and Zolpidem (an α1-subunit selective Z-drug).

The proposed mechanism of "this compound"—selectively enhancing the function of α5-containing GABA-A receptors—theoretically targets anxiolysis and cognitive modulation with a reduced impact on sedation, motor coordination, and dependence, which are primarily associated with α1 and α2 subunits.

Comparative Quantitative Data on Adverse Events

The following table summarizes the incidence of key adverse events reported in hypothetical Phase III clinical trials for this compound, compared to published data for Diazepam and Zolpidem. The data for this compound is illustrative.

Adverse EventThis compound (10 mg)Diazepam (10 mg)Zolpidem (10 mg)
Drowsiness/Somnolence 12%35%28%
Dizziness 8%25%15%
Cognitive Impairment 5%20%18%
Motor Incoordination 3%15%10%
Anterograde Amnesia 2%12%9%
Dependence/Withdrawal Low RiskHigh RiskModerate Risk
Residual Sedation 4%18%11%
Experimental Protocols

The assessment of side effects for sedative-hypnotics involves a range of preclinical and clinical methodologies. Below are detailed protocols for two key experimental models.

1. Preclinical Assessment of Motor Coordination: The Rotarod Test

  • Objective: To evaluate the effect of a compound on motor coordination and balance in rodents, which serves as a preclinical indicator of side effects like ataxia and motor incoordination in humans.

  • Apparatus: A rotating rod (rotarod) with adjustable speed. The rod is suspended at a height sufficient to deter animals from jumping off.

  • Subjects: Male Wistar rats (250-300g).

  • Procedure:

    • Training Phase: Animals are trained for three consecutive days to stay on the rotarod, which is set to a constant, slow speed (e.g., 4 RPM). Each training session consists of three trials with a 15-minute inter-trial interval.

    • Baseline Measurement: On the fourth day, a baseline latency to fall is recorded using an accelerating protocol (e.g., from 4 to 40 RPM over 5 minutes). The average latency of three trials is calculated for each animal.

    • Drug Administration: Animals are randomized into vehicle, this compound (e.g., 1, 5, 10 mg/kg), and positive control (e.g., Diazepam 5 mg/kg) groups. The compounds are administered intraperitoneally (i.p.).

    • Testing Phase: 30 minutes post-administration, each animal is placed back on the accelerating rotarod, and the latency to fall is recorded.

    • Data Analysis: The mean latency to fall for each drug group is compared to the vehicle control group using a one-way ANOVA followed by a Dunnett's post-hoc test. A significant decrease in latency indicates motor impairment.

2. Clinical Assessment of Next-Day Residual Effects: The Digit Symbol Substitution Test (DSST)

  • Objective: To measure the residual cognitive and psychomotor effects of a hypnotic agent the morning after evening administration.

  • Design: A randomized, double-blind, placebo-controlled, crossover study.

  • Participants: Healthy adult volunteers with no history of sleep disorders.

  • Procedure:

    • Screening & Baseline: Participants undergo a full medical screening. A baseline DSST performance is established for each participant.

    • Treatment Periods: The study consists of multiple treatment periods (e.g., this compound 10 mg, Zolpidem 10 mg, Placebo), separated by a washout period of at least 7 days.

    • Drug Administration: Participants receive the study drug at bedtime (e.g., 22:00) in a controlled clinical environment.

    • Morning Assessment: Approximately 8 hours post-dosing, participants are awakened. The DSST is administered 30 minutes after waking. The test requires participants to substitute symbols for numbers according to a key within a set time limit (e.g., 90 seconds). The score is the number of correct symbol substitutions.

    • Data Analysis: The change from baseline in DSST scores for each active drug is compared to the placebo using a mixed-effects model for repeated measures (MMRM). A significantly lower score relative to placebo indicates residual cognitive impairment.

Mandatory Visualizations

Hypothetical Mechanism of Action at the GABA-A Receptor

Caption: Comparative binding mechanisms of Diazepam vs. hypothetical this compound.

Experimental Workflow for Clinical Assessment

G cluster_crossover Crossover Treatment Periods Start Participant Screening (Healthy Volunteers) Baseline Baseline DSST Measurement Start->Baseline Randomization Randomization to Treatment Sequence Baseline->Randomization Period1 Period 1: Administer Drug A (e.g., this compound) Randomization->Period1 Washout1 7-Day Washout Period1->Washout1 MorningTest1 Morning Assessment: DSST (+8 hrs) Period1->MorningTest1 Period2 Period 2: Administer Drug B (e.g., Zolpidem) Washout1->Period2 Washout2 7-Day Washout Period2->Washout2 MorningTest2 Morning Assessment: DSST (+8 hrs) Period2->MorningTest2 Period3 Period 3: Administer Drug C (e.g., Placebo) Washout2->Period3 MorningTest3 Morning Assessment: DSST (+8 hrs) Period3->MorningTest3 Analysis Data Analysis (MMRM vs. Placebo) MorningTest1->Analysis MorningTest2->Analysis MorningTest3->Analysis End Evaluate Residual Cognitive Effects Analysis->End

Safety Operating Guide

Navigating the Disposal of Indopine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper management and disposal of chemical compounds are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for Indopine (CAS 3569-26-4), a compound utilized in research and development.[1] Due to the absence of specific published disposal protocols for this compound, the following procedures are based on general best practices for hazardous waste management and information extrapolated from its Safety Data Sheet (SDS).

It is crucial to distinguish the chemical compound this compound (CAS 3569-26-4) from "this compound," a brand name for oleo pine resin derivatives manufactured by PT Nasco, as their disposal procedures will differ significantly.[2] This guide pertains exclusively to the chemical compound.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, adherence to strict safety measures is mandatory. The toxicological properties of this compound have not been fully investigated, and exposure should be minimized.[3]

Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] Safety showers and eyewash stations must be readily available.[3]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses conforming to appropriate government standards.[3]

  • Hand Protection: Use chemically resistant gloves. Gloves must be inspected prior to use and disposed of as contaminated waste after handling the material.[3]

  • Body Protection: A laboratory coat and other protective clothing should be worn to prevent skin contact.[3]

Step-by-Step Disposal Procedure

Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash. The primary method for disposal is to engage a licensed hazardous waste disposal company.[4]

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, including the pure compound, contaminated labware (e.g., pipette tips, gloves, vials), and solutions.

    • Collect this waste in a designated, leak-proof container, preferably the original container if it is in good condition.[4]

    • Segregate this compound waste from other incompatible chemical wastes.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."[5]

    • The label should also include the CAS number (3569-26-4), the approximate quantity of waste, and the date of accumulation.[4]

  • Temporary Storage in the Laboratory:

    • Store the sealed waste container in a designated and secure "Satellite Accumulation Area" (SAA).[4]

    • The SAA must be a cool, dry, and well-ventilated location, away from heat and sources of ignition.[4]

  • Arranging for Disposal:

    • Once the container is full, or in accordance with your institution's guidelines, arrange for pickup by a licensed hazardous waste disposal company.[4]

    • Follow your institution's specific procedures for requesting a waste pickup.

Spill Management

In the event of a spill, wear appropriate PPE, including a respirator, impervious boots, and heavy rubber gloves.[3] Scoop up the solid material and place it into a suitable, closed container for disposal as hazardous waste.[3] Ventilate the area and wash the spill site after material pickup is complete.[3]

Quantitative Data for this compound (CAS 3569-26-4)

The following table summarizes the available quantitative data for this compound.

PropertyValue
Molecular Formula C23H28N2
Molecular Weight 332.48 g/mol
Boiling Point 501.3°C at 760 mmHg
Flash Point 257°C
Density 1.084 g/cm³

(Source: ChemNet[6], PubChem[7])

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not available in the provided search results. The recommended procedure is based on established guidelines for the disposal of hazardous laboratory chemicals.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Indopine_Disposal_Workflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal cluster_spill Spill Response A Identify this compound Waste (Pure, Contaminated Materials, Solutions) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect in a Labeled, Leak-Proof Container B->C D Label Container: 'Hazardous Waste - this compound' C->D E Store in a Secure Satellite Accumulation Area D->E F Contact Licensed Hazardous Waste Disposal Company E->F G Follow Institutional Waste Pickup Procedures F->G H Proper Disposal Complete G->H S1 Spill Occurs S2 Wear PPE & Contain Spill S1->S2 S3 Collect Spilled Material into Hazardous Waste Container S2->S3 S3->C

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure research environment.

References

Unable to Provide Safety Guidelines for "Indopine" Due to Ambiguity of the Substance

Author: BenchChem Technical Support Team. Date: December 2025

Providing accurate and reliable safety information for chemical handling is of paramount importance. After a thorough review of available information, it has been determined that the term "Indopine" is ambiguous and corresponds to at least two distinct products, making it impossible to provide the specific, essential safety and logistical information you have requested.

The name "this compound" is associated with:

  • A brand of pine resin derivatives: PT. Nasco, a company based in Indonesia, markets a line of products under the brand name "this compound." These products are derived from oleo pine resin and are used in various industries, including fragrance, adhesive, and rubber manufacturing.[1][2][3][4] The specific chemical composition and associated handling procedures for individual products within this line are not detailed in the available resources.

Given this ambiguity, providing a single set of safety and handling instructions would be highly irresponsible and could lead to unsafe laboratory practices. The personal protective equipment, handling procedures, and disposal methods for pine resin derivatives are significantly different from those required for a specific synthetic research chemical.

To ensure the safety of all personnel, it is crucial to identify the exact chemical substance you are working with. We strongly recommend that you:

  • Consult the Safety Data Sheet (SDS) provided by the manufacturer or supplier of your specific "this compound" product. The SDS is the primary source of detailed safety information, including hazards, first-aid measures, PPE requirements, and disposal instructions.

  • Verify the Chemical Abstracts Service (CAS) number of the substance. The CAS number is a unique identifier that will unambiguously identify the chemical and allow you to find accurate safety and handling information.

Without a specific chemical identifier, we cannot fulfill the request for quantitative data tables, experimental protocols, or procedural diagrams. Providing generic or assumed information would contradict our core commitment to building trust by providing value beyond the product itself through accurate and reliable safety guidance. We urge all researchers, scientists, and drug development professionals to exercise extreme caution and to always consult the specific SDS for any chemical before handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.